7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Description
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSHUPQQYFVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C#N)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481101 | |
| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-68-8 | |
| Record name | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a strained bicyclic molecule that serves as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive alkene, a nitrile group, and a bridged ether, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's core properties and applications.
Introduction: The Strategic Value of a Strained Bicyclic Nitrile
This compound, also known as 2-cyano-7-oxanorbornene, belongs to a class of compounds often referred to as "naked sugars" due to their utility as precursors in carbohydrate synthesis.[1] The inherent ring strain of the bicyclic system dictates its reactivity, predisposing it to ring-opening reactions that yield highly functionalized and stereochemically rich cyclohexyl and tetrahydrofuran derivatives.[2][3] The presence of the nitrile group further enhances its synthetic utility, offering a gateway to a variety of functional group transformations.
This guide will delve into the fundamental aspects of this compound, from its synthesis and stereochemical considerations to its diverse reactivity and applications as a key intermediate in the synthesis of bioactive molecules and advanced polymers.
Synthesis and Stereochemistry: The Diels-Alder Approach
The primary route to this compound is the Diels-Alder reaction between furan and acrylonitrile.[4] This cycloaddition is a powerful method for constructing the bicyclic core in a single step. However, the stereochemical outcome of this reaction, specifically the ratio of the endo and exo isomers, is a critical consideration that is highly dependent on the reaction conditions.
The Diels-Alder reaction between furan and acrylonitrile typically yields a mixture of endo and exo isomers.[5] The endo isomer is often the kinetic product, favored by secondary orbital interactions, while the exo isomer is the thermodynamically more stable product. The choice of catalyst and reaction temperature can significantly influence the stereoselectivity of this transformation. For instance, Lewis acid catalysis, often employing zinc chloride, is commonly used to promote the reaction.[5] In some cases, a racemic 1:1 mixture of exo and endo isomers is obtained.[5]
Separation of the endo and exo isomers can be achieved by column chromatography.[4] The distinct stereochemistry of each isomer can be confirmed by spectroscopic methods, particularly NMR spectroscopy.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative example for the synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (stabilized with hydroquinone monomethyl ether)
-
Zinc chloride (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round bottom flask (4-necked, 1000 mL)
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a 1000 mL 4-necked round bottom flask, add 98.00 g (123 mL) of acrylonitrile.
-
Portionwise, add 77.20 g of zinc chloride to the acrylonitrile with stirring.
-
Add 381.00 g (408 mL) of furan to the reaction mixture at room temperature.
-
Stir the reaction mixture for 8 hours at room temperature.
-
Dilute the resulting solution with 750 mL of ethyl acetate.
-
Wash the organic phase twice with 750 mL and 300 mL of water.
-
Back-extract the aqueous phase with 500 mL of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield this compound as a yellow oil.
Note: This procedure is adapted from a patent and may require optimization for specific laboratory conditions.[5] The resulting product is a mixture of endo and exo isomers which can be separated by chromatography if desired.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [6] |
| Molecular Weight | 121.14 g/mol | [6] |
| CAS Number | 53750-68-8 | [6] |
| Appearance | Liquid | [7] |
| Boiling Point | 255.1 ± 40.0 °C at 760 mmHg | [7] |
| Storage Conditions | 2-8°C | [8] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra of the endo and exo isomers are distinct, allowing for their differentiation and the determination of isomeric ratios. The chemical shifts of the olefinic protons and the bridgehead protons are particularly informative. The spectra are typically recorded in CDCl₃ with TMS as an internal standard.[4] 2D NMR experiments such as HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the nitrile group (C≡N) around 2240-2260 cm⁻¹, the carbon-carbon double bond (C=C) of the alkene around 1630-1680 cm⁻¹, and the C-O-C stretch of the ether linkage.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the strained bicyclic system and the presence of the alkene and nitrile functional groups. This unique combination allows for a diverse range of chemical transformations.
Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond in this compound makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based Grubbs-type catalysts, proceeds via a [2+2] cycloaddition-cycloreversion mechanism, leading to the formation of highly functionalized polymers with a poly(dihydrofuran) backbone.
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
The properties of the resulting polymer can be tuned by the choice of catalyst and the functional groups present on the monomer. The nitrile group can be further modified post-polymerization to introduce a variety of functionalities.
Ring-Opening Cross-Metathesis (ROCM)
Ring-Opening Cross-Metathesis (ROCM) is another powerful application of this compound, allowing for the stereoselective synthesis of substituted tetrahydrofurans.[4] In this reaction, the bicyclic alkene reacts with a terminal alkene in the presence of a metathesis catalyst, leading to the opening of the bicyclic ring and the formation of a new, functionalized acyclic product. The stereochemistry of the starting endo or exo isomer can influence the stereochemical outcome of the ROCM reaction.[4]
1,3-Dipolar Cycloadditions
The electron-deficient double bond in this compound can participate in 1,3-dipolar cycloaddition reactions. For example, it can react with nitrile oxides to form isoxazoline-fused bicyclic systems.[9] The regioselectivity and stereoselectivity of these reactions are of significant interest in the synthesis of complex heterocyclic compounds.
Precursor to Bioactive Molecules
Perhaps one of the most significant applications of 7-oxabicyclo[2.2.1]hept-5-ene derivatives is their use as key intermediates in the synthesis of pharmaceuticals. The carboxylic acid analogue of the title compound has been utilized in the synthesis of the anti-HIV agent Cyclophellitol.[10] The ability to introduce multiple stereocenters in a controlled manner through the manipulation of the oxabicyclic framework is a key advantage in the synthesis of such complex natural products and their analogues.
Caption: Synthetic pathway from a 7-oxabicyclo[2.2.1]hept-5-ene derivative to Cyclophellitol.
Safety and Handling
Based on the available Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous.[7] However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[7]
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area or a fume hood.[7]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Recommended storage temperature is 2-8°C.[7][8]
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
It is important to note that the toxicological properties of this compound have not been fully investigated.[7] Therefore, it should be handled with care, assuming it may have potential hazards.
Conclusion
This compound is a synthetically valuable molecule with a rich and diverse chemistry. Its facile synthesis via the Diels-Alder reaction, coupled with the unique reactivity imparted by its strained bicyclic structure, makes it a powerful tool for organic chemists. Its applications in the synthesis of complex bioactive molecules and functional polymers underscore its importance in modern chemical research and development. As the demand for stereochemically complex and functionally diverse molecules continues to grow, the utility of this compound as a versatile building block is poised to expand even further.
References
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. Available at: [Link]
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. Available at: [Link]
-
This compound. Shaanxi Lighte Optoelectronics Material Co., Ltd.. Available at: [Link]
-
#Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1. National Center for Biotechnology Information. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. Available at: [Link]
-
Synthesis of Rare Carbohydrates and Biomolecules from Furan. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. Synthetic Communications. Available at: [Link]
-
Structure of the product of addition of this compound and benzonitrile oxide. Sci-Hub. Available at: [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. Available at: [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University. Available at: [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives. Google Patents.
-
Interaction between Oxygen Lone-Pair Orbitals of Ether and ?,?-Unsaturated Ketone Functions in 3,5,6-Trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one and 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione: A PE-Spectroscopic Investigation. ResearchGate. Available at: [Link]
-
Microstructural studies of poly(7-oxabicyclo[2.2.1]hept-2-ene) derivatives prepared from selected ruthenium catalysts. Macromolecules. Available at: [Link]
-
This compound. Synthonix. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 5. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 6. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7 | Benchchem [benchchem.com]
A Technical Guide to the Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile from Furan
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a valuable bicyclic scaffold in medicinal chemistry and materials science. The core of this synthesis is the Diels-Alder reaction between furan and acrylonitrile. This document delves into the critical aspects of this cycloaddition, including reaction mechanism, the principles of endo/exo stereoselectivity, the profound influence of kinetic versus thermodynamic control, and the acceleration of the reaction through Lewis acid catalysis. Detailed, field-tested protocols for both uncatalyzed and catalyzed reactions are presented, alongside a thorough guide to the characterization and purification of the resulting isomeric products. This guide is intended to serve as a practical and scientifically rigorous resource for chemists engaged in the synthesis and application of complex molecular architectures.
Introduction: The Strategic Importance of the 7-Oxanorbornene Scaffold
The 7-oxabicyclo[2.2.1]heptene, or 7-oxanorbornene, framework is a conformationally rigid and strained bicyclic system that serves as a versatile intermediate in organic synthesis.[1] Its unique three-dimensional structure is a desirable feature in the design of novel therapeutic agents, where precise spatial arrangement of functional groups is paramount for biological activity. Furthermore, the inherent ring strain of the oxanorbornene system makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), leading to the development of advanced functional polymers.[2]
The synthesis of this compound via the [4+2] cycloaddition of furan (the diene) and acrylonitrile (the dienophile) is a classic yet nuanced example of the Diels-Alder reaction.[3] While seemingly straightforward, the reaction's outcome is delicately balanced between two diastereomeric products: the endo and exo isomers. Understanding and controlling the stereochemical outcome of this reaction is crucial for any subsequent synthetic steps. This guide will illuminate the causal factors that govern this selectivity, providing the practitioner with the knowledge to steer the reaction towards the desired product.
The Diels-Alder Reaction: Mechanism and Stereochemical Considerations
The reaction proceeds via a concerted pericyclic mechanism, where the 4 π-electrons of the furan and the 2 π-electrons of the acrylonitrile move in a cyclic transition state to form two new sigma bonds simultaneously.
Caption: Overall synthesis pathway for this compound.
Endo vs. Exo Selectivity: A Tale of Two Transition States
The approach of the acrylonitrile to the furan can occur in two distinct ways, leading to the formation of either the endo or exo diastereomer.
-
The Endo Approach: The dienophile is oriented such that its electron-withdrawing nitrile group is tucked under the π-system of the furan ring. This orientation is favored by secondary orbital interactions between the p-orbitals of the nitrile group and the developing π-bond in the diene.[4]
-
The Exo Approach: The dienophile is oriented with its nitrile group pointing away from the furan ring. This approach minimizes steric hindrance between the reactants.
Caption: Energy profile showing kinetic and thermodynamic control pathways.
Kinetic vs. Thermodynamic Control
The stereochemical outcome of the furan-acrylonitrile cycloaddition is a classic example of the principles of kinetic and thermodynamic control.[3]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation. The endo product, having a lower activation energy transition state due to stabilizing secondary orbital interactions, is formed faster and is therefore the major product under these conditions.[5]
-
Thermodynamic Control: Furan Diels-Alder adducts are known for their propensity to undergo a reversible retro-Diels-Alder reaction.[6][7] At higher temperatures, an equilibrium is established between the reactants and the products. Under these conditions, the product ratio is dictated by the relative thermodynamic stability of the isomers. The exo isomer, which suffers from less steric repulsion, is the more stable product and therefore predominates at equilibrium.[5]
This reversibility means that if a kinetically controlled reaction (producing mainly endo) is heated for a prolonged period, the endo adduct can revert to furan and acrylonitrile, which can then recombine to form the more stable exo adduct, eventually shifting the product ratio to favor the thermodynamic product.[5]
The Role of Lewis Acid Catalysis
The Diels-Alder reaction between furan and acrylonitrile is often slow and may require long reaction times or high pressure to achieve good yields. Lewis acids are potent catalysts that significantly accelerate the reaction.[6]
Mechanism of Catalysis: The Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) coordinates to the nitrogen atom of the nitrile group on the acrylonitrile. This coordination has two primary effects:
-
Activation of the Dienophile: It withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile LUMO and the furan Highest Occupied Molecular Orbital (HOMO) leads to a stronger orbital interaction and a lower activation energy for the reaction.[8]
-
Reduction of Pauli Repulsion: Recent computational studies suggest that Lewis acids also accelerate the reaction by diminishing the Pauli (steric) repulsion between the π-electron systems of the diene and dienophile in the transition state.[9]
Lewis acid catalysis typically enhances the preference for the endo product by further stabilizing the secondary orbital interactions in the endo transition state. However, reports also indicate that with certain Lewis acids and substrates, the exo product can be favored.[8] For the furan-acrylonitrile reaction catalyzed by ZnCl₂, a nearly equimolar mixture of exo and endo isomers is often obtained.[10]
Experimental Protocols
The following protocols are provided as a comprehensive guide. Standard laboratory safety procedures, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood, are mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Notes |
| Furan | C₄H₄O | 68.07 | Should be freshly distilled before use. |
| Acrylonitrile | C₃H₃N | 53.06 | Inhibitor should be removed if necessary. Highly toxic. |
| Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | Anhydrous. Should be handled in a dry atmosphere. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, for catalyzed reaction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | For chromatography. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | For drying organic extracts. |
Protocol 1: Lewis Acid Catalyzed Synthesis (ZnCl₂)
This protocol is optimized for a rapid reaction time and provides a mixture of exo and endo isomers.
Workflow:
Caption: General experimental workflow for the Lewis acid-catalyzed synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (e.g., 5 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add acrylonitrile (1 eq.) to the cooled furan solution.
-
Catalyst Introduction: In a separate flask, prepare a solution or slurry of anhydrous zinc chloride (e.g., 0.1-0.5 eq.) in a small amount of anhydrous dichloromethane. Add this suspension to the reaction mixture dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate or a mild acid like aqueous citric acid.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product as an oil or solid.
-
Purification: The resulting mixture of exo and endo isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]
Expected Outcome: This procedure typically yields a racemic 1:1 mixture of exo and endo isomers.[10]
Protocol 2: Thermal (Uncatalyzed) Synthesis
This protocol demonstrates the principles of kinetic vs. thermodynamic control and avoids the use of metal catalysts.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed, thick-walled reaction tube or a flask equipped with a reflux condenser, combine freshly distilled furan (e.g., 5-10 eq.) and acrylonitrile (1 eq.). No solvent is necessary, but a high-boiling inert solvent can be used.
-
Kinetic Control: For the kinetically favored endo product, maintain the reaction mixture at a low temperature (e.g., 0-25 °C) for an extended period (several days to weeks). The reaction is slow but will favor the endo isomer.
-
Thermodynamic Control: To obtain the thermodynamically favored exo product, heat the reaction mixture (e.g., 80-100 °C) for 24-48 hours. This allows the reaction to reach equilibrium, favoring the more stable exo isomer.
-
Work-up: After the reaction period, cool the mixture to room temperature. Remove the excess furan by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography as described in Protocol 1.
Product Characterization and Isomer Differentiation
The primary method for identifying and differentiating the exo and endo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The rigid bicyclic structure results in distinct chemical shifts and, most importantly, coupling constants (J-values) for the protons on the bicyclic frame.
Key Diagnostic Features in ¹H NMR
The key to distinguishing the isomers lies in the coupling patterns of the methine protons H2, H3, and H4, based on the Karplus relationship between dihedral angles and coupling constants.[12]
-
Exo Isomer: In the exo configuration, the nitrile group is anti to the C1-C6 bridge. The dihedral angle between H2 and H3 is approximately 90°. According to the Karplus equation, this results in a very small or near-zero coupling constant (³J ≈ 0 Hz). Therefore, the signal for H2 will appear as a doublet (coupled only to H6) or a narrow multiplet.[12]
-
Endo Isomer: In the endo configuration, the nitrile group is syn to the C1-C6 bridge. The dihedral angle between H2 and H3 is approximately 45°, leading to a significant coupling constant (³J ≈ 4-5 Hz). The signal for H2 will thus appear as a doublet of doublets or a more complex multiplet.
Representative Spectroscopic Data
| Proton | Representative δ (ppm), exo-isomer | Representative δ (ppm), endo-isomer | Key Coupling Constants (Hz) |
| H1 | ~5.1 | ~5.3 | J₁,₂ ≈ 1.5-2.0 |
| H2 | ~3.0 | ~3.2 | exo: J₂,₃ ≈ 0-1; endo: J₂,₃ ≈ 4-5 |
| H3 * | ~1.6 (H3-endo), ~2.2 (H3-exo) | ~1.5 (H3-exo), ~2.1 (H3-endo) | J₃endo,₃exo ≈ 10-12 |
| H4 | ~5.2 | ~5.1 | J₄,₅ ≈ 1.5-2.0 |
| H5, H6 | ~6.4-6.5 (multiplet) | ~6.3-6.5 (multiplet) | J₅,₆ ≈ 6.0 |
*Note: The assignment of H3-endo/exo protons can be confirmed with 2D NMR techniques like NOESY.
Summary and Applications
The synthesis of this compound from furan and acrylonitrile is a foundational reaction for accessing a valuable class of building blocks. The ability to control the stereochemical outcome by manipulating reaction conditions (temperature for kinetic/thermodynamic control and the use of Lewis acids) provides a powerful tool for the synthetic chemist.
The resulting nitrile adducts are precursors to a wide range of derivatives, including carboxylic acids, amines, and amides, which are of significant interest in drug discovery and development.[1] The strained olefinic bond also allows for further functionalization, such as epoxidation, dihydroxylation, or metathesis reactions, expanding the synthetic utility of this versatile scaffold.[2]
References
- US Patent 6,677,464 B2, "Process for preparation of 7-oxabicyclo[2.2.
-
Padwa, A., & Ginn, J. D. (2002). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Arkivoc, 2002(11), 35-43. [Link]
-
Konstantinova, E. A., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Polymer Chemistry, 12(15), 2245-2255. [Link]
-
Rogers, C., & Keay, B. A. (1992). The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Canadian Journal of Chemistry, 70(10), 2929-2948. [Link]
-
Salavati-Fard, T., et al. (2017). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ChemPhysChem, 18(18), 2561-2569. [Link]
-
Froidevaux, V., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 6(78), 74218-74228. [Link]
-
Asnes, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Trahanovsky, W. S. (1987). Lewis acid-catalyzed Diels-Alder reactions. Iowa State University Digital Repository. [Link]
- WO Patent 2008/077809 A1, "Process for the manufacture of 7-oxa-bicyclo deriv
-
Anet, F. A. L. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]
-
Silva, A. M., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 159. [Link]
-
Table: Yields and the endo:exo ratio for reactions between furan (1) and acrylonitrile (2b). ResearchGate. [Link]
-
Vogel, P. (1992). 7-Oxabicyclo[2.2.1]hept-5-ene Derivatives. In Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Bolm, C., et al. (2001). Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Organic Syntheses, 78, 205. [Link]
-
Checa, B., et al. (2021). DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega, 6(4), 2895-2904. [Link]
-
LibreTexts Chemistry. (2021). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. [Link]
-
Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 353-358. [Link]
-
Rulíšek, L., et al. (2005). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 70(16), 6381-6391. [Link]
-
Das, B. C., et al. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1), 1-8. [Link]
-
Van der Ende, M. Y., et al. (2020). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Applied Materials & Interfaces, 12(48), 54279-54289. [Link]
-
De, S., et al. (2018). Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes. Dalton Transactions, 47(2), 435-442. [Link]
-
Bickelhaupt, F. M., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]
Sources
- 1. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 2. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
The Diels-Alder Reaction in Focus: A Mechanistic and Practical Guide to the Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Abstract
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. This technical guide offers an in-depth exploration of the [4+2] cycloaddition between furan and acrylonitrile to yield 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will dissect the electronic and steric factors governing the reaction's mechanism, delve into the critical concepts of stereoselectivity and regioselectivity, and provide a field-proven experimental protocol for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important transformation.
Introduction: The Enduring Power of the Diels-Alder Reaction
First described by Otto Diels and Kurt Alder in 1928, the Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative.[1] Its profound impact on chemical synthesis, recognized by the 1950 Nobel Prize in Chemistry, stems from its ability to generate significant molecular complexity in a single step, often with a high degree of stereocontrol. The resulting cyclic systems are prevalent in a vast array of natural products and pharmacologically active molecules.
The oxabicyclic scaffold of 7-Oxabicyclo[2.2.1]hept-5-ene derivatives, in particular, serves as a versatile synthetic intermediate for a range of biologically important compounds, including antiviral agents and complex natural products.[2] This guide focuses on the synthesis of this compound, a representative example that beautifully illustrates the key mechanistic principles of the Diels-Alder reaction.
The Heart of the Reaction: A Mechanistic Deep Dive
The reaction between furan (the diene) and acrylonitrile (the dienophile) to form this compound is a classic example of a [4+2] cycloaddition. The concerted nature of this reaction implies that the new sigma bonds are formed simultaneously in a single transition state, without the involvement of any charged intermediates.
Frontier Molecular Orbital (FMO) Theory: Predicting Reactivity and Regioselectivity
To understand the feasibility and selectivity of this reaction, we turn to Frontier Molecular Orbital (FMO) theory.[3] This model simplifies the complex molecular orbital interactions to the key interplay between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][4]
In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich (high HOMO energy) and the dienophile is electron-poor (low LUMO energy). Acrylonitrile, with its electron-withdrawing nitrile group, is a classic electron-poor dienophile. Furan, while aromatic, can act as a diene. The energy gap between the HOMO of furan and the LUMO of acrylonitrile is sufficiently small to allow for a favorable interaction and subsequent reaction.
The regioselectivity of the reaction—the specific orientation of the dienophile relative to the diene—is also dictated by the FMO interactions. The orbital coefficients on the terminal carbons of the diene and dienophile determine which atoms will preferentially form the new sigma bonds. For the reaction between furan and acrylonitrile, the interaction between the termini with the largest orbital coefficients in the respective HOMO and LUMO leads to the formation of the observed regioisomer. Specifically, the cyano group is directed to the 2-position of the resulting bicyclic system.[5]
Stereoselectivity: The Endo Rule and the Dance of Isomers
A fascinating aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo diastereomers. In the context of the furan-acrylonitrile reaction, the terms refer to the orientation of the nitrile group relative to the oxygen bridge of the bicyclic product.
-
Endo Isomer: The nitrile group is oriented on the same side as the oxygen bridge.
-
Exo Isomer: The nitrile group is oriented on the opposite side of the oxygen bridge.
The "endo rule" in Diels-Alder reactions states that the kinetically favored product is often the endo isomer. This preference is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing pi-system of the diene in the transition state. These stabilizing interactions lower the energy of the endo transition state, making it form faster.
Kinetic vs. Thermodynamic Control: A Tale of Two Pathways
The Diels-Alder reaction with furan is often reversible, especially at elevated temperatures.[6] This reversibility introduces the concepts of kinetic and thermodynamic control over the product distribution.[6][7]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation of the endo and exo isomers. Since the endo transition state is lower in energy, the endo product is formed faster and is the major product under these conditions.[6][8]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reverse Diels-Alder reaction becomes significant, allowing the system to reach equilibrium. The product ratio is then determined by the relative stabilities of the endo and exo products. The exo isomer is generally more stable due to reduced steric hindrance between the nitrile group and the diene-derived portion of the molecule. Therefore, under thermodynamic control, the exo isomer is the major product.[6][8]
The ability to selectively favor one isomer over the other by manipulating the reaction temperature is a powerful tool for the synthetic chemist.
In the Lab: A Practical Guide to Synthesis
The synthesis of this compound can be achieved through a straightforward procedure. The use of a Lewis acid catalyst can significantly accelerate the reaction rate.
Experimental Protocol
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile
-
Zinc chloride (anhydrous)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add acrylonitrile.
-
Catalyst Addition: To the stirred acrylonitrile, slowly add anhydrous zinc chloride in portions. An exothermic reaction may be observed.
-
Diene Addition: Once the catalyst is dissolved, add freshly distilled furan to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water. Back-extract the aqueous phase with ethyl acetate to recover any dissolved product.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the endo and exo isomers.
Data Presentation: Expected Outcomes
| Parameter | Expected Outcome |
| Yield | Moderate to good, depending on reaction conditions and purification. |
| Product Ratio | A mixture of endo and exo isomers. The ratio will be dependent on the reaction temperature and duration. |
| Appearance | Colorless to pale yellow oil. |
Characterization Data
The structure and purity of the synthesized this compound isomers can be confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectra of the endo and exo isomers will show distinct chemical shifts and coupling constants for the protons on the bicyclic ring system. The stereochemistry can often be assigned based on the coupling constants between the bridgehead protons and the proton at the 2-position.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the seven carbons in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (121.14 g/mol ).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2240-2260 cm⁻¹.
Conclusion and Future Directions
The Diels-Alder reaction between furan and acrylonitrile provides a reliable and instructive route to the synthesis of this compound. A thorough understanding of the underlying mechanistic principles, including FMO theory and the interplay of kinetic and thermodynamic control, is paramount for achieving desired outcomes in terms of yield and stereoselectivity. The oxabicyclic product serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. Future research in this area may focus on the development of more efficient and stereoselective catalytic systems, including the use of chiral Lewis acids for asymmetric synthesis, further expanding the utility of this powerful cycloaddition reaction in the pursuit of novel therapeutics.
References
-
Computational study on the catalytic control of endo/exo Diels-Alder reactions by cavity quantum vacuum fluctuations. (2023). PMC. Retrieved from [Link]
- Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). (2020).
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). PMC. Retrieved from [Link]
-
Frontier molecular orbital theory. In Wikipedia. Retrieved from [Link]
- US Patent No. US6677464B2. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- (Z)-3-p-Tolylsulfinylacrylonitrile as a Chiral Dienophile: Diels−Alder Reactions with Furan and Acyclic Dienes. (2001). The Journal of Organic Chemistry, 66(22), 7422–7428.
- Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ACS Sustainable Chemistry & Engineering.
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Diels–Alder reaction. In Wikipedia. Retrieved from [Link]
- Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (2020). ChemSusChem, 13(17), 4384-4396.
- Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. (2015). Beilstein Journal of Organic Chemistry, 11, 1858–1867.
- New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. (2021). International Journal of Molecular Sciences, 22(16), 8711.
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (2018).
- Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024).
-
This compound. PubChem. Retrieved from [Link]
- Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (2021). Molecules, 26(11), 3169.
- Synthesis and Crystal Structure of Dimethyl7-oxabicyclo[2.2.1]hept-5-ene exo , exo -2,3-dicarboxylate. (2007).
-
Mechanism and FMO Analysis of the Diels-Alder Reaction. (2010). YouTube. Retrieved from [Link]
- Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. (2020). ACS Omega, 5(35), 22263–22271.
-
Diels-Alder Reaction: Kinetic vs Thermodynamic Control. Scribd. Retrieved from [Link]
- Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. (2012). NIH.
- Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. (2006). Organic Syntheses, 83, 11.
- Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. (2016).
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a versatile bicyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science. The guide delves into the compound's synthesis via the Diels-Alder reaction, exploring the mechanistic nuances that govern stereoselectivity. Detailed experimental protocols for its preparation and characterization are provided, alongside an in-depth analysis of its reactivity, including ring-opening metathesis and cycloaddition reactions. Furthermore, this guide highlights its pivotal role as a precursor in the synthesis of complex molecules, including antiviral agents, underscoring its importance for researchers and professionals in drug development.
Introduction: The Strategic Importance of the 7-Oxabicyclo[2.2.1]heptene Scaffold
The 7-oxabicyclo[2.2.1]heptene framework, a strained bicyclic ether, serves as a cornerstone in modern organic synthesis. Its inherent ring strain facilitates a variety of stereocontrolled transformations, making it an invaluable scaffold for the construction of complex molecular architectures.[1] Nature itself utilizes this motif in various biologically active compounds.[2] Among the numerous derivatives of this scaffold, this compound emerges as a particularly useful intermediate due to the versatile reactivity of the nitrile group and the dienophilic double bond. This guide aims to provide a detailed exploration of this compound, from its synthesis to its application, to empower researchers in leveraging its full synthetic potential.
Synthesis of this compound: A Diels-Alder Approach
The primary route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between furan and acrylonitrile.[3] This reaction is a classic example of constructing the 7-oxabicyclo[2.2.1]heptene core.
The Diels-Alder Reaction: Mechanism and Stereoselectivity
The Diels-Alder reaction between furan (the diene) and acrylonitrile (the dienophile) typically yields a mixture of endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions between the p-orbitals of the developing alkene and the electron-withdrawing nitrile group.[1] However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[4]
The endo/exo ratio can be influenced by reaction conditions such as temperature and the presence of a catalyst. Lewis acids are frequently employed to accelerate the reaction and can also influence the stereochemical outcome.[5] For the reaction between furan and acrylonitrile, zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst, which coordinates to the nitrogen of the nitrile group, lowering the LUMO energy of the dienophile and thereby increasing the reaction rate.[6] The use of ZnCl₂ has been reported to produce a nearly 1:1 racemic mixture of exo/endo isomers.
}
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from established procedures and is intended for use by trained professionals in a well-equipped laboratory setting.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (inhibitor removed)
-
Zinc chloride (anhydrous)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Water (deionized)
Procedure:
-
In a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet, add 77.20 g of anhydrous zinc chloride portionwise to 98.00 g (123 mL) of acrylonitrile with stirring under a nitrogen atmosphere.
-
Add 381.00 g (408 mL) of freshly distilled furan to the mixture at room temperature.
-
Stir the reaction mixture vigorously for 8 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the resulting solution with 750 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 750 mL and 300 mL of water to remove the zinc chloride.
-
Back-extract the combined aqueous phases with 500 mL of ethyl acetate to recover any dissolved product.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow oil. This product is a mixture of endo and exo isomers.
Purification: The endo and exo isomers can be separated by column chromatography on silica gel using an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[7]
Physicochemical Properties and Spectroscopic Characterization
A thorough characterization is crucial for confirming the identity and purity of the synthesized compound and its isomers.
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Appearance | Yellow oil (as a mixture of isomers) |
| CAS Number | 53750-68-8 |
Spectroscopic Data:
Reference ¹H NMR Data for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Isomers (270 MHz, CDCl₃, TMS, ppm): [8]
-
Endo Isomer: δ: 1.55 (dd, 1H, J=10 Hz, 4 Hz), 2.13 (m, 1H), 3.17 (m, 1H), 5.06 (d, 1H, J=4 Hz), 5.23 (d, 1H, J=4 Hz), 6.28 (dd, 1H, J=6 Hz, 4 Hz), 6.45 (dd, 1H, J=6 Hz, 2 Hz).
-
Exo Isomer: δ: 1.57 (dd, 1H, J=12 Hz, 8 Hz), 2.15 (m, 1H), 2.45 (dd, 1H, J=8 Hz, 4 Hz), 5.10 (d, 1H, J=4 Hz), 5.23 (s, 1H), 6.35 (m, 2H).
Expected FTIR Data: The infrared spectrum of this compound is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. The C=C stretch of the double bond would appear around 1640 cm⁻¹, and the C-O-C stretch of the ether bridge would be observed in the 1100-1250 cm⁻¹ region.[9]
Reactivity and Synthetic Utility
The strained 7-oxabicyclo[2.2.1]heptene ring system and the nitrile functionality endow this compound with a rich and synthetically valuable reactivity profile.
Ring-Opening Metathesis Polymerization (ROMP)
Derivatives of 7-oxabicyclo[2.2.1]heptene are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled microstructures and functionalities.[10] The high ring strain of the oxanorbornene system provides the thermodynamic driving force for the polymerization, which is typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts. While the nitrile group can potentially coordinate to the metal center, successful ROMP of related cyano-functionalized oxanorbornenes has been reported.
Ring-Opening Cross-Metathesis (ROCM)
Ring-Opening Cross-Metathesis (ROCM) of this compound with various olefins provides a direct route to functionalized tetrahydrofuran derivatives.[7][11] These structures are prevalent in a wide range of biologically active natural products. The stereochemistry of the starting material (endo or exo) can influence the stereochemical outcome of the ROCM reaction.
}
1,3-Dipolar Cycloaddition
The double bond in the 7-oxabicyclo[2.2.1]heptene ring can participate in 1,3-dipolar cycloaddition reactions, for example, with nitrile oxides. These reactions lead to the formation of complex polycyclic heterocyclic systems.
Applications in Drug Discovery and Development
The 7-oxabicyclo[2.2.1]heptene scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the synthesis of various therapeutic agents. Derivatives of this scaffold have been utilized in the synthesis of antiviral compounds, including inhibitors of HIV and influenza neuraminidase.[12] For instance, the carboxylic acid analogue of the title compound is a known intermediate in the synthesis of the anti-influenza drug Oseltamivir (Tamiflu®). The stereochemically defined and rigid nature of the bicyclic system allows for precise positioning of functional groups to interact with biological targets. The nitrile group in this compound can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Safe handling of this compound and the reagents used in its synthesis is of paramount importance.
-
This compound: While specific toxicity data is limited, it should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Furan: Furan is a volatile and flammable liquid. It is also a suspected carcinogen and should be handled only in a fume hood.
-
Acrylonitrile: Acrylonitrile is a highly flammable, toxic, and carcinogenic liquid. It is readily absorbed through the skin. Strict safety precautions, including the use of impervious gloves and clothing, and working in a well-ventilated area are mandatory.[1]
-
Zinc Chloride: Anhydrous zinc chloride is corrosive and hygroscopic. It can cause severe burns upon contact with skin and eyes. Inhalation of dust can irritate the respiratory tract.[2][13] It should be handled in a dry environment, and appropriate PPE must be worn.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction, coupled with the rich reactivity of its strained bicyclic framework and functional nitrile group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. For researchers in drug discovery and development, this compound offers a gateway to novel scaffolds and analogues of biologically active compounds. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is key to unlocking its full potential in advancing chemical and pharmaceutical research.
References
-
Beilstein Journals. (n.d.). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Retrieved from [Link]
-
MDPI. (n.d.). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
-
ARKIVOC. (n.d.). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Macromolecules. (n.d.). Microstructural studies of poly(7-oxabicyclo[2.2.1]hept-2-ene) derivatives prepared from selected ruthenium catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and the endo:exo ratio for reactions between furan (1) and acrylonitrile (2b). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. Retrieved from [Link]
-
Synlett. (1991). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Zinc chloride. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2024). Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. Retrieved from [Link]
-
Journal of Physical Chemistry C. (n.d.). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Retrieved from [Link]
-
Journal of Chemical Education. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Zinc Chloride. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]
-
Valudor Products. (n.d.). Zinc Chloride - Safety Data Sheet. Retrieved from [Link]
-
YouTube. (2020). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. Retrieved from [Link]
-
MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]
- 6. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7 | Benchchem [benchchem.com]
- 7. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione [webbook.nist.gov]
A Comprehensive Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Properties, and Applications in Modern Organic Chemistry
CAS Number: 53750-68-8
Molecular Formula: C₇H₇NO
Molecular Weight: 121.14 g/mol
Abstract
This technical guide provides an in-depth exploration of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a versatile bicyclic nitrile that serves as a pivotal intermediate in the synthesis of complex organic molecules and functional polymers. This document, intended for researchers, scientists, and professionals in drug development and materials science, delves into the compound's synthesis via the Diels-Alder reaction, its stereochemical nuances, detailed spectroscopic characterization, and its significant applications. We will explore its role as a precursor to key pharmaceuticals and as a monomer in Ring-Opening Metathesis Polymerization (ROMP), supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Importance of a Strained Bicyclic Scaffold
This compound, also known as an oxanorbornene derivative, possesses a unique and highly strained bicyclic framework. This inherent strain is the cornerstone of its reactivity, making it an attractive building block in organic synthesis. The embedded oxygen bridge and the strategically placed nitrile and alkene functionalities offer multiple avenues for chemical transformation.
The significance of this scaffold is underscored by its application as a key intermediate in the synthesis of a variety of natural products and medicinally important compounds.[1] Notably, derivatives of the 7-oxabicyclo[2.2.1]hept-5-ene core are precursors to antiviral drugs like Oseltamivir (Tamiflu®) and anti-HIV agents such as Cyclophellitol.[2] Furthermore, the strained olefinic bond makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of functional polymers with diverse applications.[3][4]
This guide will provide a comprehensive overview of the critical aspects of this compound, from its synthesis to its application, to empower researchers in leveraging its synthetic potential.
Synthesis and Stereochemistry: The Diels-Alder Approach
The primary and most efficient route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and acrylonitrile (the dienophile). This reaction is a cornerstone of organic synthesis, celebrated for its atom economy and ability to rapidly generate molecular complexity.[5]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction between furan and an unsymmetrical dienophile like acrylonitrile can result in the formation of two diastereomeric products: the endo and exo isomers. The terms endo and exo describe the relative stereochemistry of the substituent on the dienophile (in this case, the nitrile group) with respect to the oxygen bridge of the bicyclic system.
-
Endo Isomer: The nitrile group is oriented on the same side as the oxygen bridge.
-
Exo Isomer: The nitrile group is oriented on the opposite side of the oxygen bridge.
In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. However, the Diels-Alder reaction involving furan is often reversible. In the case of furan and maleic anhydride, for instance, the exo product is thermodynamically more stable and is the major product under equilibrium conditions, even though the endo adduct forms faster.[6] For the reaction with acrylonitrile, the reaction conditions can influence the endo:exo ratio. The use of a Lewis acid catalyst, such as zinc chloride, can promote the reaction and may affect the stereochemical outcome.[7] A typical industrial synthesis yields a racemic 1:1 mixture of exo/endo-isomers.[7]
Experimental Protocol: Industrial Scale Synthesis
The following protocol is adapted from patent literature and describes a scalable process for the synthesis of this compound.[7]
Materials:
-
Acrylonitrile
-
Furan
-
Zinc Chloride (ZnCl₂)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 1000 mL four-necked round bottom flask equipped with a mechanical stirrer, add 98.00 g (123 mL) of acrylonitrile.
-
Catalyst Addition: To the acrylonitrile, portionwise add 77.20 g of zinc chloride.
-
Diene Addition: Add 381.00 g (408 mL) of furan at room temperature.
-
Reaction: Stir the reaction mixture for 8 hours at room temperature.
-
Workup - Dilution and Washing: Dilute the resulting solution with 750 mL of ethyl acetate and wash it twice with 750 mL and then 300 mL of water.
-
Workup - Extraction: Back-extract the aqueous phase with 500 mL of ethyl acetate.
-
Workup - Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure.
-
Product: This procedure yields 197.3 g of 7-oxabicyclo[2.2.1]hept-5-ene-carbonitrile as a yellow oil, typically as a mixture of endo and exo isomers.[7]
Spectroscopic Characterization
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | - Olefinic protons (H-5, H-6) as a multiplet around δ 6.0-6.5 ppm. - Bridgehead protons (H-1, H-4) as multiplets around δ 5.0-5.5 ppm. - Protons on the carbon bearing the nitrile group (H-2) and the adjacent bridgehead proton (H-1) will show characteristic coupling constants that can help distinguish between the endo and exo isomers. The dihedral angle between H-2 and H-3 protons differs significantly in the two isomers, leading to different J-coupling values. |
| ¹³C NMR | - Olefinic carbons (C-5, C-6) in the range of δ 130-140 ppm. - Bridgehead carbons (C-1, C-4) around δ 80-85 ppm. - The nitrile carbon (C≡N) will appear around δ 115-120 ppm. - The remaining sp³ carbons of the bicyclic system will be in the upfield region. |
| IR Spectroscopy | - A sharp, medium intensity peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. - A peak for the C=C stretch of the alkene around 1630-1650 cm⁻¹. - C-O-C stretching vibrations for the ether linkage. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 121.14. - Fragmentation patterns corresponding to the loss of small molecules like HCN or ethylene, and retro-Diels-Alder fragmentation. |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups: the strained double bond, the nitrile group, and the oxygen bridge.
Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond of the oxanorbornene scaffold makes it an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based Grubbs' catalysts, allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.[3][4]
The resulting polymers contain repeating furan units with pendant nitrile groups, which can be further functionalized, for example, by hydrolysis to carboxylic acids to create polyanionic materials. These materials have potential applications in areas such as hydrogels and biolubricants.[9]
Illustrative ROMP Protocol (adapted from a related monomer system): [3]
-
Monomer Preparation: Dissolve this compound in an anhydrous solvent like THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a solution of a suitable Grubbs' catalyst (e.g., first or second generation) in the same solvent to the monomer solution. The monomer-to-catalyst ratio will determine the molecular weight of the resulting polymer.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization progress can be monitored by techniques like NMR or GPC.
-
Termination: Quench the polymerization by adding a terminating agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol. The polymer can then be collected by filtration and dried under vacuum.
Intermediate in Drug Synthesis
The 7-oxabicyclo[2.2.1]heptene framework is a valuable chiral pool for the synthesis of complex, biologically active molecules. The endo-carboxylic acid derivative, which can be obtained from the nitrile, is a documented precursor for several important drugs.[2]
-
Oseltamivir (Tamiflu®): An antiviral medication used to treat and prevent influenza A and B. The synthesis of Oseltamivir often involves intermediates derived from shikimic acid, and alternative synthetic routes have been developed using 7-oxabicyclo[2.2.1]heptene derivatives.[2]
-
Cyclophellitol: A potent, irreversible inhibitor of β-glucosidases with potential applications as an anti-HIV agent.[2][10][11]
-
Validamycin A: An antibiotic and antifungal agent.[2]
The general synthetic strategy involves the stereoselective functionalization of the bicyclic system, often through reactions that open the oxygen bridge or modify the double bond and the nitrile/carboxylic acid group to install the necessary stereocenters and functional groups of the target molecule.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound, the compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.[12]
-
Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place. Recommended storage temperature is often 2-8°C for long-term stability.[13]
-
Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing/reducing agents.
Conclusion
This compound is a molecule of significant strategic value in modern organic synthesis. Its facile preparation via the Diels-Alder reaction, coupled with the versatile reactivity of its strained bicyclic system, makes it an indispensable building block for both academic and industrial applications. From the creation of novel polymeric materials through ROMP to its crucial role in the synthesis of life-saving pharmaceuticals, the chemistry of this oxanorbornene derivative continues to be a rich and rewarding field of study. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its use in the development of new chemical entities and materials.
References
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (2014). Sciforum. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Wathier, M., Lakin, B. A., Bansal, P. N., Stoddart, S., Snyder, B., & Grinstaff, M. W. (2010). A large-molecular-weight polyanion, synthesized via ring-opening metathesis polymerization, as a lubricant for human articular cartilage. Journal of the American Chemical Society, 132(44), 15608–15611.
- Takeda, Y., & Ichikawa, Y. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. U.S. Patent No. 6,677,464 B2. Washington, DC: U.S.
- Fuenfschilling, P. C., & Schwitter, U. (2008).
- Vogel, P., Fattori, D., Gasparini, F., & Le Drian, C. (1990). The 7-oxabicyclo[2.2.1]hept-5-en-2-yl moiety: A new chiron for the synthesis of natural products. Synlett, 1990(3), 173-190.
- Aceña, J. L., de Alba, E., Arjona, O., & Plumet, J. (1996). A stereodivergent synthesis of (±)-cyclophellitol and (1R∗,6S∗)-cyclophellitol from the 7-oxabicyclo-[2.2.1]hept-5-ene-2-endo-carboxylic acid. Tetrahedron Letters, 37(17), 3043-3044.
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Miró Vera, A. Y., Velasquez, W., Briceño, A., Bahsas, A., & Díaz de Delgado, G. (2007). Synthesis and Crystal Structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate. ResearchGate. Retrieved from [Link]
- Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ACS Sustainable Chemistry & Engineering.
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. (2016). ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane. Retrieved from [Link]
-
Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2024). ResearchGate. Retrieved from [Link]
- Atsumi, S., Umezawa, K., Iinuma, H., Naganawa, H., Nakamura, H., Iitaka, Y., & Takeuchi, T. (1990). PRODUCTION, ISOLATION AND STRUCTURE DETERMINATION OF A NOVEL β-GLUCOSIDASE INHIBITOR, CYCLOPHELLITOL, FROM Phellinus SP. The Journal of Antibiotics, 43(1), 49-53.
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (2021). MDPI. Retrieved from [Link]
-
SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Sci-Hub. Ring opening metathesis polymerization of bicyclo [2.2.1] hept-2-ene (2-norbornene) and exo,exo-5,6-bis (methoxycarbonyl)-7-oxabicyclo [2.2.1]hept-2-ene using Ru(II) and Ru(III) complexes: Polymerization kinetics and ruthenium content in polymers / Journal of Molecular Catalysis, 1994 [sci-hub.kr]
- 2. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN113024486A - Method for preparing oseltamivir intermediate - Google Patents [patents.google.com]
- 10. A stereodivergent synthesis of (±)-cyclophellitol and (1R∗,6S∗)-cyclophellitol from the 7-oxabicyclo-[2.2.1]hept-5-ene-… [ouci.dntb.gov.ua]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
molecular weight of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
An In-depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a strained bicyclic molecule that serves as a versatile and valuable intermediate in synthetic organic chemistry. Its unique structural and electronic properties make it a key building block in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's properties and applications.
Core Molecular Identity and Physicochemical Properties
This compound is a bicyclic organic compound featuring a norbornene framework with an oxygen bridge. The presence of both a nitrile group and a strained double bond within this rigid structure dictates its reactivity and utility.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 53750-68-8 | [1][2][3][4] |
| Molecular Formula | C₇H₇NO | [1][2][4] |
| Molecular Weight | 121.14 g/mol | [1][4] |
| Appearance | Liquid | [4] |
| Boiling Point | 255.1 ± 40.0 °C at 760 mmHg | [4] |
The structure of this compound is characterized by its strained bicyclic system. This strain, particularly in the double bond, is a key driver for its participation in reactions such as ring-opening metathesis polymerization (ROMP).
Synthesis: The Diels-Alder Approach
The most common and efficient route to synthesizing this compound and its derivatives is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction provides a direct pathway to the bicyclic core.
Causality of Experimental Design: The choice of reactants is critical. Furan serves as the diene, providing the four π-electrons, while acrylonitrile acts as the dienophile, providing the two π-electrons. Furan is an ideal diene for this reaction because its oxygen bridge pre-organizes the molecule into the cis conformation required for the cycloaddition, and the resulting oxygen bridge in the product is a key feature for further chemical transformations. Acrylonitrile is an effective dienophile due to the electron-withdrawing nature of the nitrile group, which activates the double bond for the reaction.
The reaction typically produces a mixture of endo and exo stereoisomers. The endo product is often the kinetically favored isomer due to secondary orbital interactions between the nitrile group and the developing π-system of the diene during the transition state.
Caption: Diels-Alder synthesis workflow.
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol is a representative example and should be adapted based on specific laboratory conditions and safety assessments.
-
Reactant Preparation: In a nitrogen-flushed, three-neck round-bottom flask equipped with a stirrer and a thermometer, charge distilled furan (e.g., 3.0 mol).
-
Cooling: Cool the flask to an internal temperature of approximately -5°C to 2°C using an appropriate cooling bath.
-
Addition of Dienophile: To the cooled furan, add acrylonitrile (e.g., 1.0 mol).
-
Catalyst (Optional but Recommended): For improved yield and stereoselectivity, a Lewis acid catalyst such as a borane complex can be introduced. For instance, add a borane-dimethyl sulfide complex (e.g., 0.01 mol) dropwise, ensuring the internal temperature does not exceed 2°C.[8]
-
Reaction: Stir the mixture at the low temperature for 18-24 hours. The progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the resulting product can be isolated. If crystals form, they can be collected by filtration, washed with a cold non-polar solvent like hexane, and dried under reduced pressure.[8]
-
Purification: Further purification of the endo and exo isomers can be achieved through column chromatography.
Key Chemical Transformations and Synthetic Utility
The value of this compound lies in its ability to undergo a variety of chemical transformations, making it a versatile hub for generating molecular diversity.
A. Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond of the oxanorbornene system makes it an excellent monomer for ROMP. This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the cleavage of the double bond and the formation of a polymer chain. This is a cornerstone for creating functional polymers for drug delivery systems and advanced materials.[9]
B. Transformations of the Nitrile Group
The nitrile functional group is a gateway to other important functionalities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This acid is a precursor for esters and amides.[5]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic site into the molecule, which is often desirable in pharmacologically active compounds.
C. Reactions of the Double Bond
The alkene functionality can be modified in several ways:
-
Hydrogenation: The double bond can be catalytically hydrogenated (e.g., using Pd/C) to produce the saturated analogue, 7-oxabicyclo[2.2.1]heptane-2-carbonitrile.[5] This removes the reactivity of the double bond while preserving the bicyclic core.
-
1,3-Dipolar Cycloadditions: The strained double bond is reactive towards 1,3-dipoles, such as nitrile oxides, in cycloaddition reactions. This has been studied to create more complex heterocyclic systems fused to the oxanorbornene framework.[10]
Caption: Key synthetic pathways from the core molecule.
Applications in Drug Discovery and Natural Product Synthesis
Derivatives of the 7-oxabicyclo[2.2.1]heptane core are crucial intermediates in the synthesis of a wide range of biologically active molecules.[6]
-
Shikimic Acid Derivatives: The base-induced opening of the oxygen bridge is a well-established method for the stereoselective synthesis of shikimic acid derivatives, which are important precursors for many pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu).[11]
-
"Naked Sugars": These systems serve as "naked sugars," providing a rigid scaffold from which various sugars and C-nucleosides can be synthesized.[11]
-
Precursors to Bioactive Molecules: The rigid framework is used to construct complex natural products and their analogues. For instance, derivatives have been used in the synthesis of molecules with potential anti-HIV activity and as building blocks for compounds like Cyclophellitol.[5]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential.
Safety and Hazard Information:
-
While some safety data sheets classify it as not a hazardous substance, it is crucial to treat all laboratory chemicals with caution as their toxicological properties may not be fully investigated.[4]
-
Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[4]
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes, including nitrogen oxides and carbon oxides.[4]
Protocol for Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[4]
-
Storage: Keep the container tightly sealed and store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[4] Room temperature storage is generally acceptable for short periods.[4]
-
Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste in accordance with local regulations.
Conclusion
This compound is more than just a simple chemical compound; it is a powerful synthetic intermediate whose strained bicyclic structure offers a unique combination of reactivity and stereochemical control. Its accessibility via the Diels-Alder reaction and the versatility of its functional groups make it an indispensable tool for chemists in academia and industry. From the creation of novel polymers to the stereoselective synthesis of life-saving pharmaceuticals, the applications of this molecule continue to expand, underscoring its significance in modern chemical science.
References
- Vertex AI Search. (n.d.). CAS NO. 53750-68-8 | this compound.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ChemicalBook. (n.d.). This compound | 53750-68-8.
- ChemScene. (2021). Safety Data Sheet - this compound.
- Benchchem. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7.
- Couture, Y., & Herrera, A. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules.
- ACS Omega. (2020). Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives.
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- ResearchGate. (n.d.). Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes via a combination of surface-initiated ring-opening metathesis polymerization and thiol-ene click reaction.
- ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives.
- Jarvest, R. L., & Readshaw, S. A. (n.d.). Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. Journal of Organic Chemistry.
Sources
- 1. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 53750-68-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester | MDPI [mdpi.com]
An In-Depth Technical Guide to the Endo and Exo Isomers of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Abstract
The 7-oxabicyclo[2.2.1]hept-5-ene framework, a derivative of the oxanorbornene system, is a pivotal structural motif in organic synthesis and materials science.[1][2] Its importance stems from the strained oxygen-bridged bicyclic system, which serves as a versatile intermediate for the stereoselective synthesis of complex molecules like sugars and natural products, and as a monomer in ring-opening metathesis polymerization (ROMP).[2][3][4] The Diels-Alder cycloaddition of furan with acrylonitrile produces 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, leading to the formation of two distinct diastereomers: endo and exo. The stereochemical outcome of this reaction is governed by a delicate interplay of kinetic and thermodynamic factors, which dictates the isomer ratio and has profound implications for subsequent chemical transformations. This guide provides a comprehensive technical analysis of the synthesis, stereochemical control, characterization, and relative stability of these two isomers, offering field-proven insights for researchers in drug development and chemical synthesis.
The Decisive Role of Stereochemistry: Endo vs. Exo Selectivity
The Diels-Alder reaction, a [4+2] cycloaddition, is renowned for its stereospecificity. In the context of cyclic dienes and dienophiles, this leads to the formation of endo and exo products.[5] The terms describe the orientation of the dienophile's substituent (in this case, the nitrile group) relative to the bulkier bridge of the newly formed bicyclic system.
-
Endo Isomer: The nitrile group is oriented syn (on the same side) to the oxygen bridge.
-
Exo Isomer: The nitrile group is oriented anti (on the opposite side) to the oxygen bridge.
This seemingly subtle structural difference has significant consequences for the molecule's steric environment, reactivity, and spectroscopic properties. The control over which isomer is formed is a classic example of kinetic versus thermodynamic control.[6][7]
Kinetic vs. Thermodynamic Control in the Furan-Acrylonitrile Cycloaddition
The cycloaddition between furan and acrylonitrile is a reversible reaction.[8][9] This reversibility is key to understanding the product distribution under different conditions.
-
Kinetic Control (Low Temperature): At lower reaction temperatures, the reaction is essentially irreversible, and the product ratio is determined by the relative rates of formation. The endo isomer is the kinetic product , meaning it is formed faster.[7][10] This preference is attributed to "secondary orbital interactions," where the p-orbitals of the electron-withdrawing nitrile group overlap favorably with the p-orbitals of the developing double bond in the diene during the transition state. This interaction lowers the activation energy of the endo pathway.[11]
-
Thermodynamic Control (High Temperature): At elevated temperatures, the retro-Diels-Alder reaction becomes significant.[12] Both isomers are in equilibrium with the starting materials (furan and acrylonitrile). Under these conditions, the product distribution reflects the relative thermodynamic stability of the isomers. The exo isomer is the thermodynamic product because it is sterically less hindered.[11] The nitrile group points away from the bicyclic framework, minimizing steric repulsion with the oxygen bridge and the vinyl protons.[10][11]
The aromatic character of furan makes its Diels-Alder reactions less exergonic and the activation barriers for cycloreversion are much lower compared to non-aromatic dienes like cyclopentadiene.[8][9] This allows the equilibrium favoring the thermodynamic product to be established at relatively mild temperatures.[8][10]
Synthesis and Isolation Protocols
Achieving a high yield of the desired isomer requires careful selection of reaction conditions. The following protocols are self-validating systems designed to favor either the kinetic or thermodynamic product.
Protocol for Kinetic Synthesis of endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
This protocol is designed to operate under kinetic control to maximize the yield of the endo isomer.
Causality: The use of low temperature (-5°C to 2°C) and a Lewis acid catalyst (e.g., a borane complex) accelerates the cycloaddition while suppressing the reverse (retro-Diels-Alder) reaction.[13] This ensures the product mixture reflects the faster rate of endo formation.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-neck flask with a thermometer, a mechanical stirrer, and a nitrogen inlet. Purge the system with dry nitrogen.
-
Reagent Charging: Charge the flask with freshly distilled furan (e.g., 3.0 mol) and cool the flask to an internal temperature of -5°C to 2°C using an ice-salt or cooling bath.
-
Dienophile Addition: To the cooled furan, add acrylonitrile (e.g., 1.0 mol).
-
Catalyst Addition (Optional but Recommended): While maintaining the low temperature, add a Lewis acid catalyst such as a borane-dimethyl sulfide complex (e.g., 0.01 mol) dropwise over several minutes.[13] This can significantly improve the reaction rate and selectivity.
-
Reaction: Stir the mixture vigorously at the same low temperature for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Isolation: Upon completion, the endo product often crystallizes from the reaction mixture. Collect the crystals by filtration, wash with cold hexane, and dry under reduced pressure.[13] The filtrate can be concentrated to recover more product, though it may contain a higher proportion of the exo isomer.
-
Purification: Recrystallization from a suitable solvent system (e.g., ether/hexane) can further purify the endo adduct.
Protocol for Thermodynamic Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
This protocol leverages higher temperatures to establish an equilibrium that favors the more stable exo isomer.
Causality: By heating the reaction mixture (or by heating a pre-formed mixture of endo/exo isomers), the retro-Diels-Alder reaction is facilitated. The system will equilibrate to the lowest energy state, which corresponds to the sterically favored exo product.[10]
Step-by-Step Methodology:
-
Reactor Setup: In a sealed pressure tube or a flask equipped with a reflux condenser, combine furan (e.g., 1.2 mol) and acrylonitrile (e.g., 1.0 mol) in a suitable high-boiling solvent like toluene or xylene.
-
Reaction: Heat the mixture to 80-110°C and stir for 24-48 hours. The exact temperature and time will depend on the solvent and desired conversion.
-
Monitoring: Periodically take aliquots and analyze by ¹H NMR or GC to monitor the endo/exo ratio until equilibrium is reached (i.e., the ratio remains constant).
-
Workup & Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture of isomers can be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The less polar exo isomer will generally elute first.
Spectroscopic Characterization and Data Analysis
Unambiguous identification of the endo and exo isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangement of the nitrile group leads to distinct chemical shifts and coupling constants, particularly for the protons on the bicyclic core.
¹H NMR Spectroscopy
The key to distinguishing the isomers lies in the coupling constants (J-values) between the bridgehead protons (H1, H4) and the adjacent protons (H2, H3).
-
Exo Isomer: In the exo configuration, the substituent at C2 is trans to the adjacent bridgehead proton H1. The dihedral angle between H1 and H2 is approximately 90°. According to the Karplus equation, this results in a very small coupling constant (J₁‚₂ ≈ 0-1 Hz).[14] Therefore, the signal for the bridgehead proton H1 often appears as a broad singlet or a narrow multiplet.
-
Endo Isomer: In the endo configuration, the substituent at C2 is cis to the bridgehead proton H1. The dihedral angle between H1 and H2 is approximately 45°, leading to a significant coupling constant (J₁‚₂ ≈ 4-6 Hz). This results in a more complex and clearly split signal for H1.
¹³C NMR Spectroscopy
The steric compression experienced by the endo isomer often results in upfield shifts for certain carbon atoms due to the gamma-gauche effect. The signals for C2, C6, and the substituent's carbon in endo-isomers typically appear at a higher field (more shielded) compared to their exo counterparts.[15]
Comparative Data Summary
The following table summarizes typical spectroscopic data used to differentiate the isomers. Note: Exact values can vary based on the solvent and spectrometer frequency.
| Parameter | endo-Isomer (Kinetic Product) | exo-Isomer (Thermodynamic Product) | Causality of Difference |
| ¹H NMR | |||
| J₁‚₂ (H1-H2 coupling) | ~4-6 Hz | ~0-1 Hz | Dihedral angle difference (~45° vs. ~90°) |
| H2 Chemical Shift | Typically more shielded (upfield) | Typically more deshielded (downfield) | Anisotropic effect of the C5-C6 double bond |
| ¹³C NMR | |||
| C2 Chemical Shift | More shielded (upfield) | More deshielded (downfield) | Steric compression (gamma-gauche effect) in the endo isomer |
| C6 Chemical Shift | More shielded (upfield) | More deshielded (downfield) | Steric interaction with the endo nitrile group |
Stability, Reactivity, and Applications
The choice between synthesizing the endo or exo isomer is dictated by the desired application, as their stereochemistry influences subsequent reactivity.
-
Thermodynamic Stability: As established, the exo isomer is the more stable of the two due to reduced steric strain.[11] Computational studies on related oxanorbornene systems confirm that the ground state energy of the exo diastereomer is lower.[16][17]
-
Reactivity: The steric accessibility of the nitrile and olefin functional groups differs between the two isomers.
-
In the exo isomer , the nitrile group is more sterically accessible for transformations.
-
In the endo isomer , the concave face of the olefin is shielded by the nitrile group, which can direct attacks of reagents (e.g., epoxidation, hydrogenation) to the opposite, more accessible exo face.
-
Both isomers are valuable monomers for Ring-Opening Cross Metathesis (ROCM) reactions, yielding highly functionalized tetrahydrofuran derivatives.[4]
-
The 7-oxabicyclo[2.2.1]hept-5-ene core is a valuable building block in medicinal chemistry, serving as a precursor for nucleoside analogues, carbocyclic sugars, and other biologically active molecules.[1][2] The defined stereochemistry of the endo and exo isomers allows for precise control over the spatial arrangement of functional groups in the final target molecules.
Sources
- 1. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemtube3d.com [chemtube3d.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: The Synthetic Potential and Handling Challenges of a Strained Bicyclic Nitrile
An In-depth Technical Guide to the Stability and Storage of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile bifunctional molecule that holds significant value as a synthetic intermediate in medicinal chemistry and materials science. Its rigid, strained bicyclic framework, derived from the Diels-Alder reaction of furan and acrylonitrile, provides a unique conformational scaffold for the stereocontrolled synthesis of complex molecules, including nucleoside analogues and substituted tetrahydrofurans.[1][2] The inherent ring strain, coupled with the reactivity of the alkene and the synthetic utility of the nitrile group, makes this compound a powerful building block.
However, the very features that make this molecule synthetically attractive—its strained olefinic bridge and reactive functional groups—also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols to ensure its integrity from receipt to reaction. By understanding the causality behind its degradation pathways, researchers can implement self-validating storage and handling systems that preserve sample purity and ensure the reproducibility of experimental outcomes.
Physicochemical Properties: A Quantitative Overview
A foundational understanding of a compound's physical properties is essential for its proper handling and storage. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | [3][4] |
| Molecular Weight | 121.14 g/mol | [3][4] |
| CAS Number | 53750-68-8 | [3][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 255.1 ± 40.0 °C at 760 mmHg | [3] |
Chemical Stability and Reactivity Profile
The stability of this compound is intrinsically linked to its molecular architecture. The bridged bicyclic system contains significant angle strain, making it a high-energy molecule prone to reactions that relieve this strain.
Thermal Lability
The 7-oxabicyclo[2.2.1]hept-5-ene skeleton is known to be thermally sensitive. The Diels-Alder reaction used for its synthesis is a reversible process (a retro-Diels-Alder reaction), and applying heat can promote the cycloreversion back to furan and acrylonitrile.[5] This thermal instability is a critical consideration, as even moderate heating during storage or handling can lead to degradation and loss of purity.
Reactivity of the Strained Alkene
The double bond in the bicyclic system is highly reactive and serves as a key handle for synthetic transformations. It readily participates in:
-
Ring-Opening Metathesis (ROCM): This reaction, often catalyzed by ruthenium complexes, opens the strained ring to form substituted tetrahydrofurans.[6] It is noteworthy that the presence of the nitrile group can be challenging, as it may competitively coordinate with the metal catalyst, thereby inhibiting the metathetic transformation.[6]
-
1,3-Dipolar Cycloadditions: The strained alkene is an excellent dipolarophile, reacting with 1,3-dipoles like nitrile oxides in rearrangement reactions.[7][8]
-
Electrophilic Additions: The double bond is susceptible to attack by electrophiles, a common reactivity pathway for alkenes.
Influence of the Nitrile Group
The electron-withdrawing nature of the nitrile group influences the reactivity of the molecule. It can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for functionalization. However, this also means the compound is susceptible to degradation in the presence of strong acids or bases.
Factors Influencing Stability & Potential Degradation Pathways
To ensure the long-term viability of this compound, it is crucial to control the environmental factors that can initiate its degradation.
Temperature
As discussed, elevated temperatures can induce a retro-Diels-Alder reaction. Therefore, avoiding heat is the primary precaution for maintaining the compound's structural integrity. While some suppliers suggest room temperature storage for short periods, refrigerated conditions are preferable for long-term stability.[3][9]
Incompatible Materials
Contact with certain classes of chemicals can lead to rapid decomposition. The primary incompatibilities are:
-
Strong Acids & Alkalis: These can catalyze the hydrolysis of the nitrile group to a carboxamide and subsequently to a carboxylic acid. They may also promote the opening of the ether bridge.[3]
-
Strong Oxidizing Agents: The strained double bond is highly susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bond.[3][10]
-
Strong Reducing Agents: These can reduce the nitrile group to a primary amine.
The diagram below illustrates the primary degradation pathways initiated by incompatible chemical agents.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
A multi-faceted approach to storage is recommended to mitigate the risks of degradation from all potential sources.
Storage Conditions
Conflicting temperature recommendations exist among suppliers.[3][9] To ensure maximum long-term stability, a conservative approach is warranted.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential decomposition, including the retro-Diels-Alder reaction.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Amber glass vial with a tightly sealed cap | Protects from light, which can catalyze degradation, and prevents leakage or contamination.[3] |
| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and safety in case of a leak.[3][11] |
| Segregation | Store away from incompatible materials | Prevents accidental contact with acids, bases, and oxidizing/reducing agents.[3] |
Handling Protocol
Safe and effective handling requires adherence to standard laboratory safety procedures.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Conduct all transfers under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[3]
-
Dispensing: Use clean, dry syringes or cannulas for transferring the liquid.
-
Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing.
-
Cleanup: Clean any spills promptly and decontaminate surfaces according to laboratory safety protocols.
Experimental Workflow: Purity Verification and Stability Assessment
It is good practice to periodically assess the purity of the compound, especially for long-term storage or before use in a sensitive reaction.
Step-by-Step Purity Assessment Protocol
-
Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (1-2 mg) of this compound.
-
Dilution: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃ for NMR analysis) or a high-purity solvent (e.g., acetonitrile for HPLC analysis).
-
Analysis:
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of new peaks, particularly those corresponding to furan or acrylonitrile, would indicate thermal decomposition. Changes in integration ratios can quantify the extent of degradation.
-
HPLC Analysis: Use a suitable column (e.g., C18) and mobile phase to obtain a chromatogram. The appearance of new peaks or a decrease in the area of the main peak indicates impurity formation.
-
-
Data Interpretation: Compare the obtained spectrum or chromatogram to a reference standard or data from the initial receipt of the compound.
-
Decision: If significant degradation (>5%) is observed, the compound may not be suitable for reactions sensitive to purity.
The following diagram outlines the workflow for assessing the stability of the compound under various conditions.
Caption: Experimental workflow for a time-course stability study.
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its stability is paramount for achieving reliable and reproducible results in research and development. The principal threats to its integrity are heat, which can induce a retro-Diels-Alder reaction, and contact with strong acids, bases, and oxidizing agents. By implementing the recommended storage protocol—refrigeration at 2-8°C under an inert atmosphere and away from light—and adhering to careful handling procedures, researchers can effectively preserve the purity and reactivity of this compound, thereby ensuring the success of their synthetic endeavors.
References
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry. [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. [Link]
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- Process for the manufacture of 7-oxa-bicyclo derivatives.
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. [Link]
-
Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. Synthetic Communications. [Link]
-
Ruthenium-Catalyzed Nucleophilic Ring-Opening Reactions of a 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene with Alcohols. Sci-Hub. [Link]
-
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Structure of the product of addition of this compound and benzonitrile oxide. Sci-Hub. [Link]
- Polymers based on bicyclo(2.2.1) hept-5-en-2,3-dicarboxylic acid anhydride.
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. National Institutes of Health. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Some exo-7-oxabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride crystals. Reddit. [Link]
Sources
- 1. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
The Strategic Utility of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile in Modern Organic Synthesis
Abstract
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a strained bicyclic molecule, has emerged as a versatile and highly valuable building block in organic synthesis. Its unique structural framework, characterized by inherent ring strain and the presence of multiple reactive sites—a strained olefin, a nitrile group, and an oxygen bridge—offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, with a focus on its role in ring-opening metathesis polymerization (ROMP), ring-opening cross metathesis (ROCM), and as a pivotal intermediate in the stereoselective synthesis of complex molecules, including natural products and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this powerful synthon.
Introduction: Structural Features and Innate Reactivity
This compound, often referred to as an oxanorbornene derivative, possesses a compact and rigid structure derived from the Diels-Alder cycloaddition of furan and acrylonitrile. The molecule exists as two primary stereoisomers: endo and exo.
The high reactivity of this scaffold is primarily attributed to the significant ring strain of the bicyclic system, which provides a thermodynamic driving force for ring-opening reactions. The electron-withdrawing nature of the nitrile group influences the reactivity of the double bond, while the oxygen bridge offers a handle for stereocontrolled functionalization and subsequent cleavage to yield highly substituted carbocyclic or heterocyclic systems. The stereochemical relationship between the nitrile group and the oxygen bridge in the endo and exo isomers plays a crucial role in directing the outcome of many reactions, a theme that will be explored throughout this guide.
Synthesis of this compound: A Stereochemical Challenge
The primary route to this compound is the [4+2] Diels-Alder cycloaddition between furan (the diene) and acrylonitrile (the dienophile). A critical aspect of this synthesis is controlling the stereoselectivity to favor either the endo or exo isomer, as their separation can be challenging and their subsequent reactivity differs.
The Diels-Alder reaction of furan is often under thermodynamic control, which typically favors the formation of the more stable exo product. However, kinetic control can be exerted under specific conditions to favor the endo adduct.[1] Lewis acid catalysis is frequently employed to accelerate the reaction and influence the stereochemical outcome.[2][3]
Diagram: General Synthesis via Diels-Alder Reaction
Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).
The stereochemistry of the monomer can influence the polymerization kinetics. It has been reported that for some 7-oxanorbornene derivatives, the endo isomer initiates faster with Grubbs' 3rd generation catalyst (G3) than the corresponding exo isomer. [4]This differential reactivity can be exploited for advanced polymer synthesis, such as the creation of alternating copolymers. [4]
Stereoselective Construction via Ring-Opening Cross Metathesis (ROCM)
Ring-Opening Cross Metathesis (ROCM) is a powerful tandem reaction that combines the ring-opening of a cyclic olefin with a subsequent cross-metathesis reaction with an acyclic olefin partner. For this compound, this reaction provides a direct and stereoselective route to highly functionalized 2,5-disubstituted tetrahydrofurans, which are common motifs in many biologically active natural products. [5] The reaction is challenging due to the potential for competitive and undesired ROMP. [5]Furthermore, the presence of the nitrile group can potentially coordinate to and deactivate the ruthenium catalyst. [5]However, studies have shown that with careful selection of the catalyst and reaction conditions, ROCM can proceed efficiently. [5]
Diagram: ROCM Mechanism
Caption: Plausible mechanism for Ring-Opening Cross Metathesis (ROCM).
Experimental Insights for ROCM
A study on the ROCM of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile with allyl alcohol and allyl acetate revealed key factors influencing the reaction's success: [5]
-
Catalyst Choice: Different commercially available ruthenium catalysts showed varying efficiencies and selectivities.
-
Concentration: Contrary to the common practice of using high dilution to suppress polymerization, good yields of ROCM products were obtained under neat (solvent-free) conditions. [5]* Stereoselectivity: The E/Z geometry of the newly formed double bond in the product was found to be dependent on the catalyst used, while the regioselectivity was largely substrate-dependent. [5] Table 1: Representative ROCM Reaction Data
Substrate Isomer Alkene Partner Catalyst Conditions Major Product(s) Yield Ref exo/endo mix Allyl acetate Grubbs' II CH₂Cl₂, rt 2,5-disubstituted tetrahydrofurans Good [5] | exo/endo mix | Allyl alcohol | Hoveyda-Grubbs' II | Neat, rt | 2,5-disubstituted tetrahydrofurans | Good | [5]|
A Gateway to Molecular Complexity: The Role as a Synthetic Intermediate
Beyond metathesis reactions, the true power of this compound lies in its utility as a versatile intermediate for constructing complex molecular architectures. The strained oxabicyclic framework can be strategically cleaved to reveal highly functionalized cyclohexene or acyclic precursors, while the nitrile group can be transformed into a variety of other functional groups. Derivatives of this scaffold are crucial intermediates in the synthesis of shikimic acid derivatives, natural products, and "naked sugars" for carbohydrate chemistry. [6]
Key Synthetic Transformations:
-
Nitrile Group Manipulation: The cyano group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for further elaboration.
-
Oxygen Bridge Cleavage: The base-induced opening of the oxygen bridge is a cornerstone strategy for the stereoselective synthesis of substituted cyclohexanes and other carbocycles. [6]This approach has been instrumental in the total synthesis of numerous natural products.
-
Epoxidation and Ring Opening: The double bond can be epoxidized, followed by nucleophilic ring-opening of the epoxide to install new stereocenters.
These transformations, often performed with high levels of stereocontrol, underscore the importance of 7-oxabicyclo[2.2.1]hept-5-ene derivatives as powerful synthons in modern organic chemistry.
Conclusion and Future Outlook
This compound is far more than a simple bicyclic molecule; it is a strategic tool for the efficient and stereocontrolled construction of complex organic molecules. Its applications span from the creation of novel polymers via ROMP to the elegant synthesis of natural product cores through ROCM and other ring-opening strategies. The ability to access a diverse range of highly functionalized, stereochemically rich structures from a readily available starting material ensures that this compound and its derivatives will continue to be of significant interest to the synthetic, medicinal, and materials science communities. Future research will likely focus on the development of new catalytic methods for even more selective transformations and the application of this versatile scaffold in the discovery of new therapeutic agents and advanced materials.
References
- Process for the manufacture of 7-oxa-bicyclo derivatives.
-
Wałejko, P., Dąbrowski, M., & Szczepaniak, L. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 11, 204-211. [Link]
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed. [Link]
-
Grisorio, R., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science, 12(20), 7033-7041. [Link]
-
Hetero-Diels–Alder reactions of (isobenzo)furans. Organic & Biomolecular Chemistry. [Link]
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journals. [Link]
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. [Link]
-
Structure of the product of addition of this compound and benzonitrile oxide. Sci-Hub. [Link]
-
Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Modgraph. [Link]
-
Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of... ResearchGate. [Link]
-
Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. [Link]
-
Progress in metathesis chemistry II. Beilstein Journals. [Link]
-
Synthesis and Structural Characterization of. Amanote Research. [Link]
-
Stereochemistry of ring-opening/cross metathesis reactions of... ResearchGate. [Link]
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
An In-Depth Technical Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a versatile bicyclic scaffold with significant applications in drug discovery and materials science. We will delve into its historical discovery, detailed synthetic methodologies, stereochemical considerations, and its role as a key building block for complex molecular architectures.
Introduction: A Scaffold of Strategic Importance
The 7-oxabicyclo[2.2.1]heptane framework, often referred to as the oxanorbornane system, is a conformationally constrained bicyclic ether.[1] This rigid structure has garnered considerable interest from synthetic and medicinal chemists due to its presence in a variety of natural products with interesting biological activities, such as cantharidin and ifetroban, a thromboxane receptor antagonist.[1] The introduction of a carbonitrile group at the 2-position and a double bond within the bicyclic system, as in this compound, creates a highly valuable and versatile synthetic intermediate.
The strategic importance of this molecule lies in several key features:
-
Stereochemical Richness: The bicyclic nature of the scaffold allows for precise control over the spatial orientation of substituents, leading to distinct endo and exo isomers.
-
Reactive Handles: The double bond and the nitrile group serve as versatile functional handles for a wide array of chemical transformations.
-
Synthetic Accessibility: Its preparation via the robust and atom-economical Diels-Alder reaction makes it a readily accessible building block.[1]
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their research endeavors.
Historical Perspective and Discovery
The synthesis of the 7-oxabicyclo[2.2.1]hept-5-ene core structure is rooted in the pioneering work on the Diels-Alder reaction. The cycloaddition of furan with various dienophiles to form oxanorbornene derivatives has been a cornerstone of organic synthesis for decades.[1] While the specific discovery of this compound is not pinpointed to a single seminal publication in the readily available literature, the synthesis of its carboxylic acid analogue via the Diels-Alder reaction of furan and acrylic acid was reported by Suami and colleagues in 1977. This work laid the groundwork for the synthesis of a wide range of 2-substituted 7-oxabicyclo[2.2.1]hept-5-ene derivatives.
Synthesis and Mechanistic Insights
The primary and most efficient route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and acrylonitrile (the dienophile).
The Diels-Alder Reaction: A Closer Look
The reaction proceeds via a concerted mechanism, leading to the formation of a racemic mixture of endo and exo diastereomers. The stereochemical outcome of the reaction can be influenced by the reaction conditions.
Caption: The Diels-Alder reaction pathway for the synthesis of the target molecule.
Catalysis: Enhancing Efficiency and Selectivity
While the thermal reaction between furan and acrylonitrile can proceed, the use of Lewis acid catalysts significantly enhances the reaction rate and can influence the endo/exo selectivity. Commonly employed catalysts include boron trifluoride diethyl etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂).[2] The Lewis acid coordinates to the nitrogen atom of the nitrile group in acrylonitrile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of furan.
Detailed Experimental Protocol: Lewis Acid Catalyzed Synthesis
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile
-
Zinc Chloride (anhydrous) or Boron trifluoride diethyl etherate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round bottom flask (equipped with a magnetic stirrer and a reflux condenser)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of acrylonitrile in a round-bottom flask under an inert atmosphere, add a catalytic amount of anhydrous zinc chloride portionwise.
-
Cool the mixture in an ice bath.
-
Slowly add freshly distilled furan to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.
-
The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Characterization
This compound is a colorless to yellow oil at room temperature. Its key physicochemical and spectroscopic data are summarized below.
| Property | Value |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| CAS Number | 53750-68-8 |
| Appearance | Colorless to yellow oil |
| Boiling Point | Not readily available; distillation under reduced pressure is recommended. |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, acetone). |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is complex due to the bicyclic nature and the presence of diastereomers. Key signals include those for the olefinic protons (typically in the range of δ 6.0-6.5 ppm), the bridgehead protons, and the protons adjacent to the nitrile group. The coupling constants between these protons are crucial for determining the endo or exo configuration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the olefinic carbons (around δ 130-140 ppm), the nitrile carbon (around δ 118-122 ppm), and the bridgehead carbons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration. The C=C stretching of the double bond will appear around 1640-1680 cm⁻¹.
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 121.
Key Reactions and Synthetic Utility
The true value of this compound lies in its utility as a versatile synthetic intermediate. The double bond and the nitrile group can be selectively transformed to introduce a wide range of functionalities.
Reactions of the Double Bond
-
Hydrogenation: The double bond can be readily reduced by catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the saturated analogue, 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile.
-
Epoxidation: The double bond can be epoxidized using reagents like m-CPBA to form the corresponding epoxide, which is a useful intermediate for further transformations.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained double bond makes this molecule an excellent monomer for ROMP, leading to the formation of functionalized polymers with interesting properties for materials science applications.[3]
Caption: Key reactions involving the double bond of the title compound.
Reactions of the Nitrile Group
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be further functionalized.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
These transformations open up pathways to a vast array of derivatives with potential applications in various fields.
Applications in Drug Discovery and Medicinal Chemistry
The rigid 7-oxabicyclo[2.2.1]heptane scaffold is an attractive template for the design of biologically active molecules. Its conformational rigidity helps to pre-organize appended pharmacophoric groups in a well-defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.
Derivatives of this compound have been utilized as key intermediates in the synthesis of several important compounds:
-
Thromboxane A₂ Antagonists: The 7-oxabicyclo[2.2.1]heptane core mimics the pyran ring of thromboxane A₂, and derivatives have been synthesized and evaluated as potent antagonists.[4]
-
Phosphatase Inhibitors: The scaffold has been used as a starting point for the development of inhibitors of protein phosphatases, which are important targets in cancer therapy.[5][6]
-
Antiviral Agents: The related carboxylic acid has been used as a synthetic intermediate for GS4104, an anti-influenza drug.
The ability to introduce diverse functionalities in a stereocontrolled manner makes this scaffold a valuable tool in fragment-based drug discovery and lead optimization.[7]
Applications in Materials Science
The strained olefinic bond in this compound makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based catalysts, allows for the synthesis of polymers with well-defined structures and functionalities. The resulting polymers can have applications in areas such as:
-
Functional Coatings: The nitrile groups along the polymer backbone can be further modified to create surfaces with specific properties.
-
Drug Delivery Systems: The biocompatibility and functionalizability of these polymers make them potential candidates for drug delivery applications.[1]
-
Self-Healing Materials: The reversible nature of some metathesis reactions can be exploited in the design of self-healing polymers.[1]
Conclusion
This compound is a synthetically accessible and highly versatile building block with a rich history rooted in fundamental organic chemistry. Its unique structural and electronic properties have made it a valuable tool for researchers in both medicinal chemistry and materials science. The ability to readily access this compound and selectively manipulate its functional groups ensures its continued importance in the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to fully leverage the potential of this remarkable molecule.
References
-
Vogel, P. (2018). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]
- Suami, T., Ogawa, S., Nakamoto, K., & Sano, H. (1977). DL-Validamine and its amino deoxy and deoxy analogs were synthesized as the acetyl derivatives from endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, the Diels-Alder adduct of acrylic acid and furan.
-
Wałejko, P., Dąbrowski, M., & Szczepaniak, L. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 11, 204-211. [Link]
-
Alty, L. T., & France, M. B. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. [Link]
-
García-Granda, S., Pérez-Carreño, E., & Gómez-Beltrán, F. (1990). Structure of the product of addition of this compound and benzonitrile oxide. Acta Crystallographica Section C: Crystal Structure Communications, 46(4), 704-706. [Link]
-
Kumar, R., & Kumar, A. (2013). Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. Bioorganic & Medicinal Chemistry Letters, 23(17), 4871-4875. [Link]
-
Houlden, C. E., & Gouverneur, V. (2024). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. European Journal of Organic Chemistry. [Link]
-
Motherwell, W. B., & Tozer, M. J. (1994). The synthesis of difluoromethylene-linked C-glycosides and C-disaccharides. Tetrahedron: Asymmetry, 5(11), 2093-2108. [Link]
-
Li, Y., et al. (2023). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank, 2023(3), M1688. [Link]
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane. In NIST Chemistry WebBook. Retrieved from [Link]
- Kuraray Co., Ltd. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. U.S.
-
Zhang, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
-
Loza, M. I., et al. (1998). Synthesis of Potential Thromboxane A2 Antagonists Based on the Azabicyclo[2.2.1]heptane Skeleton. Journal of Chemical Research, Synopses, (5), 234-235. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. kbfi.ee [kbfi.ee]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
detailed experimental protocol for Diels-Alder synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide to the Diels-Alder synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. The protocol detailed herein is designed for practical application in a laboratory setting, with a strong emphasis on the underlying chemical principles, safety considerations, and product characterization. This guide moves beyond a simple recitation of steps to offer insights into the causality of the experimental design, ensuring a thorough understanding for the executing scientist.
Introduction: The Significance of this compound and the Diels-Alder Reaction
The target molecule, this compound, is a valuable bicyclic compound. Its strained oxanorbornene framework makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and polymers.[1][2] The synthesis of this compound is a classic example of the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.
The Diels-Alder reaction is a [4+2] cycloaddition, involving a conjugated diene (in this case, furan) and a dienophile (acrylonitrile).[3] The reaction proceeds in a concerted fashion, meaning the new sigma bonds are formed simultaneously. Due to its aromatic character, furan is a relatively unreactive diene in Diels-Alder reactions, often requiring elevated temperatures or catalysis to proceed efficiently.[3][4] The use of a Lewis acid catalyst, such as zinc chloride, can enhance the reactivity of the dienophile, acrylonitrile, thereby promoting the reaction under milder conditions.[5][6]
A key stereochemical consideration in this synthesis is the formation of endo and exo isomers. While the endo product is often the kinetically favored product in many Diels-Alder reactions due to secondary orbital interactions, the reaction with furan is a notable exception where the exo isomer is thermodynamically more stable.[7][8] The protocol described herein yields a racemic mixture of exo and endo isomers.[5]
Reaction Scheme
Caption: Diels-Alder reaction of furan and acrylonitrile to form this compound.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier | CAS No. |
| Furan | Reagent | Sigma-Aldrich | 110-00-9 |
| Acrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich | 107-13-1 |
| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Sigma-Aldrich | 7646-85-7 |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |
| Water | Deionized | Laboratory Supply | 7732-18-5 |
| Equipment | Description |
| 1000 mL 4-necked round bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For reaction mixture agitation |
| Thermometer | To monitor reaction temperature |
| Condenser | To prevent loss of volatile reactants |
| Addition funnel | For controlled addition of reactants |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Glassware for filtration | Buchner funnel, filter flask |
| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |
Detailed Experimental Protocol
This protocol is adapted from a patented industrial synthesis method.[5]
Reaction Setup and Execution
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: In a 1000 mL 4-necked round bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add 98.00 g (123 mL) of acrylonitrile.
-
Catalyst Addition: To the acrylonitrile, portionwise add 77.20 g of anhydrous zinc chloride. The addition may be exothermic, so it is advisable to have a cooling bath on standby. Stir the mixture until the zinc chloride is well-dispersed. Causality Note: Zinc chloride is a Lewis acid that coordinates to the nitrile group of acrylonitrile, making it more electron-deficient and thus a more reactive dienophile.
-
Furan Addition: At room temperature, add 381.00 g (408 mL) of furan to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up - Dilution and Washing: After 8 hours, dilute the resulting solution with 750 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash it twice with water, first with 750 mL and then with 300 mL. Causality Note: The water wash is crucial for removing the zinc chloride catalyst and any water-soluble byproducts.
-
Work-up - Back-Extraction: The aqueous phase from the washes should be back-extracted with 500 mL of ethyl acetate to recover any dissolved product.
-
Drying and Concentration: Combine all the organic phases and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Product: The final product is obtained as a yellow oil (approximately 197.3 g).[5] This product is a racemic mixture of exo and endo isomers.
Product Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra will show characteristic peaks for the olefinic, bridgehead, and nitrile-substituted carbons and protons of the bicyclic system.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic peak for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (121.14 g/mol ).[9]
Safety Precautions and Waste Disposal
Extreme caution must be exercised when handling the reactants in this synthesis.
-
Acrylonitrile: Acrylonitrile is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[10][11] It can cause severe eye and skin irritation.[10][12]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear impervious clothing, chemical-resistant gloves (butyl rubber is recommended), and splash-proof safety goggles or a face shield.[10][12]
-
Handling: Avoid inhalation of vapors and any skin or eye contact.[11] Keep away from heat, sparks, and open flames.[13]
-
In case of exposure: For skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][14] For eye contact, irrigate with water for at least 15 minutes.[12] Seek immediate medical attention for any exposure.[14]
-
-
Furan: Furan is a flammable liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation. Handle with appropriate PPE in a fume hood.
-
Zinc Chloride: Anhydrous zinc chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with care, avoiding dust inhalation and contact with skin and eyes.
-
Waste Disposal: All chemical waste, including residual reactants, solvents, and aqueous washes, must be disposed of in accordance with local, state, and federal regulations. Due to the hazardous nature of acrylonitrile, its waste must be handled by a certified hazardous waste disposal service.
Discussion and Mechanistic Insights
The Diels-Alder reaction of furan with acrylonitrile is a thermodynamically controlled process. While the endo adduct is formed faster (kinetically favored), the exo adduct is more stable and will be the major product if the reaction is allowed to reach equilibrium.[8] The reversibility of the furan Diels-Alder reaction allows for the eventual formation of the more stable exo product.[8] The superior stability of the exo isomer is attributed to reduced steric hindrance between the nitrile group and the oxygen bridge of the bicyclic system.[7]
The use of a Lewis acid catalyst like zinc chloride is crucial for this reaction to proceed at a reasonable rate at room temperature. The Lewis acid coordinates to the nitrogen atom of the nitrile group in acrylonitrile. This coordination withdraws electron density from the double bond of acrylonitrile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3] This smaller energy gap between the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) accelerates the reaction.[3]
References
- Process for the manufacture of 7-oxa-bicyclo derivatives. Google Patents.
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journals. URL: [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. OSHA. URL: [Link]
-
Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. URL: [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC. URL: [Link]
-
Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. ResearchGate. URL: [Link]
-
Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. URL: [Link]
-
Safety Data Sheet: Acrylonitrile. Chemos GmbH&Co.KG. URL: [Link]
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed. URL: [Link]
-
Furans Act as Dienophiles in Facile Diels−Alder Reactions with Masked o-Benzoquinones. Journal of the American Chemical Society. URL: [Link]
-
Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal. ATSDR - CDC. URL: [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. URL: [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. URL: [Link]
-
Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ResearchGate. URL: [Link]
-
Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. ACS Publications. URL: [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. URL: [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University. URL: [Link]
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents.
-
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione. NIST WebBook. URL: [Link]
-
This compound. PubChem - NIH. URL: [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 6. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 13. chemos.de [chemos.de]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
Lewis acid catalysis in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile synthesis
Application Note & Protocol Guide
Topic: Lewis Acid Catalysis in the Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Oxabicyclo[2.2.1]heptane Scaffold
The 7-oxabicyclo[2.2.1]heptane skeleton, often referred to as the oxanorbornene framework, is a conformationally rigid bicyclic ether of significant value in medicinal chemistry and natural product synthesis.[1][2] Its derivatives serve as crucial intermediates for a wide array of biologically active molecules, including anti-HIV agents like Cyclophellitol, antibiotics such as Validamycin A, and the anti-influenza drug oseltamivir (Tamiflu, synthesized from a related shikimic acid pathway intermediate).[3] The constrained bicyclic system allows for precise stereochemical control in subsequent functionalization steps, making it an ideal starting material for complex target-oriented synthesis.[1][2]
This document provides a detailed guide to the synthesis of this compound, a key oxanorbornene derivative, via a Lewis acid-catalyzed Diels-Alder reaction between furan and acrylonitrile. We will explore the underlying mechanistic principles, compare various Lewis acid catalysts, and provide detailed experimental protocols for researchers in drug discovery and process development.
The Synthetic Challenge: The Diels-Alder Reaction of Furan
The formation of the 7-oxabicyclo[2.2.1]heptene core is achieved through a [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (furan) and a dienophile (in this case, acrylonitrile).[4]
However, the thermal reaction between furan and electron-deficient alkenes is often inefficient. Key challenges include:
-
Low Reactivity of Furan: Furan possesses significant aromatic character, making it a less reactive diene compared to its acyclic counterparts. This aromatic stabilization must be overcome for it to participate in the cycloaddition.[5]
-
Reversibility: The Diels-Alder adducts of furan are often thermally unstable and can undergo a retro-Diels-Alder reaction, leading to low equilibrium concentrations of the product.[3] Heating the reaction to increase the rate can unfortunately favor the starting materials.[3]
-
Long Reaction Times & Low Yields: Uncatalyzed reactions can require days or even months to proceed to a reasonable conversion, often resulting in poor yields.[3] For instance, the reaction of acrylic acid with furan in the absence of a catalyst can take as long as 75 days to achieve a mere 33% yield.[3]
To overcome these limitations, Lewis acid catalysis is employed to activate the dienophile, dramatically accelerating the reaction rate and often improving stereoselectivity under mild conditions.[3]
Mechanism of Lewis Acid Catalysis in the Diels-Alder Reaction
The catalytic role of the Lewis acid is to enhance the electrophilicity of the dienophile, acrylonitrile. This is achieved through coordination of the Lewis acid to the nitrogen atom of the nitrile group.
Causality of Catalytic Action:
Traditionally, the acceleration was attributed to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which decreases the HOMO-LUMO energy gap between the reactants and enhances orbital interaction.[6][7] However, more recent quantum chemical studies suggest a more nuanced mechanism. While the HOMO-LUMO gap is narrowed, the primary reason for acceleration is a reduction in the Pauli repulsion (steric repulsion) between the electron clouds of the diene and the dienophile.[4][8]
The Lewis acid polarizes the dienophile, drawing electron density away from the reactive C=C double bond.[4][8] This reduction in electron density at the reaction interface leads to a less destabilizing Pauli repulsion as the reactants approach each other in the transition state, thereby lowering the activation barrier.[4][8]
Influence on Stereoselectivity (Endo/Exo)
The Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers. In many Diels-Alder reactions, the endo product is kinetically favored due to "secondary orbital interactions" between the p-orbitals of the activating group (the nitrile) and the developing π-system of the diene in the transition state.
Lewis acid catalysis can further enhance this endo-selectivity.[9] By coordinating to the nitrile, the Lewis acid can increase the magnitude of these secondary orbital interactions, further stabilizing the endo transition state relative to the exo transition state.[9] However, bulky Lewis acids can sometimes favor the exo product due to steric hindrance in the more compact endo transition state.[10]
Figure 1: Catalytic cycle of the Lewis acid-mediated Diels-Alder reaction.
Selection of Lewis Acid Catalysts
A variety of Lewis acids can be employed for this transformation, with the choice often depending on factors like desired reactivity, cost, moisture sensitivity, and ease of workup.
| Lewis Acid Catalyst | Typical Conditions | Advantages | Disadvantages |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 0.1-1.0 eq., CH₂Cl₂, 0 °C to RT, 2-24 h | Commercially available, high reactivity, good yields.[11] | Moisture sensitive, can be difficult to handle on a large scale. |
| Borane Complexes (e.g., BH₃-SMe₂) | 0.01-0.1 eq., Neat or in solvent, 0-5 °C, 18-24 h | Highly effective in catalytic amounts, high endo-selectivity.[3] | Air and moisture sensitive, requires inert atmosphere techniques. |
| Zinc Halides (ZnCl₂, ZnI₂) | 0.5-2.0 eq., Solvent or neat, RT, 24-72 h | Relatively inexpensive, less moisture-sensitive than others.[3] | Often requires stoichiometric amounts, longer reaction times. |
| Titanium(IV) Chloride (TiCl₄) | 0.2-1.1 eq., CH₂Cl₂, -78 °C to 0 °C, 1-8 h | Very high reactivity, can accelerate difficult reactions. | Highly moisture sensitive, corrosive, workup can be challenging. |
| Aluminum Chloride (AlCl₃) | 0.2-1.1 eq., CH₂Cl₂, -78 °C to 0 °C, 1-4 h | Strong Lewis acid, highly effective at accelerating the reaction.[8][12] | Very moisture sensitive, can promote side reactions if not controlled. |
Experimental Protocols
The following protocols are detailed methodologies for performing the Lewis acid-catalyzed synthesis. Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Lewis acids are corrosive and/or water-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis
This protocol is adapted from methodologies known to be effective for similar oxanorbornene syntheses and offers a balance of high reactivity and operational simplicity.[11]
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (inhibitor removed by passing through a short column of basic alumina)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add acrylonitrile (1.0 eq) and anhydrous dichloromethane (to make a ~0.5 M solution). Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add BF₃·OEt₂ (e.g., 20 mol%) to the stirred solution of acrylonitrile. A slight exotherm may be observed. Stir for 15 minutes at 0 °C.
-
Furan Addition: Add freshly distilled furan (1.5 - 2.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired this compound.
Protocol 2: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
This protocol uses a less moisture-sensitive Lewis acid, which can be advantageous for larger-scale synthesis.[3]
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (inhibitor removed)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: Anhydrous ZnCl₂ should be fused under vacuum or dried in an oven prior to use.
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous ZnCl₂ (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Add acrylonitrile (1.0 eq) to the suspension, followed by the dropwise addition of furan (2.0 eq).
-
Reaction Conditions: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction may be gently heated (e.g., 35-40 °C) to increase the rate if necessary.
-
Monitoring: Monitor the disappearance of the starting materials by GC-MS or TLC.
-
Workup: Cool the reaction mixture and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether (3 x volumes).
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the residue by flash chromatography or distillation under reduced pressure to obtain the product.
Figure 2: General experimental workflow for the synthesis.
Conclusion
Lewis acid catalysis is an indispensable tool for the efficient synthesis of this compound. By activating the dienophile, Lewis acids dramatically accelerate the Diels-Alder reaction between furan and acrylonitrile, allowing the reaction to proceed under mild conditions with high yields. The choice of catalyst allows for the tuning of reactivity and can influence stereochemical outcomes. The protocols provided herein offer robust starting points for researchers aiming to synthesize this valuable intermediate for applications in drug discovery and development.
References
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Week 2: Lecture 9: Lewis Acid Effect and Asymmetric Diels-Alder reaction. YouTube. [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. Inorganics. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. [Link]
-
The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Tetrahedron Letters. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences. [Link]
-
Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen. [Link]
-
An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
(PDF) An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. ResearchGate. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]
-
asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Organic Syntheses Procedure. [Link]
-
Diels Alder Reaction with Furan and Maleic Anhydride. Docsity. [Link]
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. Medicinal Chemistry Research. [Link]
-
(PDF) Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. [Link]
-
The first efficient asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. Chemical Communications. [Link]
-
Synthesis by Diels–Alder Reactions with Enals or Their Acetals. Thieme E-Books. [Link]
-
Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
-
Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules. [Link]
Sources
- 1. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalyzing Hydrogenation of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The selective catalytic hydrogenation of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile to its saturated analogue, 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile, is a pivotal transformation in synthetic organic chemistry. The resulting saturated bicyclic nitrile is a valuable building block for various biologically active molecules and complex organic structures. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol, an examination of the underlying scientific principles, and a discussion of key reaction parameters.
The primary challenge in this hydrogenation is to achieve chemoselectivity, specifically the reduction of the carbon-carbon double bond while preserving the nitrile functional group. The choice of catalyst and reaction conditions is therefore critical to prevent over-reduction to the corresponding amine or other side products. This document will focus on a well-established and reliable method utilizing palladium on carbon (Pd/C) as the catalyst.
Reaction Pathway and Stereochemistry
The hydrogenation of this compound proceeds via the addition of two hydrogen atoms across the double bond of the bicyclic system. The reaction typically yields a mixture of endo and exo isomers of the product. The starting material itself is a racemic 1:1 mixture of exo/endo-isomers, and the hydrogenation results in a racemic endo/exo mixture of the saturated product[1]. The stereochemical outcome can be influenced by the steric hindrance of the substrate and its interaction with the catalyst surface.
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Key Experimental Parameters and Rationale
The successful and selective hydrogenation of this compound is dependent on several key parameters. The following table summarizes a typical set of conditions, with a detailed explanation of the reasoning behind each choice.
| Parameter | Value/Condition | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Palladium is a highly active and efficient catalyst for the hydrogenation of alkenes.[1] The carbon support provides a large surface area for the reaction, enhancing the catalyst's effectiveness. |
| Catalyst Loading | ~2 wt% relative to the substrate | This loading provides a sufficient number of active sites for the reaction to proceed at a reasonable rate without being excessive, which could lead to side reactions or be economically inefficient. |
| Solvent | Ethyl Acetate | Ethyl acetate is a relatively non-polar aprotic solvent that effectively dissolves the substrate and does not interfere with the catalytic process. Its volatility also simplifies product isolation. |
| Hydrogen Pressure | Ambient to 5 bar | While the reaction can proceed at ambient pressure, an initial flush with a slightly elevated pressure of hydrogen (e.g., 5 bar) ensures the removal of air and saturation of the reaction medium with hydrogen.[1] Higher pressures may increase the risk of over-reduction of the nitrile group. |
| Temperature | Room Temperature | This reaction proceeds efficiently at ambient temperature, which is advantageous for minimizing energy consumption and reducing the likelihood of side reactions that can occur at elevated temperatures. |
| Reaction Time | 24 hours | This duration is typically sufficient to ensure complete conversion of the starting material under the specified conditions.[1] Reaction progress can be monitored by techniques such as TLC or GC-MS. |
Detailed Experimental Protocol
This protocol is adapted from a documented industrial process and provides a scalable method for the hydrogenation of this compound.[1]
Materials:
-
This compound (218.0 g)
-
10% Palladium on Carbon (Pd/C) (4.36 g)
-
Ethyl Acetate (2.18 L)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Glass reactor or hydrogenation vessel equipped with a stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a suitable glass reactor, dissolve 218.0 g of this compound in 2.18 L of ethyl acetate.
-
Inerting the System: Purge the reactor with an inert gas, such as argon, to remove any oxygen.
-
Catalyst Addition: Carefully add 4.36 g of 10% Pd/C to the reaction mixture under the inert atmosphere.
-
Hydrogenation:
-
Seal the reactor and flush the system with hydrogen gas three times, pressurizing to 5 bar each time and then venting.
-
After the final flush, maintain the reactor under an atmosphere of hydrogen at ambient pressure.
-
Stir the reaction mixture vigorously for 24 hours at room temperature.
-
-
Reaction Work-up:
-
After 24 hours, purge the reactor with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.
-
-
Product Isolation:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to remove the ethyl acetate.
-
The resulting residue is the product, 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile (expected yield: ~210.8 g).
-
Chemoselectivity and Potential Side Reactions
A critical aspect of this hydrogenation is the selective reduction of the alkene in the presence of a nitrile. The nitrile group can be reduced to a primary amine under more forcing hydrogenation conditions (higher pressure, higher temperature, or with more active catalysts like Raney Nickel). The mild conditions outlined in the protocol (room temperature, ambient to low pressure) are key to achieving high chemoselectivity.
The mechanism of nitrile reduction typically involves the formation of an intermediate imine, which can then be further hydrogenated to the amine. The conditions used for the hydrogenation of the oxabicycloheptene are generally not sufficient to initiate the reduction of the nitrile.
Caption: Competing reaction pathways in the hydrogenation of this compound.
Conclusion
The catalytic hydrogenation of this compound using palladium on carbon is a robust and selective method for the synthesis of the corresponding saturated bicyclic nitrile. By carefully controlling the reaction conditions, particularly temperature and hydrogen pressure, the reduction of the carbon-carbon double bond can be achieved with high efficiency while preserving the nitrile functionality. The provided protocol offers a reliable and scalable procedure for researchers and professionals in the field of drug development and organic synthesis.
References
Sources
ring-opening metathesis polymerization (ROMP) of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
An Application Guide to the Ring-Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Introduction: Harnessing Ring Strain for Functional Polymer Synthesis
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile technique in polymer chemistry, enabling the synthesis of polymers with precisely controlled architectures and a high degree of functional group tolerance.[1][2][3] The driving force of this chain-growth polymerization is the relief of ring strain in cyclic olefin monomers, such as derivatives of norbornene and its heteroatomic analogues.[1][4]
This guide focuses on a specific and highly functional monomer: this compound. This oxanorbornene derivative is of particular interest due to the presence of a polar nitrile (-C≡N) pendant group. The incorporation of nitrile functionalities into a polymer backbone can impart unique properties, such as altered solubility, enhanced thermal stability, and specific dielectric characteristics. Furthermore, the nitrile group serves as a versatile chemical handle for post-polymerization modification, allowing for its conversion into amines, carboxylic acids, or amides, thereby opening pathways to a diverse range of advanced materials.[5][6][7] Polymers derived from this monomer are promising candidates for applications in gas separation membranes, specialty dielectrics, and as precursors for biocompatible materials.[8][9]
This document provides a comprehensive overview, from the fundamental mechanism and catalyst selection to detailed experimental protocols and polymer characterization, aimed at researchers and professionals in polymer science and drug development.
The Monomer: Synthesis, Stereochemistry, and Reactivity
The synthesis of this compound is typically achieved via a Diels-Alder cycloaddition reaction between furan and acrylonitrile. This reaction is well-established for producing various 7-oxabicyclo[2.2.1]hept-5-ene derivatives.[10][11][12]
A critical aspect of this synthesis is the formation of two diastereomers: the exo and endo isomers. The stereochemistry of the substituent significantly influences the monomer's reactivity in ROMP. While for standard norbornene derivatives, the exo isomer typically polymerizes faster, a fascinating reversal is observed for some oxanorbornene derivatives. Research has shown that with Grubbs' 3rd generation (G3) catalyst, the endo-oxanorbornene isomers can exhibit significantly higher reactivity than their exo counterparts.[13] This counterintuitive reactivity is a key consideration for achieving controlled polymerization and must be accounted for during monomer synthesis and purification, as the isomer ratio can dictate the outcome of the polymerization.
The Mechanism: A Catalytic Cycle of Ring-Opening
ROMP proceeds through a well-defined catalytic cycle initiated by a transition metal alkylidene complex, most commonly a Ruthenium-based Grubbs' catalyst.[1][14][15] The polymerization is a living process, meaning that under ideal conditions, the polymer chains grow at a constant rate with minimal termination or chain transfer events, allowing for precise control over molecular weight and the synthesis of block copolymers.[15][16]
The core mechanism involves the following steps:
-
Initiation: The catalyst's alkylidene ([M]=CHR) coordinates to the double bond of the cyclic monomer.
-
Propagation: This is followed by a [2+2] cycloaddition to form a highly strained metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and regenerating a new metal alkylidene at the end of the growing polymer chain. This new alkylidene then reacts with the next monomer unit, propagating the chain.[1]
-
Termination: The living polymerization can be intentionally stopped or "quenched" by introducing a chain-terminating agent, such as ethyl vinyl ether, which reacts with the active catalyst end-group to form an inactive species.[17]
Caption: Workflow for the ROMP of this compound.
Polymer Characterization: Validating the Outcome
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
| Technique | Parameter Measured | Expected Result / Interpretation |
| ¹H NMR | Chemical shifts and integration | Disappearance of monomer's olefinic protons (~6.5 ppm). Appearance of new, broad polymer backbone olefinic protons (~5.5-6.0 ppm). Confirmation of the nitrile group's neighboring protons. |
| ¹³C NMR | Chemical shifts | Confirmation of polymer backbone carbons and the presence of the nitrile carbon signal (-C≡N) around 118-120 ppm. |
| FTIR Spectroscopy | Vibrational frequencies | Persistence of a sharp C≡N stretch (~2240 cm⁻¹). Disappearance of the strained C=C bond from the monomer. Appearance of C=C stretch from the polymer backbone (~1650 cm⁻¹). [18] |
| Gel Permeation Chromatography (GPC) | Mn, Mw, PDI | A narrow, monomodal peak indicating successful polymerization. PDI values close to 1.1 suggest a well-controlled, living polymerization. Mn should be predictable based on the initial [Monomer]/[Catalyst] ratio. [18] |
References
-
Pal, S., Alizadeh, M., Kong, P., & Kilbinger, A. F. M. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science, 12(20), 7182-7188. [Link]
- Toshima, N., et al. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Cieplak, M., et al. (2014). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 10, 252-260. [Link]
-
Finkelshtein, E. S., et al. (2018). Polynorbornenes: Synthesis and Application of Silicon-Containing Polymers. IntechOpen. [Link]
-
Wikipedia. (n.d.). Ring-opening metathesis polymerization. [Link]
-
Kiessling, L. L., & Weck, M. (2007). Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology. ResearchGate. [Link]
-
Hillmyer, M. A., & Laredo, W. R. (2003). Kinetics of the ring-opening metathesis polymerization of a 7-oxanorbornene derivative by Grubbs' catalyst. ResearchGate. [Link]
-
Sruthi, P. R., & Anas, S. (2020). The Reactions of Nitrile-containing Polymers. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 30.5: Olefin Metathesis Polymerization. [Link]
-
Choinopoulos, I. (2019). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 11(2), 298. [Link]
-
Abdel-Azim, A. A., et al. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. [Link]
-
Kilbinger, A. F. M., & Ritter, H. (2009). Thiol-functionalized ROMP polymers via Sacrificial Synthesis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Ring Opening Metathesis (Polymerization). [Link]
-
The Organometallic HyperTextBook. (n.d.). Ring-Opening Metathesis Polymerization (ROMP). [Link]
-
OUCI. (n.d.). ROMP of norbornene and oxanorbornene derivatives with pendant fluorophore carbazole and coumarin groups. [Link]
-
Yampolskii, Y., et al. (2022). Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups. MDPI. [Link]
-
YouTube. (2024). Ring opening metathesis polymerization (ROMP). [Link]
-
Sci-Hub. (1990). Structure of the product of addition of this compound and benzonitrile oxide. [Link]
-
Grubbs, R. H., & Van Veldhuizen, J. J. (2011). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Nature Chemistry, 3(5), 425-429. [Link]
-
Opris, D. M., et al. (2017). Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. ACS Publications. [Link]
-
Tew, G. N., & Al-Bagoury, M. (2011). End-Functionalized ROMP Polymers for Biomedical Applications. ResearchGate. [Link]
-
Langa, F., et al. (1998). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 3(3), 94-98. [Link]
-
Ward, T. R., & Onoda, A. (2019). Ring-opening metathesis polymerization (ROMP) of oxanorbornene 7... ResearchGate. [Link]
-
Schanz, H. J., et al. (2019). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. [Link]
-
Sruthi, P. R., & Anas, S. (2020). An overview of synthetic modification of nitrile group in polymers and applications. ResearchGate. [Link]
-
Vogel, P. (2014). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]
-
Lima-Neto, B. S., et al. (2011). An insight into the beginning stage of the aqueous ring opening metathesis polymerization of exo,exo-7- oxabicyclo[2.2.1]. AKJournals. [Link]
Sources
- 1. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00036E [pubs.rsc.org]
- 14. Ring Opening Metathesis [organic-chemistry.org]
- 15. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 16. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile in Pharmaceutical Intermediate Synthesis: A Detailed Guide
Introduction: The Architectural Elegance of a Strained Bicyclic Synthon
In the landscape of modern pharmaceutical synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Among the myriad of building blocks available to the synthetic chemist, strained bicyclic systems offer a unique combination of conformational rigidity and latent reactivity. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a derivative of the well-known oxanorbornene scaffold, stands out as a particularly versatile synthon. Its inherent ring strain and strategically placed functional groups—a reactive alkene, a bridging ether, and a modifiable nitrile—provide a powerful toolkit for the stereocontrolled construction of complex molecular architectures.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the fundamental synthesis of this building block, explore its chemical transformations, and provide detailed protocols for its application in the synthesis of antiviral agents, carbocyclic nucleoside analogues, and prostaglandin precursors.
Core Synthesis: The Diels-Alder Approach
The foundation of this compound's utility lies in its accessible synthesis, primarily through a [4+2] cycloaddition, or Diels-Alder reaction, between furan and acrylonitrile.[1] This reaction capitalizes on the diene character of the furan ring and the dienophilic nature of acrylonitrile. The reaction typically yields a mixture of endo and exo diastereomers, the ratio of which can be influenced by reaction conditions.[1] Lewis acid catalysis, for instance using zinc chloride, has been shown to promote the reaction.[1]
Workflow for the Synthesis of this compound
Caption: General workflow for the Diels-Alder synthesis.
Key Transformation: Hydrolysis of the Nitrile Functionality
While the nitrile group itself can be a useful handle for certain transformations, many synthetic routes towards pharmaceutical targets require its conversion to a carboxylic acid. This hydrolysis is a fundamental and crucial step, unlocking pathways that utilize the more extensively documented chemistry of the corresponding carboxylic acid and its derivatives. The hydrolysis can be achieved under either acidic or basic conditions, typically by heating under reflux.[2]
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of a strong acid (e.g., 10-20% sulfuric acid or hydrochloric acid).[1][2]
-
Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound in an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide or potassium hydroxide).[3]
-
Heating: Heat the mixture to reflux. The reaction will initially produce ammonia gas.[2]
-
Work-up: After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
-
Acidification: Carefully acidify the cooled solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
| Parameter | Acid Hydrolysis | Base Hydrolysis |
| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Intermediate | Amide (transient) | Carboxylate salt |
| Product Isolation | Extraction | Precipitation by acidification |
| Byproducts | Ammonium salt | Ammonia gas |
Application in Pharmaceutical Intermediate Synthesis
The true value of this compound and its carboxylic acid derivative is demonstrated in their application as starting materials for complex, biologically active molecules.
Synthesis of Antiviral Intermediates: The Oseltamivir (Tamiflu®) Scaffold
While the commercial synthesis of the anti-influenza drug oseltamivir predominantly starts from shikimic acid, the 7-oxabicyclo[2.2.1]heptene framework represents a viable and well-explored synthetic alternative.[4] The rigid bicyclic structure allows for the stereocontrolled introduction of the three contiguous stereocenters present in oseltamivir. The synthesis involves a series of key steps including aziridination of the double bond, and subsequent regioselective ring opening.
Synthetic Pathway to Oseltamivir Core
Caption: Key transformations from the oxabicycloheptene scaffold.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene group, are an important class of antiviral agents due to their increased metabolic stability. The 7-oxabicyclo[2.2.1]heptene skeleton serves as an excellent precursor for these molecules. The synthesis typically involves the elaboration of the bicyclic system, followed by the crucial step of coupling with a nucleobase.
Protocol 3: Exemplary Synthesis of a Carbocyclic Nucleoside Precursor
This protocol outlines the synthesis of a key amino alcohol intermediate from the carboxylic acid derivative, which can then be coupled with a pyrimidine or purine base.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Functional Group Interconversion: The alkene can be dihydroxylated or epoxidized, and the resulting diol or epoxide can be further manipulated to introduce amino functionalities. For instance, an epoxide can be opened with an azide source, followed by reduction to the amine.
-
Coupling with Nucleobase: The resulting amino alcohol can be coupled with a suitably activated heterocyclic base (e.g., a chloropurine or a pyrimidine derivative) via nucleophilic substitution to form the carbocyclic nucleoside analogue.
Synthesis of Prostaglandin Analogues
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in a wide range of therapeutic areas. The 7-oxabicyclo[2.2.1]heptane framework has been used to synthesize stable and potent prostaglandin analogues. A key intermediate in many prostaglandin syntheses is the Corey lactone, and derivatives of 7-oxabicyclo[2.2.1]heptene can be transformed into this crucial building block.[5][6]
The synthesis of prostaglandin analogues from the 7-oxabicyclo[2.2.1]heptene scaffold often involves a Baeyer-Villiger oxidation to form a lactone, followed by further functionalization to introduce the characteristic side chains of prostaglandins.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis. Its straightforward preparation via the Diels-Alder reaction and the rich chemistry of its strained bicyclic system and functional groups provide access to a wide array of complex molecular architectures. The ability to readily convert the nitrile to a carboxylic acid further expands its utility, allowing it to serve as a precursor for antiviral agents, carbocyclic nucleosides, and prostaglandin analogues. The protocols and synthetic strategies outlined in this application note are intended to provide a solid foundation for researchers to explore and exploit the full potential of this powerful synthon in their drug discovery and development endeavors.
References
- US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.
-
Radical additions to 7-oxabicyclo[2.2.1]hept-5-en-2-one. Facile preparation of all-cis-Corey lactone | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google P
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic Acid Methyl Ester. (URL: [Link])
- WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google P
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (URL: [Link])
-
hydrolysis of nitriles - Chemguide. (URL: [Link])
-
Nitrile to Acid - Common Conditions. (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. WO2010083722A1 - A process for one-pot synthesis of corey lactone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
functionalization of the nitrile group in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
An Application Guide to the Strategic Functionalization of the Nitrile Group in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Oxabicyclo[2.2.1]heptane Scaffold
The 7-oxabicyclo[2.2.1]heptane ring system, often referred to as the 7-oxanorbornane skeleton, is a conformationally restricted bicyclic ether of significant interest in medicinal chemistry and natural product synthesis.[1][2] Its rigid framework serves as a valuable scaffold for positioning substituents in a well-defined three-dimensional orientation, making it an ideal building block for designing molecules with specific biological targets. The synthesis of this scaffold is commonly achieved through the Diels-Alder reaction between furan and a suitable dienophile.[2][3][4]
This guide focuses on a particularly useful derivative, this compound, obtained from the cycloaddition of furan and acrylonitrile.[5][6] The nitrile group (-C≡N) is a uniquely versatile functional handle. It is relatively stable under various reaction conditions yet can be transformed into a wide array of other functional groups, including primary amines, amides, carboxylic acids, and heterocycles like tetrazoles. This chemical plasticity allows for extensive molecular diversification from a single, readily accessible starting material.
This document serves as a detailed technical guide, providing field-proven insights and step-by-step protocols for the key chemical transformations of the nitrile group within this specific bicyclic framework.
Synthesis of the Starting Material: this compound
The starting material is typically synthesized via a Diels-Alder reaction between furan and acrylonitrile.[7] This cycloaddition is often catalyzed by a Lewis acid, such as zinc chloride, to proceed under mild conditions.[6] The reaction characteristically produces a mixture of exo and endo stereoisomers, which can often be used as a mixture in subsequent steps or separated by column chromatography if a specific isomer is required.
Part 1: Reductive Functionalization to Primary Amines
The conversion of a nitrile to a primary amine is a fundamental transformation that introduces a basic, nucleophilic center into the molecule, which is invaluable for further derivatization, such as amide bond formation or reductive amination.
Causality and Method Selection: Lithium Aluminum Hydride (LAH)
For the reduction of nitriles to primary amines, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice due to its high reactivity.[8][9] Unlike milder reducing agents such as sodium borohydride (NaBH₄), LAH is potent enough to reduce the highly stable carbon-nitrogen triple bond.[8] The mechanism involves the delivery of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. Two successive hydride additions occur, leading to a nitrogen-aluminum complex that, upon aqueous workup, is hydrolyzed to yield the primary amine.
Key Considerations:
-
Anhydrous Conditions: LAH reacts violently with water and protic solvents. The reaction must be carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether.
-
Careful Quenching: The workup procedure is critical for safely neutralizing excess LAH and hydrolyzing the aluminum complexes to liberate the amine product. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a reliable method to produce a granular, easily filterable aluminum salt precipitate.[10]
Caption: Workflow for the LAH reduction of the nitrile to a primary amine.
Protocol 1: LAH Reduction to (7-Oxabicyclo[2.2.1]hept-5-en-2-yl)methanamine
| Parameter | Value |
| Reagents | This compound, LiAlH₄, THF (anhydrous) |
| Workup | Water, 15% NaOH (aq), Diethyl Ether |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) and suspend it in anhydrous THF (10 mL per gram of LAH).
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (5 mL per gram of nitrile) and add it dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.[10]
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Carefully and sequentially add the following reagents dropwise with vigorous stirring:
-
Water (X mL, where X = grams of LAH used).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
Isolation: Stir the resulting white suspension at room temperature for 30 minutes. A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. The product can be further purified by distillation or chromatography if necessary.
Part 2: Hydrolytic Cleavage to Carboxylic Acids and Amides
Hydrolysis offers a direct route to convert the nitrile group into either a carboxylic acid or its amide intermediate. The choice of conditions dictates the final product, as stopping the reaction at the amide stage requires careful control.
Complete Hydrolysis to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Complete hydrolysis to the carboxylic acid is a robust and high-yielding transformation, typically achieved under harsh acidic or basic conditions with heating.[11][12][13]
Mechanistic Insight:
-
Acid-Catalyzed: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[14]
-
Base-Catalyzed: A hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then further hydrolyzed via nucleophilic acyl substitution to yield a carboxylate salt, which is protonated during acidic workup to give the final carboxylic acid.[12]
A patent describes the hydrolysis of the saturated analogue, 7-oxabicyclo[2.2.1]heptane-2-carbonitrile, with a strong base like potassium hydroxide, which forms exclusively the corresponding exo-carboxylic acid.[6]
Protocol 2A: Basic Hydrolysis to Carboxylic Acid
| Parameter | Value |
| Reagents | This compound, Potassium Hydroxide (KOH) |
| Solvent | Ethanol/Water mixture |
| Reaction Time | 12-24 hours |
| Temperature | Reflux |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add potassium hydroxide (KOH, 3-5 eq.) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH ~2 by adding concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Partial Hydrolysis to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxamide
Stopping the hydrolysis at the amide stage is challenging because the conditions required to hydrolyze the nitrile often lead to the subsequent hydrolysis of the amide product.[15] This transformation requires milder, more controlled conditions.
Causality and Method Selection: Traditional strong acid or base hydrolysis is generally unsuitable.[15] Success relies on using catalytic systems or specific reagents that favor the hydration of the nitrile without promoting further breakdown of the amide. Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, are known to be highly effective for the chemoselective hydration of nitriles to primary amides under mild, neutral conditions.[16] Alternatively, methods using sodium perborate in acetic acid or specific ruthenium catalysts have been developed for this purpose.[17]
Caption: Relationship between nitrile, amide, and carboxylic acid hydrolysis.
Protocol 2B: Catalytic Hydration to Amide
| Parameter | Value |
| Reagents | This compound, Ru(OH)ₓ/Al₂O₃ or similar catalyst |
| Solvent | Water |
| Reaction Time | 6-12 hours |
| Temperature | 100-120 °C |
| Typical Yield | 70-85% |
Step-by-Step Methodology (based on a general heterogeneous catalysis method[17]):
-
Setup: In a pressure-tolerant reaction vessel, combine this compound (1.0 eq.), the heterogeneous catalyst (e.g., Ru(OH)ₓ/Al₂O₃, 1-5 mol%), and water.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 6-12 hours.
-
Isolation: Cool the reaction to room temperature. Filter the mixture to remove the heterogeneous catalyst.
-
Purification: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
Part 3: Cycloaddition to Form Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azides, to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar size and acidic nature.
Mechanistic Insight: The reaction involves the 1,3-dipolar cycloaddition of an azide anion (N₃⁻) to the carbon-nitrogen triple bond of the nitrile. The process is typically facilitated by a Lewis acid (like ZnBr₂) or an ammonium salt (like NH₄Cl), which activates the nitrile and serves as a proton source.
Protocol 3: Synthesis of 5-(7-Oxabicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazole
| Parameter | Value |
| Reagents | This compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 12-24 hours |
| Temperature | 100-120 °C |
| Typical Yield | 75-90% |
Step-by-Step Methodology:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which generate highly toxic hydrazoic acid.
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~2-3. A precipitate of the tetrazole should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Summary of Functionalization Pathways
The following table summarizes the transformations discussed in this guide, providing a quick reference for researchers planning their synthetic routes.
| Starting Material | Transformation | Reagents & Conditions | Product Functional Group |
| Nitrile | Reduction | 1) LiAlH₄, THF2) H₂O, NaOH(aq) | Primary Amine (-CH₂NH₂) |
| Nitrile | Full Hydrolysis | KOH, EtOH/H₂O, Reflux | Carboxylic Acid (-COOH) |
| Nitrile | Partial Hydrolysis | Ru(OH)ₓ/Al₂O₃, H₂O, Heat | Primary Amide (-CONH₂) |
| Nitrile | Cycloaddition | NaN₃, NH₄Cl, DMF, Heat | Tetrazole |
References
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry. [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
- Oxabicyclo[2.2.1]heptane derivatives as pesticidal agents.
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. [Link]
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
(Z)-3-p-Tolylsulfinylacrylonitrile as a Chiral Dienophile: Diels−Alder Reactions with Furan and Acyclic Dienes. The Journal of Organic Chemistry. [Link]
-
The hydrolysis reaction of poly(dimethyl-7-oxabicyclo (2.2.1) hept-5-ene-2,3-dicarboxylic acid. ResearchGate. [Link]
-
Structure of the product of addition of this compound and benzonitrile oxide. Acta Crystallographica Section C. [Link]
-
Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society. [Link]
-
Search Results - Beilstein Journals. Beilstein Journal of Organic Chemistry. [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. [Link]
-
Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1). National Institutes of Health (NIH). [Link]
-
Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. ResearchGate. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed. [Link]
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ResearchGate. [Link]
-
Hydride Reduction. Chad's Prep. [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI. [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. National Institutes of Health (NIH). [Link]
-
asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Organic Syntheses Procedure. [Link]
-
Lithium Aluminum Hydride Reduction of Grignard—Nitrile Adducts to Primary Amines. Journal of the American Chemical Society. [Link]
-
(PDF) Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. National Institutes of Health (NIH). [Link]
-
Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Conversion of bicyclic and aliphatic primary amides to nitriles. ResearchGate. [Link]
-
Nitrile to Acid - Common Conditions. The Synthetic Rasta. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
- Hydrolysis of nitriles to carboxylic acids.
-
Ruthenium-Catalyzed Nucleophilic Ring-Opening Reactions of a 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene with Alcohols. Sci-Hub. [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI. [Link]
- Conversion of nitriles to amides in the presence of alkaline catalysts.
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
and Copper(II)‐catalyzed Diels‐Alder Additions of α‐Substituted Acrylonitrile to Furan. The Synthesis of 7‐Oxa‐bicyclo[2.2.1]hept‐5‐en‐2‐one. Scilit. [Link]
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one. ResearchGate. [Link]
- Process for the preparation of pyrimidinedione derivatives.
Sources
- 1. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 6. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 7. BJOC - Search Results [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Application Note: High-Resolution Separation of endo/exo Isomers of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile by Silica Gel Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a key intermediate in synthetic organic chemistry, using silica gel column chromatography. The described methodology focuses on the high-resolution separation of the endo and exo diastereomers, which are typically formed as a mixture during its synthesis via the Diels-Alder reaction of furan and acrylonitrile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust and reproducible purification strategy.
Introduction
This compound is a valuable bicyclic nitrile derivative frequently employed as a precursor in the synthesis of a variety of complex organic molecules and pharmaceutical agents.[1] Its synthesis is most commonly achieved through a Diels-Alder cycloaddition between furan and acrylonitrile.[1] This reaction, while efficient, generally results in the formation of a mixture of endo and exo diastereomers. The specific stereochemistry of the nitrile group is often crucial for the desired reactivity and biological activity in subsequent synthetic steps. Therefore, a reliable method for the separation of these isomers is of significant importance.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] This application note details an optimized protocol using silica gel as the stationary phase and a hexane/ethyl acetate gradient as the mobile phase for the efficient separation of the endo and exo isomers of this compound.
Causality of Experimental Choices
The choice of silica gel as the stationary phase is predicated on its polarity and its ability to interact with the polar nitrile and ether functionalities of the target molecule, allowing for separation based on subtle differences in the stereochemistry of the isomers. The mobile phase, a mixture of non-polar hexane and more polar ethyl acetate, is selected to provide a tunable polarity gradient. This gradient is essential for first eluting the less polar impurities and then resolving the two closely related isomers. The exo isomer, with the nitrile group oriented away from the oxygen bridge, is generally less polar and is expected to elute before the more polar endo isomer.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | In-house or Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |
| Hexane | ACS Grade | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Dichloromethane | ACS Grade | Standard Supplier |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier |
| Potassium Permanganate | Reagent Grade | Standard Supplier |
Equipment
-
Glass chromatography column
-
Separatory funnel or gradient mixer
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heat gun
Experimental Workflow
Caption: Workflow for the purification of this compound.
Detailed Protocol
Part 1: Preparation and Thin-Layer Chromatography (TLC) Analysis
-
TLC Mobile Phase Selection: Prepare a TLC developing chamber with a hexane:ethyl acetate (4:1, v/v) solvent system.
-
Sample Preparation for TLC: Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
TLC Analysis: Spot the dissolved crude mixture onto a TLC plate. Develop the plate in the prepared chamber.
-
Visualization: After development, visualize the spots under a UV lamp at 254 nm. Subsequently, stain the plate with a potassium permanganate solution to visualize the separated components. The product isomers should appear as distinct spots. The typical Rf values in this system are expected to be between 0.3 and 0.5.
Part 2: Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column of appropriate size in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of hexane through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution.
-
Carefully add the silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
Hexane (2 column volumes)
-
1% Ethyl Acetate in Hexane (2 column volumes)
-
2% Ethyl Acetate in Hexane (2 column volumes)
-
...continue to increase the ethyl acetate concentration in small increments (e.g., 1-2%) until the desired compounds elute. A final elution with 10-20% ethyl acetate in hexane is typically sufficient.
-
-
Maintain a constant flow rate throughout the elution process.
-
Part 3: Fraction Collection and Analysis
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
TLC Monitoring: Analyze the collected fractions by TLC using the same mobile phase as in the initial analysis (hexane:ethyl acetate 4:1).
-
Pooling and Evaporation:
-
Identify the fractions containing the pure exo isomer and the pure endo isomer based on the TLC analysis.
-
Pool the fractions containing each pure isomer separately.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified exo and endo isomers of this compound.
-
Expected Results
The column chromatography should effectively separate the exo and endo isomers. The exo isomer is expected to elute first, followed by the endo isomer. The purity of the isolated isomers should be assessed by analytical techniques such as NMR spectroscopy and GC-MS.
| Isomer | Expected Elution Order | Expected Rf (4:1 Hexane:EtOAc) |
| exo | 1st | ~0.45 |
| endo | 2nd | ~0.35 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent polarity. | Optimize the solvent gradient. A shallower gradient may be required. |
| Column overloading. | Use a larger column or load less sample. | |
| Cracking of Silica Bed | Running the column dry. | Ensure the solvent level is always above the silica bed. |
| Tailing of Spots on TLC | Sample is too concentrated or acidic/basic impurities. | Dilute the sample for TLC. Use a mobile phase with a small amount of a modifier like triethylamine or acetic acid if necessary. |
Conclusion
This application note provides a comprehensive and reproducible protocol for the purification of this compound and the separation of its endo and exo isomers by silica gel column chromatography. The detailed steps and rationale behind the experimental choices are intended to enable researchers to successfully implement this method in their synthetic workflows.
References
-
De Clercq, P. J. (1986). 7-Oxabicyclo[2.2.1]hept-5-en-2-one. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Sources
Application Notes & Protocols for the Large-Scale Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 7-Oxanorbornene Scaffold
The 7-oxabicyclo[2.2.1]heptene, commonly known as the 7-oxanorbornene scaffold, is a bridged bicyclic ether of significant interest in medicinal chemistry and materials science. Its rigid, stereochemically defined structure serves as a versatile intermediate in the synthesis of a wide array of complex molecules, including nucleoside analogues, therapeutic agents, and specialized polymers. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, in particular, is a key building block, offering multiple functional handles for further chemical elaboration. Its derivatives are crucial in the development of antiviral drugs and other pharmaceuticals.[1][2]
The efficient and scalable synthesis of this intermediate is therefore a critical undertaking for any organization involved in drug discovery and development. This document provides a comprehensive guide to the large-scale synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction, focusing on practical protocols, safety, scale-up considerations, and in-process controls.
Synthetic Strategy: The Lewis Acid-Catalyzed Diels-Alder Reaction
The most direct and atom-economical route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and acrylonitrile (the dienophile).
While this reaction can proceed thermally, for large-scale industrial applications, the reaction rates are often impractically slow. The introduction of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), dramatically accelerates the reaction by coordinating to the nitrile group of the acrylonitrile.[3] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the activation energy of the cycloaddition and allowing the reaction to proceed efficiently under milder conditions.[1]
A critical aspect of this synthesis is the control of stereochemistry. The reaction yields a mixture of two diastereomers: the endo and exo products. The endo isomer is typically the kinetically favored product, forming faster at lower temperatures due to favorable secondary orbital interactions in the transition state.[4][5] The exo isomer, however, is the more thermodynamically stable product.[4] For many subsequent synthetic steps, a specific isomer is required, making the control and analysis of the endo:exo ratio a key process parameter.
Caption: Overall workflow of the Lewis acid-catalyzed Diels-Alder synthesis.
PART 1: Large-Scale Synthesis Protocol (50 L Scale)
This protocol is designed for a 50 L glass-lined reactor and should only be performed by trained personnel in a facility equipped to handle hazardous materials.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Furan | 68.07 | 4.08 kg (4.34 L) | 59.9 | Freshly distilled recommended |
| Acrylonitrile | 53.06 | 5.84 kg (7.21 L) | 110.1 | Inhibitor-free, freshly distilled |
| Zinc Chloride (ZnCl₂) | 136.30 | 4.50 kg | 33.0 | Anhydrous, finely powdered |
| Toluene | - | 25 L | - | Anhydrous grade |
| Saturated NaHCO₃ solution | - | ~20 L | - | For quench |
| Brine (Saturated NaCl) | - | ~15 L | - | For washing |
| Anhydrous MgSO₄ | - | ~2 kg | - | For drying |
Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and a bottom outlet valve.
-
Jacketed heating/cooling system for the reactor.
-
Addition funnel (10 L) or pump for controlled addition.
-
Condenser suitable for toluene.
-
Receiving vessels for extraction and washing steps.
-
Rotary evaporator with a large-capacity flask.
-
Vacuum distillation setup.
Safety Precautions: A Critical Overview
-
Acrylonitrile is highly toxic, a suspected human carcinogen, flammable, and can be absorbed through the skin. [6] All handling must be done in a well-ventilated fume hood or a closed system.[6] Personnel must wear appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or suit.[7] An appropriate respirator should be used if there is any risk of inhalation.[7]
-
Furan is highly flammable and toxic. Handle with similar precautions to acrylonitrile.
-
The Diels-Alder reaction is exothermic. Uncontrolled addition of reagents can lead to a dangerous temperature spike. Ensure the reactor's cooling system is operational and maintain strict control over addition rates.
-
Acrylonitrile can undergo violent, exothermic polymerization, especially in the presence of strong acids, bases, or upon exposure to light and heat.[8][9] Ensure all equipment is clean and free of contaminants.
Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen. Start the overhead stirrer at a moderate speed (e.g., 100-150 RPM).
-
Catalyst Suspension: Charge the reactor with 25 L of anhydrous toluene. Carefully add 4.50 kg of anhydrous zinc chloride. The ZnCl₂ will not fully dissolve, forming a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Acrylonitrile Addition: Slowly add 5.84 kg of freshly distilled acrylonitrile to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Furan Addition (Rate-Limiting Step): Add the 4.08 kg of furan to an addition funnel or use a pump for controlled addition. Add the furan dropwise to the reactor over a period of 4-5 hours. This is the most critical step for temperature control. Maintain the internal temperature between 5-10 °C throughout the addition. A spike in temperature indicates the reaction is accelerating and the addition rate should be slowed or stopped until the temperature is back in range.
-
Reaction Monitoring: After the furan addition is complete, allow the mixture to stir at 5-10 °C for an additional 8-12 hours. Monitor the reaction progress by taking small, quenched aliquots and analyzing them by GC or TLC.
-
Quenching the Reaction: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding 20 L of chilled saturated sodium bicarbonate (NaHCO₃) solution over at least one hour. CAUTION: This is an exothermic quench that will generate gas. Ensure adequate venting and maintain cooling. The internal temperature should be kept below 25 °C.
-
Work-up and Extraction:
-
Stop stirring and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 15 L of brine.
-
Separate the layers and drain the aqueous layer.
-
Dry the organic (toluene) layer over anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, and then filter to remove the drying agent.
-
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a mixture of endo and exo isomers, is purified by vacuum distillation. The separation of isomers is challenging by distillation, but this step will remove any unreacted starting materials and non-volatile impurities.
Caption: Step-by-step experimental workflow for the synthesis.
PART 2: Characterization and Quality Control
A self-validating protocol requires robust analytical methods to confirm the identity, purity, and isomeric ratio of the product.
Expected Yield and Isomeric Ratio
-
Yield: Typical yields for this large-scale synthesis range from 70-85%, based on furan as the limiting reagent.
-
Endo:Exo Ratio: Under the kinetically controlled conditions described (5-10 °C), the endo isomer is expected to be the major product. The ratio can be influenced by the specific Lewis acid and temperature, but a ratio of approximately 4:1 to 5:1 (endo:exo) is a reasonable expectation.
Spectroscopic Data
The endo and exo isomers can be distinguished primarily by ¹H NMR spectroscopy, based on the coupling constants of the protons adjacent to the nitrile group.
| Parameter | Expected Value / Observation |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₇NO[2] |
| Molecular Weight | 121.14 g/mol [2] |
| ¹H NMR (400 MHz, CDCl₃) | endo isomer: δ ~6.5 (m, 2H, vinyl), ~5.2 (m, 1H, bridgehead), ~5.0 (m, 1H, bridgehead), ~3.4 (m, 1H, CH-CN), ~2.0-2.2 (m, 2H, CH₂). The key is the coupling of the H at C2 with the bridgehead protons. |
| exo isomer: δ ~6.4 (m, 2H, vinyl), ~5.1 (m, 2H, bridgehead), ~3.0 (m, 1H, CH-CN), ~1.8-2.0 (m, 2H, CH₂). The CH-CN proton signal is typically more upfield compared to the endo isomer. | |
| ¹³C NMR (100 MHz, CDCl₃) | endo/exo mixture: δ ~136-138 (vinyl CH), ~118-120 (CN), ~80-82 (bridgehead C-O), ~45-50 (bridgehead C), ~30-40 (CH-CN and CH₂). |
| IR (thin film, cm⁻¹) | ~2980 (C-H stretch), ~2245 (C≡N stretch, sharp), ~1570 (C=C stretch), ~1100 (C-O-C stretch). |
Note: The exact chemical shifts (δ) can vary slightly. The data presented is based on analysis of similar structures and established principles.[3]
PART 3: Scale-Up Considerations and Troubleshooting
Transitioning a synthesis from the lab bench to a pilot or manufacturing scale introduces significant challenges.
Key Scale-Up Challenges
-
Thermal Management: The exothermic nature of the Diels-Alder reaction is a primary concern. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. A robust cooling system and slow, controlled addition of the limiting reagent (furan) are non-negotiable.
-
Mixing: Ensuring homogenous mixing in a large reactor is crucial for consistent temperature distribution and reaction kinetics. Inadequate mixing can lead to localized "hot spots," which can accelerate the reaction uncontrollably or promote side reactions like acrylonitrile polymerization.
-
Material Handling: The safe handling of large quantities of toxic and flammable materials like acrylonitrile and furan requires specialized equipment, such as closed-transfer systems, and stringent safety protocols.
-
Downstream Processing: Isolating the product from a large volume of solvent and aqueous waste requires efficient extraction and distillation equipment. The management of waste streams is also a significant consideration at scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Furan or acrylonitrile degradation. 3. Loss of product during work-up. | 1. Extend reaction time and monitor by GC/TLC. 2. Use freshly distilled starting materials. Ensure the reaction is kept under an inert atmosphere. 3. Perform extractions carefully to avoid emulsions. Ensure distillation is performed under appropriate vacuum to prevent product degradation. |
| Exothermic Runaway | 1. Addition of furan is too fast. 2. Cooling system failure. 3. Insufficient mixing. | 1. Immediately stop furan addition. If necessary, have a plan for emergency quenching (e.g., adding a large volume of cold, inert solvent). 2. Ensure cooling systems are checked and fully operational before starting. 3. Verify stirrer speed and ensure proper vortexing for the given reactor geometry. |
| Formation of Solid Byproduct (Polymer) | 1. Localized overheating ("hot spots"). 2. Contaminants in the reactor. 3. Acrylonitrile instability.[9] | 1. Improve mixing and slow the addition rate. 2. Ensure the reactor is scrupulously clean. 3. Use freshly distilled, inhibitor-free acrylonitrile and maintain the reaction at the specified low temperature. |
| Poor endo:exo Selectivity | 1. Reaction temperature was too high. 2. Reaction allowed to stir for an extended period at a higher temperature, leading to equilibration to the thermodynamic exo product. | 1. Maintain strict temperature control (5-10 °C). 2. Once the reaction is complete based on monitoring, proceed with the quench and work-up promptly. |
References
-
Swiss Open Access Repository. (n.d.). Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. Retrieved from [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- Google Patents. (n.d.). WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and the endo:exo ratio for reactions between furan (1) and 2-chloro-acrylonitrile (2d). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Exploiting exo and endo furan-maleimide Diels-Alder linkages for the functionalization of organoruthenium complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Retrieved from [Link]
-
MDPI. (n.d.). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction between Oxygen Lone-Pair Orbitals.... Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 10). 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. Retrieved from [Link]
- AKJournals. (2010, November 4). An insight into the beginning stage of the aqueous ring opening metathesis polymerization of exo,exo-7- oxabicyclo[2.2.1.... Retrieved from https://akjournals.com/view/journals/11144/111/1-4/article-p25.xml
-
MDPI. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene exo,exo-2,3-dicarboxylate. Retrieved from [Link]
-
INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0092 - ACRYLONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields and the endo:exo ratio for reactions between furan (1) and acrylonitrile (2b). Retrieved from [Link]
-
ChemTube3D. (n.d.). Diels-Alder - Endo and Exo adducts. Retrieved from [Link]
Sources
- 1. 7-Oxabicyclo[2.2.1]heptane [webbook.nist.gov]
- 2. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. akjournals.com [akjournals.com]
- 7. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Advanced Functional Materials from 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: A Guide to Derivatization and Application
Introduction: The Versatile Oxanorbornene Scaffold
In the quest for advanced materials with tailored properties, the rigid, strained bicyclic structure of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, commonly known as oxanorbornenes, presents a uniquely versatile platform. Among these, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile stands out as a pivotal monomer. Its strained olefinic bond is highly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The true potential of this monomer, however, lies in the strategic post-polymerization modification of its pendant nitrile group. This nitrile functionality serves as a gateway to a diverse range of chemical transformations, enabling the creation of sophisticated polymers with applications spanning from high-performance composites to advanced biomedical devices.
This application note provides a comprehensive guide for researchers and material scientists on the derivatization of poly(this compound). We will delve into detailed protocols for the synthesis of the base polymer and its subsequent transformation into carboxylic acid, primary amine, and tetrazole-functionalized analogues. The rationale behind key experimental steps will be elucidated, and characterization data will be presented to validate the described transformations.
Part 1: Synthesis of the Monomer and Base Polymer
The journey to functionalized poly(oxanorbornene)s begins with the synthesis of the this compound monomer, typically achieved through a Diels-Alder reaction between furan and acrylonitrile. This reaction yields a mixture of endo and exo isomers, which can be polymerized directly.
Protocol 1: Synthesis of this compound
This protocol is based on the established Diels-Alder cycloaddition of furan and acrylonitrile.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (inhibitor removed)
-
Hydroquinone
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed, thick-walled glass tube, combine furan (1.2 equivalents) and acrylonitrile (1.0 equivalent).
-
Add a catalytic amount of hydroquinone to inhibit premature polymerization of acrylonitrile.
-
Seal the tube and heat at 90-100 °C for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess furan and solvent under reduced pressure.
-
The resulting crude product, a mixture of endo and exo isomers, can be purified by vacuum distillation or column chromatography on silica gel. However, for many polymerization applications, the isomer mixture can be used directly.
Expert Insight: The Diels-Alder reaction of furan is a reversible process. Conducting the reaction in a sealed tube at elevated temperatures shifts the equilibrium towards the product. The use of an inhibitor like hydroquinone is crucial to prevent the free-radical polymerization of acrylonitrile under these conditions. While separation of the endo and exo isomers is possible, for many material science applications where the bulk properties of the resulting polymer are of primary interest, the isomeric mixture is often used to simplify the synthetic workflow.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP)
The strained double bond of the oxanorbornene ring is readily opened by ruthenium-based Grubbs catalysts, leading to a living polymerization.
Materials:
-
This compound (monomer)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox, dissolve the monomer in anhydrous, degassed DCM to a concentration of 0.5 M.
-
In a separate vial, prepare a stock solution of Grubbs' 3rd Generation Catalyst in anhydrous, degassed DCM.
-
Calculate the required amount of catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 for a target degree of polymerization of 200).
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the polymerization to proceed for 1-2 hours at room temperature. The solution will become noticeably viscous.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Causality of Experimental Choices:
-
Grubbs' 3rd Generation Catalyst (G3): G3 is chosen for its high activity, excellent functional group tolerance (including the nitrile group), and stability in common organic solvents.[1] Its rapid initiation and propagation rates allow for the synthesis of well-defined polymers.
-
Anhydrous and Degassed Solvents: Metathesis catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor polymerization control.
-
Ethyl Vinyl Ether: This is an effective terminating agent that reacts with the propagating ruthenium carbene to form an inactive species, thus quenching the polymerization.
-
Precipitation in Methanol: Poly(this compound) is insoluble in methanol, allowing for its efficient separation from the unreacted monomer, catalyst residues, and solvent.
Experimental Workflow for Polymer Synthesis
Caption: Synthesis pathway from monomer to the nitrile-functionalized base polymer.
Part 2: Post-Polymerization Derivatization of the Nitrile Group
The true versatility of poly(this compound) is unlocked through the chemical modification of its pendant nitrile groups. This allows for the introduction of a wide array of functionalities, dramatically altering the material's properties.
Derivatization Strategy 1: Hydrolysis to Carboxylic Acid
Hydrolysis of the nitrile groups yields a poly-acid, a material with interesting properties for applications such as hydrogels, ion-exchange resins, and adhesives.
Materials:
-
Poly(this compound)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Dissolve the nitrile-functionalized polymer in 1,4-dioxane.
-
Add a 10 M aqueous solution of NaOH (5-10 equivalents per nitrile group).
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 24-48 hours.
-
Monitor the reaction by FT-IR, observing the disappearance of the nitrile peak (~2240 cm⁻¹) and the appearance of a broad carboxylate peak (~1560 cm⁻¹).
-
Cool the reaction mixture to room temperature and slowly acidify with 1 M HCl until the pH is ~2. The polymer will precipitate.
-
Collect the polymer by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Self-Validation: The success of the hydrolysis can be confirmed by the polymer's solubility characteristics. The resulting poly-acid should be soluble in aqueous base and polar organic solvents like DMF or DMSO, in contrast to the starting nitrile polymer.
Derivatization Strategy 2: Reduction to Primary Amine
Reduction of the nitrile groups to primary amines introduces positive charges (upon protonation) and nucleophilic sites, making these polymers suitable for applications in gene delivery, antimicrobial coatings, and as cross-linking agents.
Materials:
-
Poly(this compound)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide solution (1 M)
Procedure (using LiAlH₄):
-
In a glovebox, suspend the nitrile polymer in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a 1 M solution of LiAlH₄ in THF (3-5 equivalents per nitrile group). Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter to remove the aluminum salts.
-
Concentrate the filtrate under reduced pressure to obtain the amine-functionalized polymer.
-
The polymer can be further purified by dialysis against deionized water.
Expert Insight: The choice of reducing agent is critical. LiAlH₄ is a powerful reducing agent suitable for this transformation. However, its reactivity requires stringent anhydrous conditions. BH₃·THF is a milder alternative that can also be effective. The work-up procedure is crucial for removing the inorganic byproducts and isolating the polymer.
Derivatization Strategy 3: Conversion to Tetrazole
The [2+3] cycloaddition of an azide source with the nitrile group forms a tetrazole ring, a bioisostere of a carboxylic acid with enhanced metabolic stability and unique coordination properties.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
Triethylammonium chloride or Zinc bromide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the nitrile polymer in DMF.
-
Add sodium azide (3-5 equivalents per nitrile group) and triethylammonium chloride (3-5 equivalents). Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 120-130 °C for 24-48 hours.
-
Monitor the reaction by FT-IR for the disappearance of the nitrile peak.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of water.
-
Filter the polymer, wash with water, and then acidify with dilute HCl to protonate the tetrazole rings.
-
Wash again with water to remove salts and dry under vacuum.
Mechanistic Rationale: The reaction is believed to proceed via a [2+3] cycloaddition mechanism. The use of a Lewis acid like zinc bromide or an ammonium salt can catalyze the reaction by activating the nitrile group towards nucleophilic attack by the azide.[2][3]
Post-Polymerization Derivatization Pathways
Caption: Key derivatization routes for the nitrile-functionalized polymer.
Part 3: Characterization and Material Properties
Thorough characterization is essential to confirm the successful derivatization and to understand the properties of the new materials.
| Polymer Derivative | Key IR Peaks (cm⁻¹) | ¹H NMR Signals (ppm) | Typical Tg (°C) | Potential Applications |
| Nitrile | ~2240 (C≡N) | 6.2-5.8 (olefinic), 4.8-4.5 (bridgehead), 3.2-2.8 (methine) | 120-140 | Precursor for functional polymers |
| Carboxylic Acid | 3500-2500 (broad O-H), ~1710 (C=O) | Disappearance of nitrile-adjacent proton signals, broad acid proton | 150-180 | Hydrogels, adhesives, ion-exchange resins[4][5] |
| Amine | 3400-3200 (N-H stretch) | Upfield shift of methylene protons adjacent to the former nitrile | 110-130 | Gene delivery, antimicrobial surfaces, cross-linking |
| Tetrazole | ~1600 (C=N ring stretch), 3200-2800 (N-H) | Disappearance of nitrile-adjacent proton signals, appearance of tetrazole N-H proton | 160-190 | Bioisostere for carboxylic acids, coordination polymers |
Note: Spectroscopic and thermal data are approximate and can vary with molecular weight, polydispersity, and isomeric content.
Part 4: Applications in Material Science
The ability to introduce a variety of functional groups onto the poly(oxanorbornene) backbone opens up a vast design space for new materials.
-
Biomedical Applications: Amine-functionalized polymers can be used to create cationic nanoparticles for nucleic acid delivery. The positive charges on the polymer can complex with negatively charged DNA or RNA, facilitating cellular uptake.[6] Carboxylic acid and tetrazole-functionalized polymers can be used in drug delivery systems, where the functional groups can be used to conjugate drugs or targeting ligands.
-
Advanced Coatings and Adhesives: The carboxylic acid-functionalized polymers can form strong hydrogen bonds, making them excellent candidates for adhesives and coatings with enhanced adhesion to polar substrates.[5] The cross-linking of these functional polymers can lead to the formation of robust and chemically resistant networks.
-
Functional Resins and Membranes: The ionizable nature of the carboxylic acid and amine-functionalized polymers makes them suitable for use as ion-exchange resins for water purification or as components in proton-exchange membranes for fuel cells.
Conclusion
This compound is a powerful building block for the creation of advanced functional materials. Through a combination of controlled ROMP and versatile post-polymerization modification of the nitrile group, a wide range of polymers with tailored properties can be accessed. The detailed protocols and insights provided in this application note serve as a valuable resource for researchers seeking to explore the potential of this remarkable monomer in their material science endeavors.
References
-
Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Available at: [Link]
-
ACS Publications. Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. Available at: [Link]
-
MDPI. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Available at: [Link]
-
ACS Publications. Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Available at: [Link]
-
ResearchGate. (PDF) Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. Available at: [Link]
- Google Patents. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
ResearchGate. Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. Available at: [Link]
-
Beilstein Journals. Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Available at: [Link]
-
PubMed Central. Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers. Available at: [Link]
-
ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
ResearchGate. Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. Available at: [Link]_
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Welcome to the technical support center for the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic nitrile. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
The synthesis of this compound is primarily achieved through a Diels-Alder reaction between furan and acrylonitrile. While seemingly straightforward, this cycloaddition presents several challenges, including a thermally reversible nature and the formation of stereoisomers. This guide provides practical, field-proven insights to navigate these complexities.
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is outlined below. Each step is critical for achieving a high yield of the desired product.
Caption: General experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and acrylonitrile (the dienophile).[1][2] This reaction forms the characteristic 7-oxabicyclo[2.2.1]heptene core. To enhance the reaction rate and yield, a Lewis acid catalyst is often employed.[3][4][5]
Caption: The Diels-Alder reaction between furan and acrylonitrile.
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I address them?
Low yields in this synthesis are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Retro-Diels-Alder Reaction | The Diels-Alder reaction of furan is reversible, and the adduct can revert to the starting materials, especially at elevated temperatures.[6][7] | - Lower the reaction temperature: Conduct the reaction at or below room temperature. Cooling to 0°C or even lower is often beneficial.[5] - Use a Lewis acid catalyst: Lewis acids can accelerate the forward reaction, allowing for lower reaction temperatures and shorter reaction times, thus minimizing the retro reaction.[3][8] |
| Insufficient Reaction Time | The reaction may not have reached completion, especially at lower temperatures. | - Monitor the reaction progress: Use techniques like TLC or GC to track the consumption of starting materials. - Increase the reaction time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at a controlled low temperature. |
| Polymerization of Acrylonitrile | Acrylonitrile is prone to polymerization, especially in the presence of impurities or at higher temperatures. | - Use freshly distilled acrylonitrile. - Add a polymerization inhibitor: A small amount of a radical scavenger like hydroquinone can be beneficial, though often unnecessary with good temperature control.[5] |
| Impure Reagents | Water or other impurities in the furan, acrylonitrile, or solvent can deactivate the Lewis acid catalyst and lead to side reactions. | - Use freshly distilled furan and acrylonitrile. - Ensure all glassware is thoroughly dried. - Use anhydrous solvents if the reaction is performed in solution. |
| Inefficient Purification | The product can be lost during workup and purification. | - Optimize extraction procedures: Use an appropriate organic solvent and perform multiple extractions. - Choose the right purification method: Column chromatography or vacuum distillation are common methods.[5][9] The choice depends on the scale and purity requirements. |
Q3: My reaction is producing a mixture of endo and exo isomers. How can I control the stereoselectivity?
The Diels-Alder reaction between furan and acrylonitrile can produce two diastereomers: the endo and exo products.
Caption: Formation of endo and exo isomers in the Diels-Alder reaction.
Generally, the endo isomer is the kinetically favored product, meaning it forms faster, especially at lower temperatures.[10][11] The exo isomer is often the thermodynamically more stable product. To favor the formation of the endo isomer, it is recommended to:
-
Maintain a low reaction temperature: Running the reaction at temperatures between -10°C and 5°C can significantly enhance the selectivity for the endo product.[5]
-
Employ a suitable Lewis acid: Certain Lewis acids can influence the stereochemical outcome. For instance, boron trifluoride diethyl etherate (BF₃·OEt₂) has been used to catalyze this reaction with good results.[3] DFT studies have shown that some Lewis acids can decrease the activation energy for the formation of the endo isomer.[12]
It is important to note that the endo adduct is generally less stable and more prone to the retro-Diels-Alder reaction than the exo adduct.[10]
Q4: How does a Lewis acid catalyst work in this reaction?
A Lewis acid, such as zinc chloride (ZnCl₂) or a borane complex, accelerates the Diels-Alder reaction by coordinating to the nitrile group of the acrylonitrile.[13][14][15] This coordination has two main effects:
-
Lowers the LUMO energy of the dienophile: By withdrawing electron density, the Lewis acid makes the acrylonitrile a better electron acceptor (a more potent dienophile). This reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the furan and the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylonitrile, which, according to frontier molecular orbital theory, accelerates the reaction.[15][16]
-
Increases the polarization of the dienophile: This can enhance the secondary orbital interactions that favor the formation of the endo transition state.
The use of a Lewis acid allows the reaction to proceed at a faster rate under milder conditions, which helps to suppress the thermodynamically favored retro-Diels-Alder reaction and improve the overall yield.[5][8]
Troubleshooting Guide
| Observed Problem | Symptom(s) | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | TLC or GC analysis shows predominantly unreacted starting materials. | 1. Inactive catalyst. 2. Reaction temperature is too low for the uncatalyzed reaction. 3. Insufficient reaction time. | 1. Use a fresh, anhydrous Lewis acid. 2. If not using a catalyst, consider a moderate increase in temperature, but be mindful of the retro-Diels-Alder reaction. The use of a catalyst is highly recommended. 3. Extend the reaction time and monitor progress. |
| Significant Amount of Polymer Formed | A viscous or solid mass forms in the reaction mixture. | 1. Acrylonitrile polymerization. 2. High reaction temperature. | 1. Use freshly distilled acrylonitrile. 2. Ensure the reaction temperature is kept low and constant. 3. Consider adding a polymerization inhibitor if the problem persists.[5] |
| Product Decomposes During Purification | Low recovery after column chromatography or distillation. | 1. The product is thermally labile and undergoes retro-Diels-Alder reaction upon heating.[6][17] 2. The product is sensitive to the stationary phase during chromatography. | 1. For distillation, use a high vacuum to lower the boiling point. 2. For chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.[18] Perform the chromatography quickly and at room temperature. |
| Inconsistent Endo/Exo Ratio | The ratio of stereoisomers varies between batches. | 1. Fluctuations in reaction temperature. 2. Different reaction times. | 1. Use a cryostat or an ice/salt bath for precise temperature control. 2. Keep the reaction time consistent once an optimal duration is determined. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Furan (freshly distilled)
-
Acrylonitrile (freshly distilled)
-
Zinc chloride (ZnCl₂), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (e.g., 0.1 equivalents).
-
Under a nitrogen atmosphere, add acrylonitrile (1.0 equivalent). Stir the mixture until the zinc chloride dissolves.
-
Cool the mixture to 0°C using an ice bath.
-
-
Diels-Alder Reaction:
-
Slowly add freshly distilled furan (e.g., 1.5 to 2.0 equivalents) to the cooled acrylonitrile-ZnCl₂ mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while maintaining cooling.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7][9] The endo and exo isomers may be separable by careful chromatography.
-
Alternatively, for larger scales, vacuum distillation can be employed, but care must be taken to avoid high temperatures that could induce the retro-Diels-Alder reaction.
-
-
Characterization:
References
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed, [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives.
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing, [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum, [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate, [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University, [Link]
-
DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega, [Link]
-
An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5. ACG Publications, [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences, [Link]
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI, [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate, [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. MDPI, [Link]
-
The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. ResearchGate, [Link]
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, [Link]
-
How Lewis Acids Catalyze Diels–Alder Reactions. PMC, [Link]
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry, [Link]
-
Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. PMC, [Link]
-
Endo and Exo Diels–Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization. ACS Publications, [Link]
-
Synthesis of Rare Carbohydrates and Biomolecules from Furan. ResearchGate, [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. MDPI, [Link]
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI, [Link]
-
Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo. PubMed, [Link]
-
On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Semantic Scholar, [Link]
-
Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. ResearchGate, [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, [Link]
-
The Retro Diels-Alder Reaction as a Valuable Tool for The Synthesis of Heterocycles. ResearchGate, [Link]
-
Temperature and time-dependent relative molar ratios of 1-endo, 1-exo,... ResearchGate, [Link]
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate, [Link]
-
Oxazaborolidinone-Catalyzed Enantioselective Diels−Alder Reaction of Acyclic α,β-Unsaturated Ketones. The Journal of Organic Chemistry, [Link]
Sources
- 1. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
side reactions in the Diels-Alder synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Welcome to the technical support center for the Diels-Alder synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial cycloaddition reaction. Here, we address common challenges, provide scientifically-grounded explanations, and offer practical, field-proven solutions to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields in the Diels-Alder synthesis of this compound are a common issue, often stemming from the inherent reversibility of the reaction and competing side reactions. The primary culprits are the retro-Diels-Alder reaction and polymerization of acrylonitrile.
Causality: The Diels-Alder reaction involving furan is often a thermodynamically controlled process with a low activation energy for the reverse reaction.[1][2] Elevated temperatures, while increasing the initial reaction rate, can significantly favor the retro-Diels-Alder reaction, leading to the decomposition of the desired product back to the starting materials.[1][3]
Simultaneously, acrylonitrile is susceptible to free-radical polymerization, especially at higher temperatures or in the presence of impurities that can act as initiators.[4][5] This side reaction consumes the dienophile, thereby reducing the overall yield of the desired cycloadduct.
Troubleshooting Guide:
| Symptom | Potential Cause | Recommended Action |
| Low yield with recovery of starting materials | Retro-Diels-Alder reaction is dominant. | Lower the reaction temperature. Consider running the reaction at or below room temperature, or even at sub-ambient temperatures, for an extended period.[3] |
| Formation of a solid, insoluble mass | Polymerization of acrylonitrile. | Ensure acrylonitrile is freshly distilled and free of inhibitors immediately before use. Add a radical inhibitor, such as hydroquinone, to the reaction mixture.[5] |
| Low conversion despite extended reaction times | Insufficient activation of the dienophile. | Utilize a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), to lower the energy of the dienophile's LUMO, thereby accelerating the forward reaction.[6][7] |
Experimental Protocol for Improved Yield:
-
Reactant Purity: Use freshly distilled furan and acrylonitrile. If the acrylonitrile contains a polymerization inhibitor, it should be removed prior to the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and minimize side reactions.
-
Lewis Acid Catalysis: In a flame-dried flask, dissolve the Lewis acid (e.g., 0.1 eq. of ZnCl₂) in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Controlled Addition: Cool the catalyst solution to 0 °C and slowly add acrylonitrile. Then, add furan dropwise while maintaining the low temperature.
-
Reaction Monitoring: Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) and monitor its progress by TLC or GC-MS.[3]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Question 2: My product is a mixture of endo and exo isomers. How can I control the stereoselectivity of the reaction?
Answer:
The formation of both endo and exo diastereomers is a characteristic feature of the Diels-Alder reaction. The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the more thermodynamically stable isomer.[8]
Causality: The preference for the endo isomer is explained by the stabilizing interaction between the developing pi-system of the diene and the electron-withdrawing group of the dienophile in the transition state. However, the exo isomer experiences less steric hindrance and is therefore lower in energy. In reversible reactions like the furan-acrylonitrile cycloaddition, prolonged reaction times or higher temperatures can lead to isomerization from the kinetically favored endo product to the thermodynamically favored exo product via a retro-Diels-Alder mechanism.[1]
Troubleshooting and Optimization of Selectivity:
| Desired Isomer | Controlling Factor | Recommended Conditions |
| Endo | Kinetic Control | Lower reaction temperatures (-78 °C to 0 °C). Shorter reaction times. Use of specific Lewis acids (e.g., BF₃·OEt₂) can enhance endo selectivity.[7] |
| Exo | Thermodynamic Control | Higher reaction temperatures (room temperature or slightly above). Longer reaction times to allow for equilibration. |
Diagram: Endo vs. Exo Transition States
Caption: Transition states for endo and exo product formation.
Question 3: I observe product decomposition during purification. What are the best practices for isolating this compound?
Answer:
The thermal lability of the 7-oxabicyclo[2.2.1]heptene core structure makes purification challenging, as the retro-Diels-Alder reaction can be induced by heat.[3]
Causality: The bridged ether linkage in the product is strained, and heating during purification methods like distillation can provide sufficient energy to overcome the activation barrier for the retro-Diels-Alder reaction, leading to the decomposition of the product back into furan and acrylonitrile.
Recommended Purification Protocols:
-
Column Chromatography: This is often the preferred method as it is performed at ambient temperature. Use a silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) to separate the product from non-polar byproducts and unreacted starting materials.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system at low temperatures can be an effective purification method. Care should be taken to avoid prolonged heating during dissolution.
-
Distillation: If distillation is necessary, it must be performed under high vacuum to lower the boiling point and minimize thermal decomposition. A short-path distillation apparatus is recommended to reduce the residence time of the compound at high temperatures.
Workflow for Purification
Caption: Recommended purification pathways for the product.
References
-
Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. (2020). ACS Omega. Retrieved from [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2015). RSC Publishing. Retrieved from [Link]
-
Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. (2000). Vanderbilt University. Retrieved from [Link]
-
Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. (2017). ResearchGate. Retrieved from [Link]
-
Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. (2022). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. (2022). ACS Omega. Retrieved from [Link]
-
Overcoming Thermodynamically Driven Retro‐Diels–Alder Reaction through a Cascade One‐Pot Process Exemplified for a Bio‐Based Platform Chemical. (2023). ResearchGate. Retrieved from [Link]
-
Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). RSC Publishing. Retrieved from [Link]
-
Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. (2013). Beilstein Journals. Retrieved from [Link]
-
Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. (2014). National Institutes of Health. Retrieved from [Link]
-
The simplest Diels–Alder reactions are not endo -selective. (2020). Chemical Science. Retrieved from [Link]
-
Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2023). MDPI. Retrieved from [Link]
-
On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. (2020). ChemRxiv. Retrieved from [Link]
-
The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. (n.d.). ResearchGate. Retrieved from [Link]
-
The Retro Diels-Alder Reaction. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Endo-selective Diels–Alder reaction of methacrylonitrile: application to the synthesis of Georgywood. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. (2014). PubMed. Retrieved from [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive. (n.d.). ResearchGate. Retrieved from [Link]
-
Diels–Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. (2016). Organic Letters. Retrieved from [Link]
-
Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. (2023). ResearchGate. Retrieved from [Link]
-
Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). ResearchGate. Retrieved from [Link]
-
Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction. (2020). YouTube. Retrieved from [Link]
-
Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2002). MDPI. Retrieved from [Link]
-
What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? (2018). Quora. Retrieved from [Link]
-
The first efficient asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. (1998). RSC Publishing. Retrieved from [Link]
-
THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). Retrieved from [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (n.d.). Retrieved from [Link]
-
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Oxabicyclo[2.2.1]heptane derivatives as pesticidal agents. (2002). Google Patents.
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). MDPI. Retrieved from [Link]
-
Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (2024). MDPI. Retrieved from [Link]
Sources
- 1. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrolysis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
Welcome to the technical support center for the hydrolysis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this chemical transformation. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your experiments.
Introduction to the Challenges
The hydrolysis of this compound to its corresponding carboxylic acid is a critical step in the synthesis of various bioactive molecules.[1] However, the strained bicyclic structure of this molecule, coupled with the presence of a double bond and a bridging ether linkage, presents a unique set of challenges.[1] This guide will address the most common issues encountered during this process, including incomplete conversion, low yields, and lack of stereochemical control.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrolysis reaction not going to completion?
A1: Incomplete hydrolysis is a common issue and can often be attributed to the stability of the intermediate amide. Under basic conditions, the hydrolysis of related bicyclic nitriles has been observed to stop at the carboxamide stage. To drive the reaction to the carboxylic acid, more forcing conditions such as higher temperatures or longer reaction times may be necessary. However, be mindful that harsh conditions can lead to side reactions.
Q2: I'm observing a mixture of endo and exo products. How can I control the stereochemistry?
A2: The stereochemical outcome of the hydrolysis is highly dependent on the reaction conditions. The starting this compound is typically a mixture of endo and exo isomers. Under basic hydrolysis conditions, epimerization at the C-2 position is known to occur, leading to the formation of the thermodynamically more stable exo-carboxylic acid as the major product.[2] If the endo isomer is desired, acidic conditions are generally preferred as they are less likely to cause epimerization.
Q3: What are the potential side reactions I should be aware of?
A3: The strained 7-oxabicyclo[2.2.1]hept-5-ene skeleton can be susceptible to side reactions, particularly under harsh conditions. Under strongly basic conditions, there is a risk of base-induced opening of the oxygen bridge. Under acidic conditions, the double bond may undergo hydration or other rearrangements. Careful control of temperature and reaction time is crucial to minimize these unwanted pathways.
Q4: Can I use enzymatic hydrolysis for this substrate?
A4: While direct enzymatic hydrolysis of the nitrile is not commonly reported, enzymatic resolution of the corresponding ester has been successfully employed to separate enantiomers.[2] This suggests that enzymatic methods could be a viable strategy for achieving high stereoselectivity, although it would require conversion of the nitrile to the ester first.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the hydrolysis of this compound.
Problem 1: Low Yield of Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase reaction temperature and/or time. - Use a higher concentration of acid or base. - Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material and the amide intermediate. |
| Side Reactions | - If increasing the vigor of the reaction conditions does not improve the yield of the desired product, consider that side reactions may be occurring. - For basic hydrolysis, consider the possibility of ring-opening. Try using milder bases or lower temperatures. - For acidic hydrolysis, analyze for byproducts resulting from reactions at the double bond. |
| Product Isolation Issues | - The carboxylic acid product is water-soluble, especially in its salt form after basic hydrolysis. Ensure proper acidification to a pH of ~2-3 before extraction with an organic solvent. - Use a continuous extraction apparatus for more efficient recovery of the product. |
Problem 2: Formation of Amide Intermediate as the Main Product
| Potential Cause | Troubleshooting Steps |
| Insufficiently Forcing Conditions | - The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Increase the reaction temperature and prolong the reaction time. |
| Choice of Base/Acid | - For basic hydrolysis, stronger bases like potassium hydroxide are more effective than milder bases. - For acidic hydrolysis, a higher concentration of a strong acid like HCl or H₂SO₄ may be required. |
Problem 3: Undesired Exo/Endo Isomer Ratio
| Potential Cause | Troubleshooting Steps |
| Epimerization under Basic Conditions | - If the endo carboxylic acid is the desired product, avoid basic hydrolysis. The thermodynamically more stable exo isomer is favored under these conditions due to epimerization.[2] |
| Kinetic vs. Thermodynamic Control | - Acid-catalyzed hydrolysis is more likely to proceed under kinetic control, preserving the stereochemistry of the starting nitrile. To favor the endo product, start with an endo-rich nitrile mixture and use acidic conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis (Favors Retention of Stereochemistry)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid (10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction may take several hours to go to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis (Favors Exo Product via Epimerization)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C).
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the intermediate amide. This may require an extended period of reflux.
-
Workup:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) several times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the crude carboxylic acid by recrystallization or column chromatography.
Visualizing the Reaction Pathways
Diagram 1: General Hydrolysis Pathway
Caption: General two-step hydrolysis of the nitrile to the carboxylic acid.
Diagram 2: Stereochemical Considerations in Hydrolysis
Sources
Technical Support Center: Purification of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the purification of its endo and exo isomers. As specialists in synthetic and medicinal chemistry, we understand the nuances of handling these valuable bicyclic intermediates. This resource is designed to be a practical, field-proven guide to overcoming common challenges in your daily laboratory work.
Understanding the Challenge: The Nature of the Isomers
The Diels-Alder reaction between furan and acrylonitrile is a cornerstone for synthesizing the 7-Oxabicyclo[2.2.1]hept-5-ene core structure. However, this reaction typically yields a mixture of two diastereomers: the endo and exo isomers of this compound. While both isomers are structurally similar, their spatial arrangement of the nitrile group relative to the oxygen bridge results in different physical and chemical properties. This subtle difference is the key to their separation but also the source of many purification challenges. The exo product is generally more thermodynamically stable, while the endo product is often the kinetically favored, though this can be influenced by reaction conditions.[1]
Troubleshooting Guide: Navigating Your Purification
This section addresses common issues encountered during the purification of this compound isomers.
Column Chromatography
Question: Why am I getting poor separation between the endo and exo isomers on my silica gel column?
Answer:
Poor resolution between the endo and exo isomers during silica gel chromatography is a frequent challenge. The underlying cause is often an inappropriate solvent system that does not sufficiently exploit the small polarity difference between the two diastereomers.
-
Causality: The endo isomer, with the nitrile group tucked under the bicyclic ring system, tends to be slightly less polar than the exo isomer, where the nitrile group is more exposed. An optimal solvent system will have a polarity that maximizes the differential interaction of the two isomers with the silica stationary phase.
-
Troubleshooting Steps:
-
Solvent System Optimization: If you are using a standard solvent system like ethyl acetate/hexane and observing co-elution, systematically decrease the polarity. A less polar mobile phase will increase the retention time of both isomers and can enhance the separation. Try a gradient elution, starting with a low polarity solvent and gradually increasing it.
-
TLC Analysis is Key: Before committing to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a ΔRf of at least 0.1 between the two spots.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.[2] A properly packed column is critical for achieving good resolution.
-
Loading Technique: Load your sample in a minimal amount of solvent to ensure a narrow starting band. Overloading the column with either too much sample or too much loading solvent will result in broad peaks and poor separation.
-
Question: My isomers seem to be degrading on the silica gel column. What can I do?
Answer:
Degradation of this compound on silica gel is often attributed to the acidic nature of the stationary phase, which can catalyze the retro-Diels-Alder reaction, especially if the column runs for an extended period.
-
Causality: The 7-oxabicyclo[2.2.1]heptene skeleton is susceptible to retro-Diels-Alder cleavage, reverting to furan and acrylonitrile, particularly under acidic or thermal stress. The slightly acidic nature of standard silica gel can promote this decomposition.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a non-polar base, such as triethylamine (0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil®. However, be aware that the selectivity will be different, so you will need to re-optimize your solvent system.
-
Speed is of the Essence: Run your column as quickly as possible without sacrificing resolution. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Room Temperature Operation: Avoid running the column in a hot environment, as heat can also promote the retro-Diels-Alder reaction.
-
High-Performance Liquid Chromatography (HPLC)
Question: I'm struggling to develop an HPLC method to separate the endo and exo isomers. Where should I start?
Answer:
Developing an effective HPLC method for diastereomer separation requires a systematic approach to screen columns and mobile phases.
-
Causality: The separation of diastereomers by HPLC relies on finding a stationary phase and mobile phase combination that provides sufficient selectivity to resolve the small differences in their interactions.
-
Troubleshooting Steps:
-
Column Selection:
-
Normal-Phase: A bare silica or a cyano-bonded phase column can provide good selectivity for these isomers.
-
Reversed-Phase: While less common for this type of separation, a C18 column can be attempted. However, more specialized phases like phenyl-hexyl or pentafluorophenyl (PFP) columns often provide better selectivity for positional isomers due to π-π interactions.
-
-
Mobile Phase Screening:
-
Normal-Phase: Start with a simple mobile phase of hexane and isopropanol or ethanol. A small percentage of the alcohol will be sufficient to elute the compounds.
-
Reversed-Phase: A standard mobile phase of acetonitrile and water is a good starting point.
-
-
Method Optimization: Once you have identified a promising column and mobile phase, you can fine-tune the separation by adjusting the mobile phase composition, flow rate, and temperature.
-
Experimental Protocols
Protocol 1: Optimized Column Chromatography for Isomer Separation
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent. Ensure a flat, undisturbed bed of silica.
-
Sample Loading: Dissolve your crude isomer mixture in a minimal amount of dichloromethane or your starting eluent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with your starting solvent. If the isomers are not well-separated, you can use a shallow gradient of increasing polarity (e.g., from 5% to 15% ethyl acetate in hexane).
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify the pure isomer fractions.
Protocol 2: HPLC Method Development Workflow
Caption: A decision-making workflow for developing an HPLC method for isomer separation.
Frequently Asked Questions (FAQs)
Q1: What is the typical endo:exo ratio from the Diels-Alder synthesis of this compound?
The endo:exo ratio is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a Lewis acid catalyst. Generally, the kinetically favored endo product is formed faster at lower temperatures, while higher temperatures can lead to equilibration and favor the more thermodynamically stable exo isomer due to the reversibility of the Diels-Alder reaction with furan.[3] Ratios can range from predominantly endo to mixtures approaching 1:1.
Q2: How can I confirm the identity and purity of my separated isomers?
The most definitive method for identifying the endo and exo isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The coupling constants between the bridgehead protons and the proton at C2 are diagnostic. In the exo isomer, the dihedral angle between the C2-H and C1-H protons is close to 90°, resulting in a small coupling constant (typically close to 0 Hz). In the endo isomer, this dihedral angle is smaller, leading to a larger coupling constant.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, will also differ between the two isomers.[4]
Purity can be assessed by HPLC, Gas Chromatography (GC), and elemental analysis.
Q3: What are the recommended storage conditions for these compounds?
Due to the potential for retro-Diels-Alder reaction, it is recommended to store the purified isomers at low temperatures (-20°C is ideal) in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Data Summary
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (can be deactivated with triethylamine) | Silica, Cyano, Phenyl-Hexyl, PFP |
| Mobile Phase | Hexane/Ethyl Acetate (gradient) | Hexane/Isopropanol, Acetonitrile/Water |
| Key Challenge | Co-elution, on-column degradation | Finding optimal selectivity |
| Optimization | Shallow gradients, solvent screening via TLC | Column and mobile phase screening, temperature |
References
- Kwart, H., & Burchuk, I. (1952). Isomerism and Adduct Stability in the Diels—Alder Reaction. I. The Adducts of Furan and Maleimide. Journal of the American Chemical Society, 74(12), 3094–3097.
- Roque, A. C. A., & Lowe, C. R. (2006). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 1(3), 323-333.
- Sigma-Aldrich. (2013). Novel Separation Approach for Multiple Chiral Center Molecules.
- García, J. I., Mayoral, J. A., & Salvatella, L. (2000). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. In Progress in Heterocyclic Chemistry (Vol. 12, pp. 1-22). Elsevier.
- University of Rochester, Department of Chemistry.
- Fringuelli, F., & Taticchi, A. (2002). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry, 67(22), 7861-7867.
- Labcompare. (2023).
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Iida, T., et al. (1986). The 13C NMR Spectra of Some 7-Oxabicyclo[2.2.1]heptane Derivatives. Bulletin of the Chemical Society of Japan, 59(1), 320-322.
- Green Chemistry Blog. (2025, July). July 2025.
- Mori, K. (2011).
- van der Mee, L., et al. (2021). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 23(1), 350-355.
- Bonjoch, J., & Catena, J. (2003). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 60(505), 253-261.
- LCGC International. (2023).
- Cimarusti, C. M., & Wolinsky, J. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2071.
- Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(3), 411.
- BenchChem. (2025).
- Chem Help ASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube.
- European Pharmaceutical Review. (2024). Fractionation, purification and downstream processing of biologics.
- Google Patents. (1984). Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes.
- ChemistryViews. (2012).
- Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164.
- Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. ARKIVOC, 2003(11), 111-122.
- Reddit. (2022).
- University of Calgary, Department of Chemistry.
Sources
Technical Support Center: Catalyst Loading Optimization for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this critical reaction. The synthesis, a Diels-Alder cycloaddition of furan and acrylonitrile, is highly sensitive to catalyst conditions. Proper optimization of catalyst loading is paramount for achieving high yield, controlling stereoselectivity, and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a catalyst in the synthesis of this compound?
The synthesis proceeds via a [4+2] Diels-Alder cycloaddition between furan (the diene) and acrylonitrile (the dienophile). Due to the aromatic character of furan, it is a relatively unreactive diene, leading to slow reaction rates and unfavorable equilibrium under thermal conditions.[1] A Lewis acid catalyst is introduced to accelerate the reaction. It coordinates to the nitrogen atom of the nitrile group on acrylonitrile, which enhances its electron-accepting character.[2] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), strengthening the orbital interaction with furan's Highest Occupied Molecular Orbital (HOMO) and significantly reducing the activation energy of the reaction.[3][4]
Q2: What types of catalysts are most effective for this reaction?
Lewis acids are the catalysts of choice. Both homogeneous and heterogeneous Lewis acids can be employed. Common examples that have proven effective in related Diels-Alder reactions involving furan derivatives include:
-
Zinc Halides (ZnCl₂, ZnI₂): Moderate Lewis acids that are cost-effective and widely used.[5]
-
Titanium Tetrachloride (TiCl₄): A strong Lewis acid that can significantly enhance reaction rates, but may require stricter anhydrous conditions.[5]
-
Boron-based Catalysts (e.g., Borane-dimethyl sulfide complex): Effective catalysts that can also influence stereoselectivity.[5]
-
Aluminum Trichloride (AlCl₃): A very strong Lewis acid, though its high reactivity can sometimes promote side reactions like polymerization if not used carefully.[2][4]
-
Heterogeneous Zeolites (e.g., Sn-BEA, Zr-BEA): These solid acid catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling.[3]
Q3: What is a typical catalyst loading range, and what are the signs of incorrect loading?
A typical starting point for catalyst loading is in the range of 5-20 mol% relative to the limiting reagent (often acrylonitrile). However, the optimal loading is highly dependent on the specific Lewis acid used, the solvent, and the reaction temperature.
-
Signs of Insufficient Loading (<5 mol%): The most common symptom is a very slow or stalled reaction. You will observe low conversion of starting materials to the desired product even after extended reaction times.
-
Signs of Excessive Loading (>20 mol%): This often leads to the formation of significant side products. You may observe discoloration of the reaction mixture (turning dark brown or black), the formation of insoluble polymeric material, and a decrease in the isolated yield of the desired product despite high consumption of starting materials.
Q4: How does catalyst loading impact the endo/exo stereoselectivity?
The Diels-Alder reaction between furan and acrylonitrile can produce two diastereomers: the endo and exo adducts. The endo isomer is often the kinetically favored product due to secondary orbital interactions in the transition state. Lewis acid catalysis can further enhance this preference. The catalyst's coordination to the dienophile can lock it into a conformation that favors the endo approach.[2] While catalyst loading is not the primary determinant of selectivity compared to catalyst choice and temperature, excessive loading can sometimes lead to a loss of selectivity due to the promotion of alternative reaction pathways or catalyst agglomeration, which alters the catalytic environment. To preferentially obtain the endo form, carefully controlled, lower reaction temperatures (e.g., -10°C to 5°C) are often more critical than adjusting catalyst load alone.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/solution format.
Problem 1: Low or No Product Yield
Your reaction shows minimal conversion of furan and acrylonitrile to the desired this compound.
-
Possible Cause A: Insufficient Catalyst Activity
-
Scientific Rationale: The chosen Lewis acid may be too weak to sufficiently activate the acrylonitrile dienophile under your current reaction conditions (temperature, solvent). Furan is an aromatic and thus reluctant diene; a significant reduction in the activation energy barrier is required for the reaction to proceed efficiently.[1][3]
-
Suggested Solution:
-
Increase the catalyst loading in a stepwise manner (e.g., from 10 mol% to 15 mol%, then 20 mol%).
-
If increasing the load is ineffective, switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃).[4]
-
Ensure the reaction temperature is appropriate. While lower temperatures favor product stability, the reaction may require a moderate temperature to overcome the activation barrier.
-
-
-
Possible Cause B: Catalyst Deactivation
-
Scientific Rationale: Lewis acids are highly sensitive to moisture and other protic impurities. Water in your reagents or solvent will hydrolyze the catalyst, rendering it inactive. Similarly, impurities in the furan or acrylonitrile can coordinate to the Lewis acid more strongly than the dienophile, effectively poisoning the catalyst.
-
Suggested Solution:
-
Rigorously dry all glassware in an oven before use.
-
Use freshly distilled or anhydrous grade solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Possible Cause C: Unfavorable Reaction Equilibrium (Retro-Diels-Alder)
-
Scientific Rationale: The Diels-Alder cycloaddition of furans is often reversible.[6] The product, this compound, can revert to the starting materials, especially at elevated temperatures.[5][7] This retro-Diels-Alder reaction can significantly limit the achievable yield.
-
Suggested Solution:
-
Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen from -20°C to room temperature is advisable.
-
Once the reaction reaches equilibrium, isolate the product promptly to prevent it from reverting to the starting materials during workup.
-
-
Problem 2: Poor Stereoselectivity (Undesired endo/exo Ratio)
The reaction yields a mixture of endo and exo isomers, with a higher-than-desired proportion of the exo product.
-
Possible Cause A: Suboptimal Temperature Control
-
Scientific Rationale: The formation of the endo adduct is generally under kinetic control, favored at lower temperatures. The exo adduct is often the thermodynamically more stable product. At higher temperatures, the reversible nature of the reaction allows the initial kinetic endo product to revert and re-form as the more stable exo isomer, eroding the desired selectivity.[8]
-
Suggested Solution:
-
Perform the reaction at a lower temperature. A range of -10°C to 5°C is often optimal for maximizing the endo:exo ratio.[5]
-
Monitor the isomer ratio over time. If the endo:exo ratio decreases with longer reaction times, it is a clear indication that thermodynamic equilibration is occurring.
-
-
-
Possible Cause B: Incorrect Catalyst Choice
-
Scientific Rationale: The steric bulk and electronic properties of the Lewis acid catalyst can influence the transition state geometry and, consequently, the stereochemical outcome. Some catalysts may provide a better-organized transition state that enhances the secondary orbital overlap leading to the endo product.
-
Suggested Solution:
-
Screen a panel of Lewis acids with varying steric profiles (e.g., compare TiCl₄ with a bulkier catalyst).
-
Consult computational studies, which can provide insights into the transition state energies for endo and exo pathways with different catalysts.[2]
-
-
Problem 3: Formation of Side Products or Polymerization
The reaction mixture becomes dark and viscous, and analysis shows significant byproducts or polymeric material.
-
Possible Cause A: Excessive Catalyst Loading
-
Scientific Rationale: High concentrations of a strong Lewis acid can catalyze the polymerization of acrylonitrile. The Lewis acid can activate the double bond of one acrylonitrile molecule, which then acts as an electrophile for another, initiating a cationic polymerization cascade.
-
Suggested Solution:
-
Immediately reduce the catalyst loading to the lower end of the effective range (e.g., 5-10 mol%).
-
Consider adding the catalyst slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Ensure efficient stirring to prevent localized "hot spots" of high catalyst concentration.
-
-
Experimental Protocols & Data
Protocol 1: Stepwise Optimization of Lewis Acid Catalyst Loading
This protocol provides a systematic approach to finding the optimal catalyst concentration for your specific conditions.
-
Setup: Under an inert atmosphere (N₂), add furan (1.2 equivalents) and your anhydrous solvent (e.g., Dichloromethane) to a flame-dried, three-neck flask equipped with a magnetic stirrer and thermometer.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Reagent Addition: Slowly add acrylonitrile (1.0 equivalent) to the cooled solution.
-
Catalyst Introduction: In a separate, dry vial, prepare a stock solution of the Lewis acid (e.g., ZnCl₂) in the reaction solvent. Add the desired amount of the catalyst solution (e.g., starting with 5 mol%) dropwise to the reaction mixture while maintaining the temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and quenching them with a saturated NaHCO₃ solution. Analyze the organic layer by GC-MS or ¹H NMR to determine the conversion and endo/exo ratio.
-
Iteration: Based on the results, run subsequent reactions, systematically increasing the catalyst loading (e.g., to 10, 15, and 20 mol%) while keeping all other parameters constant.
-
Analysis: Compare the yield, selectivity, and side product formation across the different catalyst loadings to identify the optimal concentration.
Data Table 1: Representative Effect of ZnCl₂ Loading on Synthesis
The following data is illustrative and serves as a guideline for expected trends when optimizing the reaction between furan and acrylonitrile at 0°C in CH₂Cl₂.
| Catalyst Loading (mol% ZnCl₂) | Reaction Time (h) | Conversion (%) | Yield (%) | endo:exo Ratio | Observations |
| 0 | 24 | < 5 | < 5 | - | No significant reaction |
| 5 | 12 | 65 | 58 | 90:10 | Clean reaction, slow conversion |
| 10 | 6 | 95 | 89 | 92:8 | Optimal balance of rate and yield |
| 15 | 4 | > 99 | 85 | 91:9 | Faster reaction, slight yield decrease |
| 25 | 2 | > 99 | 65 | 88:12 | Rapid reaction, significant darkening, polymer formation |
Visualizations
The following diagrams illustrate key decision-making processes in optimizing catalyst loading.
Caption: Workflow for troubleshooting catalyst optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedure for the 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Diels-Alder Reaction
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile via the Diels-Alder reaction between furan and acrylonitrile. It offers a detailed workup procedure, troubleshooting advice for common experimental challenges, and a frequently asked questions section to ensure a successful and efficient synthesis.
Reaction Overview: The Furan-Acrylonitrile Diels-Alder Cycloaddition
The formation of this compound is a classic [4+2] cycloaddition reaction. Furan, an aromatic diene, reacts with acrylonitrile, a dienophile, to yield the bicyclic product. Due to the relatively low reactivity of furan in Diels-Alder reactions, a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is often employed to accelerate the reaction.[1] The reaction typically produces a mixture of exo and endo diastereomers.
Standard Workup Protocol
This protocol is a robust starting point for the isolation and purification of this compound following the Diels-Alder reaction.
Experimental Protocol: Step-by-Step Workup
-
Quenching the Reaction:
-
Upon completion of the reaction (as determined by a suitable monitoring technique such as TLC or GC-MS), cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separatory funnel containing deionized water. The volume of water should be roughly equal to the volume of the reaction mixture. This step is crucial for quenching the Lewis acid catalyst (e.g., ZnCl₂) and partitioning it into the aqueous phase.
-
-
Solvent Extraction:
-
Add an organic solvent, such as ethyl acetate, to the separatory funnel. A typical starting volume would be equal to that of the aqueous phase.
-
Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer, containing the desired product, will typically be the upper layer (this should be confirmed by checking the densities of the solvents used).
-
Drain the lower aqueous layer.
-
-
Washing the Organic Phase:
-
Wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer) to remove any remaining water-soluble impurities and catalyst residues.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume of the organic layer) if the aqueous phase from the initial quench is acidic, to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer) to facilitate the removal of water from the organic layer.
-
-
After each wash, allow the layers to separate and drain the aqueous layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes, or until the organic layer is clear.
-
Filter the drying agent from the organic solution.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which is often a yellow oil.[1]
-
Workflow Diagram
Caption: Workflow for the workup of the this compound Diels-Alder reaction.
Troubleshooting and FAQs
This section addresses common issues encountered during the workup and purification of this compound.
Frequently Asked Questions
Q1: My reaction yield is low. What are the potential causes related to the workup?
A1: Several factors during the workup can contribute to low yields:
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction involving furan is reversible, and the adduct can decompose back to the starting materials at elevated temperatures.[2][3] Ensure that all workup steps, especially the concentration step, are performed at low temperatures.
-
Incomplete Extraction: The product may have some water solubility. Performing multiple extractions with the organic solvent can help maximize the recovery of the product from the aqueous phase.
-
Emulsion Formation: The presence of the Lewis acid or other charged species can lead to the formation of an emulsion during extraction, making layer separation difficult and leading to product loss. See the troubleshooting section below for advice on breaking emulsions.
-
Product Volatility: While the product itself is not extremely volatile, aggressive evaporation conditions (high temperature, very low pressure) could lead to some loss.
Q2: How do I remove unreacted furan and acrylonitrile?
A2:
-
Furan: Furan is relatively volatile (boiling point: 31 °C) and can often be removed along with the solvent during rotary evaporation.
-
Acrylonitrile: Acrylonitrile is water-soluble and will be largely removed during the aqueous washes. For trace amounts, steam or vacuum stripping can be effective, though this should be done cautiously to avoid the retro-Diels-Alder reaction.[4]
Q3: The product is a mixture of exo and endo isomers. How can I separate them?
A3: The separation of exo and endo diastereomers can be challenging as they often have similar physical properties.
-
Column Chromatography: This is the most common method for separating diastereomers. A systematic screen of solvent systems (e.g., hexane/ethyl acetate mixtures) on silica gel is recommended to find optimal separation conditions. Techniques like medium pressure liquid chromatography (MPLC) or preparative thin-layer chromatography (PTLC) may be necessary for closely related isomers.[5]
-
Crystallization: If the crude product is an oil, it may be possible to induce crystallization of one diastereomer by careful choice of solvent and temperature. This often requires some initial purification by chromatography.
Q4: My crude product is a dark oil. How can I decolorize it?
A4: The dark color may be due to polymerization of acrylonitrile or other side reactions.
-
Charcoal Treatment: Dissolving the crude product in a suitable organic solvent and stirring with a small amount of activated charcoal for 15-30 minutes can help remove colored impurities. The charcoal is then removed by filtration through a pad of celite.
-
Column Chromatography: This is generally very effective at removing colored impurities.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and can be used to determine the ratio of exo and endo isomers.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic nitrile (C≡N) stretch.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Extraction | - High concentration of Lewis acid salts.- Insufficient phase volume difference. | - Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of celite.- If the emulsion persists, break it by centrifugation if equipment is available. |
| Product Decomposes During Purification | - Retro-Diels-Alder reaction due to heat. | - Perform all purification steps at or below room temperature.- For column chromatography, consider running the column in a cold room.- For distillation, use high vacuum to lower the boiling point. |
| Formation of a White Precipitate During Aqueous Wash | - Hydrolysis of the Lewis acid (e.g., ZnCl₂ to Zn(OH)₂). | - Ensure the aqueous washes are slightly acidic to keep the zinc salts dissolved. A dilute HCl wash can be used, but be mindful of the stability of your product to acid.- Alternatively, add a chelating agent like EDTA to the aqueous wash to sequester the metal ions. |
| Polymerization of Acrylonitrile | - Presence of radical initiators or high temperatures. | - Consider adding a radical inhibitor like hydroquinone to the reaction mixture if polymerization is a significant issue.[6] - Remove any polymeric material by filtration or during column chromatography. |
| Crude Product is an Oil and Won't Crystallize | - Presence of impurities.- The product is inherently an oil at room temperature. | - Purify the oil by column chromatography to remove impurities that may be inhibiting crystallization.- Attempt crystallization from a variety of solvents at low temperatures.- If it remains an oil, purification by distillation under high vacuum or Kugelrohr distillation may be an option. |
References
Sources
- 1. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 2. retro diels-alder reaction: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0080969A1 - A method of removing residual acrylonitrile from latex systems - Google Patents [patents.google.com]
- 5. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 6. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, characterize, and mitigate impurities, ensuring the integrity of your research and development efforts.
I. Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Diels-Alder reaction between furan and acrylonitrile. While seemingly straightforward, this reaction is susceptible to several side reactions and equilibrium dynamics that can lead to a range of impurities. The purity of the final product is critical, as it is often a key intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Understanding and controlling the formation of impurities is therefore paramount.
The primary synthetic route and major competing reactions are illustrated below.
Caption: Synthetic pathway and common side reactions.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the synthesis and characterization of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Diels-Alder reaction between furan and acrylonitrile are a common issue, often stemming from the reaction's reversible nature and competing side reactions.
Causality:
-
Retro-Diels-Alder Reaction: The 7-oxabicyclo[2.2.1]hept-5-ene skeleton is thermally labile. Heating the reaction to increase the rate can also promote the reverse reaction, leading to a low yield of the desired adduct.[1]
-
Unfavorable Thermodynamics: The Diels-Alder reaction with furan can have unfavorable thermodynamics, resulting in a low equilibrium concentration of the product.[2][3]
-
Polymerization: Acrylonitrile can undergo polymerization, and both furan and acrylonitrile can copolymerize, especially in the presence of radical initiators or at elevated temperatures.[4][5] This side reaction consumes the starting materials, reducing the yield of the desired product. The use of polymerization inhibitors like hydroquinone in similar reactions highlights this risk.[1]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid high temperatures. Running the reaction at or below room temperature, even for extended periods (days), can favor the formation of the thermodynamically controlled product and minimize the retro-Diels-Alder reaction.[1]
-
Use a Lewis Acid Catalyst: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride diethyl etherate can catalyze the Diels-Alder reaction, allowing it to proceed at lower temperatures and shorter reaction times, thus improving the yield.[1][6][7]
-
Consider High-Pressure Conditions: While not always practical, conducting the reaction under high pressure can favor the formation of the adduct, as it has a smaller volume than the starting materials.[1]
-
Add a Polymerization Inhibitor: If polymerization is suspected (e.g., formation of a viscous residue), the addition of a radical inhibitor like hydroquinone may be beneficial.[1]
Q2: My NMR spectrum shows two distinct sets of peaks for the product, and they are difficult to separate. What are these compounds?
A2: You are likely observing a mixture of the endo and exo diastereomers of this compound.
Causality: The Diels-Alder reaction can produce two diastereomeric products: the endo isomer, where the nitrile group is oriented towards the oxygen bridge, and the exo isomer, where it is oriented away. The ratio of these isomers is dependent on the reaction conditions.[1] Often, a racemic mixture of both endo and exo isomers is formed.[6]
Identification and Separation:
-
NMR Spectroscopy: The endo and exo isomers will have distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. The stereochemical differences, particularly the proximity of the nitrile group to the olefinic protons and the bridgehead protons, lead to these spectral differences.
-
Chromatography: Careful column chromatography is typically required to separate the endo and exo isomers. A patent for a related compound suggests using neutral alumina.[8] Due to their similar polarities, a high-resolution column and careful selection of the eluent system are crucial.
-
Crystallization: In some cases, fractional crystallization can be used to separate the isomers, especially if one isomer is significantly less soluble in a particular solvent system.
Q3: After workup, I obtained a thick, viscous oil or an intractable solid instead of the expected product. What is this substance?
A3: The formation of a viscous oil or a solid that is difficult to dissolve is a strong indication of polymerization.
Causality: As mentioned in Q1, acrylonitrile is prone to radical polymerization. The reaction conditions of the Diels-Alder synthesis, especially if heated or if impurities that can initiate radical reactions are present, can lead to the formation of polyacrylonitrile or a copolymer of furan and acrylonitrile.[4][5]
Troubleshooting and Prevention:
-
Ensure Purity of Reagents: Use freshly distilled acrylonitrile and furan to remove any potential polymerization initiators.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to radical formation.
-
Lower the Reaction Temperature: Polymerization is often accelerated by heat. Running the reaction at lower temperatures can significantly reduce this side reaction.
-
Use a Polymerization Inhibitor: As a preventative measure, a small amount of a radical scavenger like hydroquinone can be added to the reaction mixture.[1]
Q4: My purified product shows signs of decomposition over time, even during storage. How can I improve its stability?
A4: The thermal instability of the 7-oxabicyclo[2.2.1]hept-5-ene core is the primary reason for decomposition.
Causality: The product is susceptible to a retro-Diels-Alder reaction, which is an equilibrium process.[1] Over time, especially if not stored properly, the equilibrium can shift back towards the starting materials, furan and acrylonitrile. This process can be accelerated by heat and acidic or basic conditions.
Stabilization and Storage:
-
Storage Conditions: Store the purified product at low temperatures (e.g., in a refrigerator or freezer at 2-8°C) to minimize the rate of the retro-Diels-Alder reaction.
-
Avoid Heat During Purification: When purifying the product, avoid high temperatures. Distillation is often not a suitable method due to the product's thermal lability.[8] If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.
-
Neutral pH: Ensure that the product is free from any acidic or basic residues from the workup, as these can catalyze decomposition.
Q5: I have unexpected peaks in my analytical data (NMR, GC-MS). How can I identify these impurities?
A5: A systematic approach using common analytical techniques can help identify the impurities. Below is a table of potential impurities and their expected analytical signatures.
| Impurity | Identification Method | Expected Analytical Signature |
| Furan | ¹H NMR | Sharp singlet around 6.3-6.4 ppm and another around 7.4 ppm. |
| GC-MS | Molecular ion at m/z = 68. | |
| Acrylonitrile | ¹H NMR | Complex multiplet system between 5.5 and 6.2 ppm. |
| GC-MS | Molecular ion at m/z = 53. | |
| Polymer | ¹H NMR | Broad, unresolved peaks. |
| GPC/SEC | High molecular weight distribution. | |
| Hydrolysis Products | ||
| Amide | ¹H NMR | Broad signals for -NH₂ protons (typically 5.5-8.0 ppm). |
| IR | C=O stretch around 1650-1680 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹. | |
| MS | Molecular ion at m/z = 139. | |
| Carboxylic Acid | ¹H NMR | Very broad singlet for the -COOH proton, typically >10 ppm. |
| IR | Broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. | |
| MS | Molecular ion at m/z = 140. |
Analytical Workflow:
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
- 7. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vanderbilt.edu [vanderbilt.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: Unraveling Stereochemical Nuances through ¹H and ¹³C NMR Analysis
In the landscape of modern drug discovery and complex molecule synthesis, the rigid, strained framework of 7-oxabicyclo[2.2.1]heptane derivatives serves as a pivotal structural motif. These scaffolds, often accessed through the elegant and atom-economical Diels-Alder reaction, provide a stereochemically defined platform for the introduction of diverse functionalities. Among these, 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile stands out as a versatile intermediate, finding application in the synthesis of a range of biologically active molecules.[1]
This technical guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of the endo and exo isomers of this compound. By comparing its spectral features with those of key analogues—the parent bicyclic alkene, the corresponding carboxylic acid, and the saturated nitrile derivative—we will elucidate the profound impact of stereochemistry and substituent effects on chemical shifts and coupling constants. This guide is intended for researchers and scientists in organic synthesis and medicinal chemistry, providing a practical framework for the structural characterization of this important class of molecules.
The Significance of the 7-Oxabicyclo[2.2.1]heptene Scaffold
The 7-oxabicyclo[2.2.1]heptene skeleton is a cornerstone in the synthesis of a multitude of complex natural products and pharmaceutical agents. Its inherent conformational rigidity allows for precise spatial orientation of substituents, a critical factor in modulating biological activity. The facile cleavage of the oxygen bridge under specific conditions further enhances its synthetic utility, providing a pathway to highly functionalized carbocyclic systems.[2] The introduction of a carbonitrile group, as in our target molecule, opens avenues for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in various cycloaddition reactions.
Deciphering the ¹H NMR Spectra: A Tale of Two Isomers
The ¹H NMR spectra of the endo and exo isomers of this compound, while sharing some common features, exhibit distinct differences that allow for unambiguous stereochemical assignment. These differences primarily arise from the anisotropic effects of the double bond and the through-space interactions dictated by the substituent's orientation.
A critical aspect of interpreting the spectra of these bicyclic systems is understanding the influence of dihedral angles on proton-proton coupling constants, as described by the Karplus equation. The rigid framework of the 7-oxabicyclo[2.2.1]heptene system leads to specific and often predictable coupling patterns.
Below is a detailed analysis of the expected ¹H NMR spectral data, drawing comparisons with relevant compounds.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-1 | H-2 | H-3 (endo/exo) | H-4 | H-5 | H-6 |
| endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid[3] | 5.06 (d, J=4) | 3.17 (m) | 1.55 (dd, J=10, 4) / 2.13 (m) | 5.23 (d, J=4) | 6.28 (dd, J=6, 4) | 6.45 (dd, J=6, 2) |
| exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid[3] | 5.10 (d, J=4) | 2.45 (dd, J=8, 4) | 1.57 (dd, J=12, 8) / 2.15 (m) | 5.23 (s) | 6.35 (m) | 6.35 (m) |
| Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[4] | 5.24 (s) | 2.78 (s) | - | 5.24 (s) | 6.45 (s) | 6.45 (s) |
Key Observations and Interpretations:
-
Bridgehead Protons (H-1 and H-4): These protons typically appear as distinct signals, deshielded by the adjacent oxygen atom. Their chemical shifts are sensitive to the nature of the substituent at C-2 and C-3.
-
Olefinic Protons (H-5 and H-6): The vinyl protons give rise to characteristic signals in the downfield region of the spectrum. The coupling between them is informative, and their chemical shifts can be influenced by the stereochemistry of the nearby substituent.
-
Proton at C-2 (H-2): The chemical shift and multiplicity of this proton are highly dependent on whether the nitrile group is in the endo or exo position. In the endo isomer, H-2 is in closer proximity to the π-system of the double bond, which can lead to a noticeable shielding or deshielding effect compared to the exo isomer.
-
Methylene Bridge Protons (H-3): The two protons at the C-3 position are diastereotopic and will appear as separate signals, each with its own set of coupling constants. The difference in their chemical shifts and their coupling to H-2 are key indicators of the stereochemistry at C-2.
Probing the Carbon Framework: ¹³C NMR Analysis
The ¹³C NMR spectrum provides a direct view of the carbon skeleton, and like the ¹H NMR, it is a powerful tool for distinguishing between the endo and exo isomers. The chemical shifts of the carbon atoms are influenced by hybridization, inductive effects of substituents, and steric compression.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 (bridge) | CN/CO |
| endo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Predicted) | ~80 | ~35 | ~45 | ~82 | ~135 | ~138 | - | ~120 |
| exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Predicted) | ~81 | ~33 | ~46 | ~83 | ~136 | ~137 | - | ~120 |
| Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[4] | 80.65 | 47.06 | 47.06 | 80.65 | 136.78 | 136.78 | - | 171.68 |
Key Insights from ¹³C NMR:
-
Bridgehead Carbons (C-1 and C-4): These carbons, bonded to the bridge oxygen, are significantly deshielded and appear in the range of 80-85 ppm.
-
Olefinic Carbons (C-5 and C-6): The sp² hybridized carbons of the double bond resonate in the downfield region, typically between 130 and 140 ppm.
-
Substituent-Bearing Carbon (C-2): The chemical shift of C-2 is directly influenced by the electron-withdrawing nature of the nitrile group. Subtle differences in the chemical shift of C-2 and the adjacent C-3 between the endo and exo isomers can be attributed to the different steric environments.
-
Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.
Experimental Protocols
Synthesis of this compound
The title compound is readily synthesized via a Diels-Alder reaction between furan and acrylonitrile.[1]
Procedure:
-
To a solution of freshly distilled furan (1.2 equivalents) in a suitable solvent (e.g., toluene or dichloromethane) at 0 °C, add acrylonitrile (1.0 equivalent).
-
If desired, a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) can be added to accelerate the reaction and improve the endo/exo selectivity.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of endo and exo isomers can be separated by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
Protocol:
-
Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1]
Visualizing the Molecular Structure and Logic
To better understand the spatial relationships within the molecule, a diagram of the general structure of this compound is provided below.
Caption: General structure of this compound.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a powerful and nuanced method for the unambiguous determination of its stereochemistry. The distinct chemical shifts and coupling patterns observed for the endo and exo isomers, when compared with relevant analogues, offer a clear illustration of the impact of substituent orientation in a rigid bicyclic system. A thorough understanding of these spectral features is indispensable for chemists working on the synthesis and characterization of this important class of compounds, ultimately enabling the rational design and development of novel molecules with potential applications in medicine and materials science.
References
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
Wałejko, P., et al. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 11, 1893–1901. [Link]
-
Valgimigli, L., et al. (2000). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 5(12), 1413-1421. [Link]
-
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (2024). Molbank, 2024(3), M1883. [Link]
Sources
- 1. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Reactivity of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and Norbornene Analogs
This guide provides an in-depth, objective comparison of the chemical reactivity of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, an oxanorbornene derivative, with its carbo- and heterocyclic norbornene analogs. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data and mechanistic insights to elucidate the nuanced reactivity profiles of these strained bicyclic systems. We will explore how the interplay of ring strain, heteroatom substitution, and electronic effects of substituents dictates their behavior in key organic transformations.
Introduction: The Bicyclic Framework and Its Significance
Norbornene and its derivatives, including 7-oxabicyclo[2.2.1]hept-5-ene systems (oxanorbornenes), are foundational building blocks in modern chemistry. Their rigid, strained bicyclic structure is the source of their unique reactivity, making them valuable monomers for Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with exceptional properties.[1][2] The relief of this ring strain provides a powerful thermodynamic driving force for a variety of chemical reactions.
The introduction of a heteroatom, such as the oxygen bridge in this compound, fundamentally alters the electronic and steric landscape of the molecule compared to its all-carbon norbornene counterpart. This guide will dissect these differences, focusing on three major classes of reactions: Ring-Opening Metathesis Polymerization, cycloaddition reactions, and electrophilic additions. Understanding these differences is critical for the rational design of novel polymers, complex molecular architectures, and bioactive compounds.
The Structural and Electronic Underpinnings of Reactivity
The reactivity of these bicyclic olefins is governed by a delicate balance of several factors:
-
Ring Strain: The defining feature of the bicyclo[2.2.1]heptene skeleton is its high ring strain, which is the primary driving force for ring-opening reactions.
-
The Oxygen Bridge: In oxanorbornenes, the bridgehead oxygen atom introduces a significant electronic effect. Its electronegativity inductively withdraws electron density from the double bond. Furthermore, the oxygen's lone pairs can coordinate with metal catalysts, profoundly influencing reactions like ROMP.[3]
-
The Nitrile Substituent (-CN): The cyano group in this compound is a strong electron-withdrawing group. This electronic perturbation deactivates the double bond towards certain reactions while enhancing its reactivity in others. Like the bridgehead oxygen, the nitrile's lone pair can also complex with metal catalysts, adding another layer of complexity.[4]
-
Exo vs. Endo Stereochemistry: The spatial orientation of substituents dramatically impacts reactivity. Exo isomers are generally more reactive in ROMP due to less steric hindrance during the approach of the bulky metal catalyst.[3] Conversely, endo isomers can exhibit different reactivity profiles, sometimes leading to catalyst deactivation through chelation.[5]
Comparative Reactivity Analysis
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique that leverages the ring strain of cyclic olefins to produce high molecular weight polymers.[6] The reaction is catalyzed by metal-carbene complexes, most notably Grubbs' catalysts.
The generally accepted mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and regenerate a metal-carbene species that propagates the polymerization. The rate and success of ROMP are highly sensitive to the monomer's structure.
Caption: Generalized catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).
-
Norbornene: Serves as the benchmark for high reactivity in ROMP. The significant relief of ring strain leads to rapid polymerization with a wide range of catalysts.
-
Oxanorbornene: Generally exhibits lower propagation rates compared to norbornene analogs.[3] This is primarily attributed to the coordination of the bridgehead oxygen to the ruthenium center of the catalyst, which can slow down the propagation step.[3]
-
This compound: The reactivity is further modulated by the nitrile group. This group can compete with the olefin for coordination to the metal catalyst, which can inhibit or slow the polymerization.[4] Despite these challenges, both Ring-Opening Cross Metathesis (ROCM) and ROMP have been successfully performed, often requiring careful selection of the catalyst and reaction conditions to minimize side reactions and achieve good yields.[4] Studies have shown that conducting these reactions under neat (solvent-free) conditions can surprisingly lead to good yields of the desired metathesis products over polymerization.[4]
| Monomer | Catalyst | Relative Reactivity | Key Considerations |
| Norbornene | Grubbs' Catalysts | Very High | Benchmark for ROMP; rapid polymerization. |
| exo-5,6-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hept-2-ene | Grubbs' Catalyst | Moderate | Slower propagation than norbornene due to potential O-Ru coordination.[3] |
| endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile | Ruthenium Alkylidene | Low to Moderate | Nitrile group can complex with the catalyst, potentially inhibiting polymerization.[4] Endo stereochemistry can increase steric hindrance.[5] |
-
Preparation: In a nitrogen-filled glovebox, the selected norbornene derivative (100 equivalents) is dissolved in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.5 M in a vial equipped with a magnetic stir bar.
-
Initiation: A stock solution of Grubbs' 3rd generation catalyst (1 equivalent) in DCM is prepared. The required volume of the catalyst solution is added to the stirring monomer solution.
-
Polymerization: The reaction is allowed to stir at room temperature. The progress can be monitored by observing the increase in viscosity of the solution.
-
Termination: After a predetermined time (e.g., 1-2 hours) or when the desired conversion is reached, the polymerization is quenched by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The solid polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum.
Cycloaddition Reactions
The strained double bond in norbornene systems makes them excellent partners in various cycloaddition reactions, most notably the Diels-Alder reaction where they act as dienophiles.
In a typical Diels-Alder reaction, the π-system of the dienophile (the norbornene derivative) interacts with the π-system of a diene to form a new six-membered ring in a concerted fashion. The reactivity is governed by frontier molecular orbital (FMO) theory.
Caption: Schematic of a [4+2] Diels-Alder cycloaddition reaction.
-
Norbornene: Highly reactive as a dienophile in normal electron-demand Diels-Alder reactions due to its strained double bond.[7]
-
Oxanorbornene: The presence of the oxygen bridge can influence the facial selectivity of the approaching diene. The electronic nature of substituents on the oxanorbornene skeleton dictates its reactivity.
-
This compound: This molecule has been studied in the context of 1,3-dipolar cycloadditions. For instance, its reaction with nitrile oxides has been investigated, showing that it acts as a strong nucleophile.[8] The electron-withdrawing nitrile group makes the double bond more electron-deficient, enhancing its reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienes.[9][10] This reactivity is harnessed in bioconjugation chemistry.[10]
| Reaction Type | Dienophile | Diene/Dipole | Relative Reactivity/Outcome |
| Normal Diels-Alder | Norbornene | Cyclopentadiene | High reactivity, forms dicyclopentadiene. |
| IEDDA | 7-Oxanorbornene | Tetrazine | Efficient cycloaddition used in bioconjugation.[9][10] |
| 1,3-Dipolar Cycloaddition | This compound | Acetonitrile Oxide | Acts as a strong nucleophilic dipolarophile.[8] The C-C bond forms before the O-C bond in the transition state.[8] |
-
Setup: A round-bottom flask is charged with the diene (1.0 equivalent) and the norbornene derivative (1.2 equivalents) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction: The mixture is stirred, often at elevated temperatures (e.g., reflux), for several hours to days. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure cycloadduct.
Electrophilic Additions
The reaction of the bicyclic double bond with electrophiles is another area where structural differences become apparent. These reactions often proceed through carbocationic intermediates, which are susceptible to skeletal rearrangements.
Electrophilic attack on the double bond generates a carbocation intermediate. In the norbornene system, this carbocation is notoriously prone to Wagner-Meerwein rearrangements to relieve ring strain and form a more stable, delocalized cation before being trapped by a nucleophile.
Caption: General pathway for electrophilic addition to norbornenes, including rearrangement.
-
Norbornene: Readily undergoes electrophilic addition, but the product mixture is often complex due to rapid Wagner-Meerwein rearrangements. The exo face is generally favored for electrophilic attack due to steric reasons.
-
Oxanorbornene: The bridgehead oxygen can influence the stability and fate of the carbocation intermediate. Its electron-withdrawing nature can disfavor carbocation formation relative to norbornene. Acid-catalyzed hydrolysis or alcoholysis can lead to regioselective cleavage of the ether bridge and formation of substituted cyclopentane or tetrahydrofuran derivatives.[11]
-
This compound: The strongly electron-withdrawing nitrile group deactivates the double bond towards electrophilic attack. Harsher reaction conditions are typically required compared to unsubstituted norbornene or oxanorbornene.
Synthesis of the Core Molecule
This compound is typically synthesized via a Lewis acid-catalyzed Diels-Alder reaction between furan and acrylonitrile.[12] This cycloaddition usually produces a mixture of exo and endo isomers, which can often be separated by chromatography.
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the nuanced effects of structure and electronics in organic chemistry. While it shares the characteristic ring strain of its parent norbornene framework, its reactivity is distinctively modulated by the synergistic effects of the bridgehead oxygen and the electron-withdrawing nitrile substituent.
-
In ROMP , its reactivity is attenuated compared to norbornene due to competitive coordination of its heteroatoms with the metal catalyst.[3][4]
-
In cycloadditions , it can act as a potent nucleophilic partner in 1,3-dipolar reactions and as an activated dienophile in inverse-electron-demand Diels-Alder reactions.[8][9]
-
In electrophilic additions , the double bond is deactivated, rendering it less susceptible to attack than simple norbornenes.
For the medicinal chemist and materials scientist, these differences are not limitations but opportunities. The unique reactivity profile of substituted oxanorbornenes allows for precise control over chemical transformations, enabling the synthesis of advanced polymers, complex drug scaffolds, and functional bioconjugates. Future research will undoubtedly continue to exploit these features to develop next-generation materials and therapeutics.
References
-
García-Granda, S., et al. (2020). Deciphering the Curly Arrow Representation and Electron Flow for the 1,3-Dipolar Rearrangement between Acetonitrile Oxide and (1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate Derivatives. ACS Omega. Available at: [Link]
-
Skowerski, K., et al. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Delaude, L., et al. (2015). Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism. Chemical Science. Available at: [Link]
- Yoshioka, T., et al. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents (US6677464B2).
- Hoffmann-La Roche. (2008). Process for the manufacture of 7-oxa-bicyclo derivatives. Google Patents (WO2008077809A1).
-
Dong, H., et al. (2016). Reaction mechanism, norbornene and ligand effects, and origins of meta-selectivity of Pd/norbornene-catalyzed C–H activation. Chemical Science. Available at: [Link]
-
Hill, N. J., & Wilson, M. W. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Lansalot-Matras, C., & Rzaigui, M. (2004). Synthesis of Norbornene Derivatives by Diels-Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. ResearchGate. Available at: [Link]
-
Wiebe, A., et al. (2017). Norbornenes in Inverse Electron-Demand Diels-Alder Reactions. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2020). Inverse Electron-Demand Diels–Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Kennepohl, P., et al. (2024). Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry. Available at: [Link]
-
Datta, A., & Dhinojwala, A. (2017). Regio-selective lipase catalyzed hydrolysis of oxanorbornane-based sugar-like amphiphiles at air-water interface: A polarized FT-IRRAS study. PubMed. Available at: [Link]
-
Bogdał, D., & Kwasek, B. (2014). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Sciforum. Available at: [Link]
-
Balci, M., et al. (2009). Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Daugulis, O. (2014). Functionalization of Heteroarenes by the Palladium/Norbornene Cooperative Catalysis. ResearchGate. Available at: [Link]
-
García-Granda, S., et al. (1990). Structure of the product of addition of this compound and benzonitrile oxide. Sci-Hub. Available at: [Link]
-
Grubbs, R. H., et al. (2011). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Waseda University. (2004). Synthesis of norbornene derivatives by Diels-Alder cycloaddition and subsequent copolymerization with maleic anhydride. Waseda University Repository. Available at: [Link]
-
Jay, S. M., & Jay, G. D. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. ResearchGate. Available at: [Link]
-
Kilbinger, A. F. M., et al. (2022). Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives. Macromolecules. Available at: [Link]
-
Pitsikalis, M., et al. (2017). Copolymerization of Norbornene and Norbornadiene Using a cis-Selective Bimetallic W-Based Catalytic System. MDPI. Available at: [Link]
-
Arjona, O., et al. (2010). Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. Available at: [Link]
-
Holland, M., et al. (2014). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Flores, R. A., et al. (2022). Unsaturated Copolyesters from Macrolactone/Norbornene: Toward Reaction Kinetics of Metathesis Copolymerization Using Ruthenium Carbene Catalysts. MDPI. Available at: [Link]
-
Wilson, M. W., et al. (2021). Shining Light on Cyclopentadienone−Norbornadiene Diels−Alder Adducts to Enable Photoinduced Click Chemistry with Cyclopentadiene. Max Wilson Lab. Available at: [Link]
-
Kilbinger, A. F. M., et al. (2019). Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization. ResearchGate. Available at: [Link]
-
Matson, J. B., et al. (2023). Ring-opening metathesis polymerization of norbornene-benzoladderene (macro)monomers. RSC Publishing. Available at: [Link]
-
Kumar, V., et al. (2020). Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles. PubMed. Available at: [Link]
-
Ilyin, S. O., et al. (2024). Norbornene derivatives containing high-refractive-index heteroatoms for... ResearchGate. Available at: [Link]
-
Bowman, C. N., et al. (2021). Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2023). Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Vogel, P., et al. (1993). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Helvetica Chimica Acta. Available at: [Link]
-
Bogdał, D., & Kwasek, B. (2014). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Semantic Scholar. Available at: [Link]
-
Fogg, D. E., et al. (2010). Ruthenium-Catalyzed Nucleophilic Ring-Opening Reactions of a 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene with Alcohols. Sci-Hub. Available at: [Link]
-
Vogel, P. (2013). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. Available at: [Link]
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dione. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 4. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 5. Bypassing the lack of reactivity of endo -substituted norbornenes with the catalytic rectification–insertion mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03575E [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis and Diels–Alder cycloaddition reaction of norbornadiene and benzonorbornadiene dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regio-selective lipase catalyzed hydrolysis of oxanorbornane-based sugar-like amphiphiles at air-water interface: A polarized FT-IRRAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the rigid, bicyclic framework of 7-oxabicyclo[2.2.1]heptane has emerged as a privileged scaffold. Its unique conformational constraints and stereochemical richness make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. Among its many derivatives, 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile stands out as a versatile synthetic intermediate, paving the way for the development of potent antiviral, antimicrobial, and anticancer agents.
This guide provides a comprehensive comparison of the biological activities of derivatives originating from the 7-oxabicyclo[2.2.1]hept-5-ene scaffold, with a particular focus on the potential applications stemming from the 2-carbonitrile derivative. We will delve into the synthesis, mechanisms of action, and performance of these compounds in relevant biological assays, drawing comparisons with established therapeutic agents that share this core structure.
The 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold: A Gateway to Bioactive Molecules
The inherent strain of the bicyclic ether system in 7-oxabicyclo[2.2.1]hept-5-ene derivatives makes them amenable to a variety of chemical transformations, most notably ring-opening reactions. This reactivity is the cornerstone of their utility in synthesizing complex molecules, including nucleoside analogs and carbocyclic compounds that mimic the transition states of enzymatic reactions.
The synthesis of the parent carbonitrile derivative is typically achieved through a Diels-Alder reaction between furan and acrylonitrile. This reaction provides a straightforward entry into the bicyclic system, which can then be further functionalized to access a range of derivatives with diverse biological properties.
Antiviral Activity: A Tale of Two Blockbusters
The most prominent application of the 7-oxabicyclo[2.2.1]hept-5-ene scaffold lies in the synthesis of antiviral drugs, particularly against influenza and human immunodeficiency virus (HIV). The endo isomer of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, readily derived from the corresponding carbonitrile, is a crucial intermediate in the industrial synthesis of oseltamivir (Tamiflu®), a neuraminidase inhibitor for treating influenza A and B viruses.[1]
Comparison with Oseltamivir (Tamiflu®)
Oseltamivir functions by blocking the active site of the viral neuraminidase enzyme, preventing the release of newly formed viral particles from infected host cells and thus halting the spread of infection.[2][3][4][5][6] The synthesis of oseltamivir from the 7-oxabicyclo[2.2.1]hept-5-ene scaffold underscores the importance of this chemical framework in achieving the correct three-dimensional orientation of functional groups necessary for potent enzyme inhibition.
The core bicyclic structure of the precursor ensures the correct stereochemistry of the substituents on the resulting cyclohexene ring of oseltamivir, which is critical for its binding to the neuraminidase active site.
Comparison with Cyclophellitol and its Analogs
The 7-oxabicyclo[2.2.1]hept-5-ene framework is also instrumental in the synthesis of cyclophellitol, a potent, irreversible inhibitor of β-glucosidases.[1] While not a direct antiviral, cyclophellitol's mechanism of action as a covalent, mechanism-based inhibitor has inspired the design of antiviral agents.[7] Certain viruses rely on host cell glucosidases for the proper folding of their envelope glycoproteins. Inhibition of these enzymes can lead to misfolded viral proteins and a reduction in infectious virion production.
Cyclophellitol and its aziridine analogs act by mimicking the transition state of the glycosidase-catalyzed reaction, leading to the formation of a stable covalent adduct with the enzyme's active site nucleophile.[7][8][9][10] This irreversible inhibition is a highly desirable feature in drug design.
Broadening the Spectrum: Antimicrobial and Anticancer Potential
While the antiviral applications are the most celebrated, derivatives of the 7-oxabicyclo[2.2.1]hept-5-ene scaffold have also demonstrated promising antimicrobial and antioxidant activities.[11] Furthermore, the bicyclo[2.2.1]heptane skeleton has been incorporated into carbocyclic nucleoside analogs that exhibit anticancer properties.[12]
Studies on various N-substituted amides derived from the bicyclic scaffold have shown activity against different cancer cell lines. The rigid bicyclic structure serves as a scaffold to present pharmacophoric groups in a defined spatial orientation, facilitating their interaction with biological targets.
Comparative Biological Data
The following table summarizes the biological activities of key compounds derived from or related to the 7-oxabicyclo[2.2.1]hept-5-ene scaffold.
| Compound/Derivative Class | Biological Activity | Target | Mechanism of Action | Key Performance Metrics (IC50/EC50) |
| Oseltamivir Carboxylate (Active form of Tamiflu®) | Anti-influenza A and B | Neuraminidase | Competitive inhibition of viral release | Low nanomolar range |
| Cyclophellitol | β-Glucosidase Inhibition | β-Glucosidases | Irreversible, mechanism-based covalent inhibition | Nanomolar to low micromolar range |
| Carbocyclic Nucleoside Analogs (Bicyclo[2.2.1]heptane) | Antiviral (Influenza, Coxsackievirus B4), Anticancer | Viral polymerases, Cellular kinases | Chain termination, Enzyme inhibition | Micromolar range[13][14] |
| 7-Oxabicyclo[2.2.1]hept-5-en-2-yl Derivatives | Antimicrobial, Antioxidant | Bacterial enzymes, Reactive oxygen species | Varies | Not widely reported |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Experimental Workflow: Antiviral Activity Assessment
Caption: Workflow for assessing antiviral activity.
Protocol 1: Plaque Reduction Assay for Influenza Virus
This assay quantifies the reduction in virus-induced plaques in a cell monolayer in the presence of the test compound.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with agar containing Minimum Essential Medium (MEM), 2% fetal bovine serum (FBS), and serial dilutions of the test compounds (and oseltamivir as a positive control).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells with 10% formalin and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Protocol 2: MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.[15][16][17][18][19]
-
Cell Seeding: Seed cells (e.g., MDCK or relevant cancer cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[20][21]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship and Mechanistic Insights
The biological activity of 7-oxabicyclo[2.2.1]hept-5-ene derivatives is intrinsically linked to their stereochemistry and the nature of the substituents. The rigid bicyclic core serves as a scaffold to orient functional groups in a precise manner for optimal interaction with their biological targets.
Signaling Pathway: Neuraminidase Inhibition
Caption: Mechanism of neuraminidase inhibition by oseltamivir.
The development of carbocyclic nucleoside analogs from the bicyclo[2.2.1]heptane scaffold has shown that modifications to the "sugar" moiety can significantly impact antiviral and anticancer activity.[12][13][14][22] The conformational rigidity of the bicyclic system can lock the molecule in a bioactive conformation, enhancing its binding to target enzymes like viral polymerases or cellular kinases.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich platform for the discovery of new therapeutic agents. While their role as synthetic intermediates for established drugs like oseltamivir is well-documented, the exploration of the direct biological activities of other derivatives is an area ripe for further investigation.
Future research should focus on:
-
Systematic derivatization: Synthesizing a library of derivatives with diverse functional groups at the 2-position and other sites on the bicyclic ring to explore a wider range of biological targets.
-
High-throughput screening: Employing the described biological assays to screen these libraries for novel antiviral, antimicrobial, and anticancer activities.
-
Mechanistic studies: For active compounds, elucidating their precise mechanism of action to guide further optimization.
By leveraging the unique chemical properties of the 7-oxabicyclo[2.2.1]hept-5-ene scaffold, researchers can continue to develop innovative and effective therapies for a variety of diseases.
References
-
Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
-
Beenakker, T. J., van den Berg, R. J., van den Elst, H., Kallemeijn, W. W., Witte, M. D., van der Marel, G. A., ... & Overkleeft, H. S. (2020). Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β-Glucosidase Inhibitors. Chemistry (Weinheim an der Bergstrasse, Germany), 26(42), 9474–9480. [Link]
-
Dr. Oracle. (2025, October 30). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? Retrieved from [Link]
-
Healthline. (2025, March 27). How Tamiflu Works. Retrieved from [Link]
-
Medical News Today. (2025, May 1). How Tamiflu works: Mechanism of action explained. Retrieved from [Link]
-
Moose Biopharma. (2023, March 9). How Tamiflu Works [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. PubChem. Retrieved from [Link]
-
Oprean, R., Dîrpe, D. A., Oprean, C., Bojin, F., Crișan, O., & Funar-Timofei, S. (2019). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules (Basel, Switzerland), 24(13), 2446. [Link]
-
Artola, M., Kuo, C. L., van der Lienden, M., He, X., van den Elst, H., Florea, B. I., ... & Overkleeft, H. S. (2017). 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor. ACS Central Science, 3(8), 843–849. [Link]
-
Wikipedia contributors. (2024, April 26). Oseltamivir. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
-
JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2013, May 1). MTT Assay. In Assay Guidance Manual. Retrieved from [Link]
-
World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Shimizu, K., Adachi, K., Morita, K., & Hirasawa, A. (2019). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. Molecules (Basel, Switzerland), 24(17), 3144. [Link]
-
ResearchGate. (n.d.). New carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane fragment as sugar moiety; Synthesis, X-ray crystallography and anticancer activity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
Heaton, B. E., Kennedy, E. M., Dumm, R. E., Harding, A. T., Sacco, M. T., Sachs, D., & Heaton, N. S. (2017). Experimental Approaches to Identify Host Factors Important for Influenza Virus. Cold Spring Harbor perspectives in medicine, 7(8), a028833. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (2020). 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Scaffold. Retrieved from [Link]
-
ResearchGate. (2016). The Synthesis of Cyclophellitol-Aziridine and Its Configurational and Functional Isomers. Retrieved from [Link]
-
Wikipedia contributors. (2024, May 1). Antibiotic sensitivity testing. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
ACS Central Science. (2021). Epi-cyclophellitol cyclosulfate, a mechanism-based ER α-glucosidase II inhibitor, blocks replication of SARS-CoV-2 and other coronaviruses. Retrieved from [Link]
-
Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Pirrung, M. C. (2022). Advanced Molecular Tweezers Effectively Target Membranes Lacking Choline Headgroups for Broad-Spectrum Antiviral Efficacy. Journal of the American Chemical Society, 144(4), 1548–1556. [Link]
-
The Journal of Organic Chemistry. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In vitro methods for testing antiviral drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). l-Carbanucleosides with an optically active bicyclo[2.2.1]heptane scaffold with potential anti-influenza and coxsackie B4 viruses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2023). Cyclophellitol and its derivatives: synthesis and application as beta-glycosidase inhibitors. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Epoxyoxirenes: Phytotoxic Activity and Enzymatic Target Identification. Retrieved from [Link]
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. How Tamiflu Works: How Long It Takes to Work and More [healthline.com]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 7. Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. apec.org [apec.org]
- 22. mdpi.com [mdpi.com]
A Researcher's Guide to DFT Studies of the Diels-Alder Reaction Between Furan and Acrylonitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, accurately predicting the outcomes of chemical reactions is paramount. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, presents unique challenges when furan, an aromatic diene, is involved. Its aromaticity introduces a significant kinetic and thermodynamic barrier, making the reaction reversible and the prediction of stereoselectivity—specifically the endo vs. exo product distribution—a complex task.[1]
This guide provides an in-depth comparison of Density Functional Theory (DFT) methods for studying the Diels-Alder reaction between furan and acrylonitrile. We will delve into the causal reasons behind computational choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Challenge of Furan's Aromaticity in Diels-Alder Reactions
The inherent aromatic stabilization of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene.[2] This reluctance to participate in the [4+2] cycloaddition results in higher activation barriers and often reversible reactions, where the thermodynamically more stable starting materials are favored.[1] Consequently, the choice of computational methodology to accurately model these subtle energetic differences is critical.
A key aspect of this reaction is the stereoselectivity, leading to the formation of two possible diastereomers: the endo and exo adducts. The "endo rule" in Diels-Alder reactions generally predicts the preferential formation of the endo product due to secondary orbital interactions that stabilize the corresponding transition state. However, the exo product is often the thermodynamically more stable isomer. For furan, the interplay between kinetic and thermodynamic control is particularly delicate, making the prediction of the dominant product challenging.[3]
Comparing DFT Functionals: B3LYP vs. M06-2X
The selection of an appropriate DFT functional is the most critical decision in accurately modeling the Diels-Alder reaction. Here, we compare two commonly employed functionals: the workhorse B3LYP and the more modern M06-2X from the Minnesota suite of functionals.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional has been widely used for its balance of computational cost and accuracy across a broad range of chemical systems. However, it is known to have limitations in describing non-covalent interactions, such as the dispersion forces that can play a significant role in stabilizing the endo transition state.
-
M06-2X (Minnesota, 2006, with 54% HF exchange): This high-nonlocality functional is specifically parameterized to provide excellent performance for thermochemistry, kinetics, and non-covalent interactions. For Diels-Alder reactions, M06-2X is generally considered to provide more accurate activation and reaction energetics compared to B3LYP.[4]
Computational Performance: A Head-to-Head Comparison
| Reaction Pathway | DFT Functional | Activation Energy (kcal/mol) |
| Cyclopentadiene + Acrylonitrile (Exo TS) | B3LYP/6-31G(d) | 33.2[5] |
| M06-2X/6-31G(d) | ~28 (estimated)¹[5] | |
| Cyclopentadiene + Acrylonitrile (Endo TS) | B3LYP/6-31G(d) | 33.6[5] |
| M06-2X/6-31G(d) | ~28.6 (estimated)¹[5] |
¹Estimated based on the general observation that M06-2X lowers Diels-Alder transition states by approximately 5 kcal/mol compared to B3LYP.[5]
A computational investigation on the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile found the endo and exo transition states to be nearly identical in energy.[5] This suggests that for some diene-dienophile combinations, the stereoselectivity may be subtle and highly dependent on the computational method's ability to capture small energy differences. In the case of cyclopentadiene and acrylonitrile, the exo transition state was found to be slightly lower in energy by 0.3 kcal/mol.[5]
Experimentally, the Diels-Alder reaction between cyclopentadiene and acrylonitrile exclusively yields the Diels-Alder adduct, indicating a clear preference for the concerted pathway over a stepwise diradical mechanism.[4][5]
Experimental Protocol: Kinetic Analysis of a Furan Diels-Alder Reaction
To provide a benchmark for computational results, a well-documented experimental protocol for determining the kinetics of a furan Diels-Alder reaction is essential. The following is a generalized procedure based on the kinetic study of furan-containing polystyrene with maleimide.[6]
Objective: To determine the activation energy (Ea) of the Diels-Alder reaction.
Materials:
-
Furan-functionalized compound
-
Acrylonitrile
-
Suitable solvent (e.g., toluene, acetonitrile)
-
NMR spectrometer or other suitable analytical instrument (e.g., IR spectrometer)
Procedure:
-
Prepare stock solutions of the furan derivative and acrylonitrile of known concentrations in the chosen solvent.
-
Mix the reactant solutions in a thermostated reaction vessel at a specific temperature.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or dilution).
-
Analyze the composition of each aliquot using a suitable analytical technique (e.g., ¹H NMR to monitor the disappearance of reactant peaks and the appearance of product peaks).
-
Repeat the experiment at several different temperatures.
-
Calculate the rate constant (k) at each temperature from the concentration vs. time data.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) from the slope of the line.
Computational Protocol: DFT Calculation of Reaction Profile
This protocol outlines the steps for calculating the energy profile of the Diels-Alder reaction between furan and acrylonitrile using DFT.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Geometry Optimization of Reactants and Products:
-
Build the 3D structures of furan, acrylonitrile, and the endo and exo Diels-Alder adducts.
-
Perform geometry optimizations for each molecule using the chosen DFT functional (e.g., B3LYP and M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger).
-
Confirm that the optimized geometries correspond to energy minima by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State Search:
-
For both the endo and exo pathways, create an initial guess for the transition state (TS) structure. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually positioning the reactants in a plausible TS geometry.
-
Perform a TS optimization using the chosen DFT functional and basis set.
-
Verify that the optimized structure is a true first-order saddle point by performing a frequency calculation (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should clearly show the formation of the two new sigma bonds.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS structure to confirm that it connects the reactants and the corresponding product (endo or exo).
-
-
Energy Profile Construction:
-
Calculate the electronic energies of the optimized reactants, transition states, and products.
-
Apply zero-point vibrational energy (ZPVE) corrections from the frequency calculations to obtain the total energies at 0 K.
-
Calculate the activation energy (ΔE‡) as the energy difference between the transition state and the reactants.
-
Calculate the reaction energy (ΔEr) as the energy difference between the product and the reactants.
-
Visualizing the Reaction Pathway and Computational Workflow
To better understand the reaction mechanism and the computational steps involved, the following diagrams are provided.
Caption: Reaction coordinate diagram for the Diels-Alder reaction of furan and acrylonitrile.
Caption: A typical workflow for DFT calculations of a reaction profile.
Conclusion and Future Directions
The choice of DFT functional significantly impacts the predicted activation energies and stereoselectivity of the Diels-Alder reaction between furan and acrylonitrile. While B3LYP provides a reasonable starting point, M06-2X is generally recommended for its superior handling of the non-covalent interactions that can influence the transition state energies.
For researchers in drug development and materials science, the ability to computationally screen potential Diels-Alder reactions with confidence is invaluable. Future work should focus on obtaining more precise experimental data for the furan-acrylonitrile system to further validate and refine computational models. Additionally, exploring the effects of solvation and catalysis through more advanced computational techniques, such as explicit solvent models and QM/MM methods, will provide a more complete understanding of this important reaction.
References
-
GLAND, J. L., et al. "Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes." Journal of Organic Chemistry, 2013 , 78(15), 7544-7553. [Link]
-
Li, Y., et al. "Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy." Polymers, 2024 , 16(3), 433. [Link]
-
Caramella, P., et al. "Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory." ChemRxiv, 2018 . [Link]
-
Kipping, C., et al. "Hetero-Diels–Alder reactions of (isobenzo)furans." Organic & Biomolecular Chemistry, 2015 , 13(8), 2245-2256. [Link]
-
Hall, H. K., Jr., et al. "Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes." The Journal of Organic Chemistry, 2013 , 78(15), 7544-7553. [Link]
-
Galkin, K. I., et al. "Cycloaddition of 2-substituted furans with acrylonitrile:furfural adducts remain experimentally elusive." Angewandte Chemie International Edition, 2022 , 61(17), e202114720. [Link]
-
Silla, E., et al. "Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones." Journal of Theoretical and Computational Science, 2016 , 3(1), 1-10. [Link]
-
Picone, D., et al. "Efficient and Accurate Description of Diels-Alder Reactions Using Density Functional Theory." Journal of Chemical Theory and Computation, 2019 , 15(1), 371-382. [Link]
-
van der Ende, M., et al. "Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans." ACS Sustainable Chemistry & Engineering, 2024 , 12(30), 11481-11491. [Link]
-
van der Ende, M., et al. "Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans." ResearchGate, 2024 . [Link]
-
Al-Awadi, N. A., et al. "DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein." ACS Omega, 2022 , 7(33), 28863-28872. [Link]
-
Cioc, R. C., et al. "The Interplay between Kinetics and Thermodynamics in Furan Diels-Alder Chemistry for Sustainable Chemicals Production." Angewandte Chemie International Edition, 2022 , 61(17), e202114720. [Link]
-
Master of Chemistry. "Exo vs Endo Products In The Diels Alder: How To Tell Them Apart." Master Organic Chemistry, 2018 . [Link]
-
Gomes, C. S. B., et al. "The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production." ResearchGate, 2022 . [Link]
-
Kumar, D., et al. "On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide." ChemRxiv, 2020 . [Link]
-
Kloxin, C. J., et al. "Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization." Journal of the American Chemical Society, 2010 , 132(41), 14355-14357. [Link]
-
van der Meijden, M. "Exploration of diene-dienophile pairs for Diels-Alder- based thermoreversible crosslinked polymers." Student Theses - Faculty of Science and Engineering, 2020 . [Link]
-
Wang, Y., et al. "Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes." Molecules, 2024 , 29(3), 693. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy [mdpi.com]
A Comparative Guide to ROMP Initiators for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymeric materials, the choice of initiator in Ring-Opening Metathesis Polymerization (ROMP) is a critical determinant of experimental success. This guide provides an in-depth comparative analysis of common ROMP initiators for the polymerization of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, a functionalized oxanorbornene derivative with significant potential in the development of novel materials and therapeutic agents. This document moves beyond a simple cataloging of catalysts to offer a holistic view grounded in mechanistic principles and empirical data, enabling informed selection of the optimal initiator for your specific application.
Introduction: The Significance of this compound and its Polymerization
This compound is a strained cyclic olefin monomer that holds considerable promise for the synthesis of functional polymers. The presence of the oxanorbornene backbone imparts unique stereochemical and physical properties to the resulting polymer, while the pendant nitrile group offers a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functionalities. The application of polymers derived from this monomer spans from advanced drug delivery systems to high-performance materials.
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile technique for the polymerization of such strained cyclic olefins.[1] The living/controlled nature of ROMP, particularly with well-defined initiators, allows for precise control over polymer molecular weight, polydispersity, and architecture.[2] This guide will focus on the comparative performance of the most prominent classes of ROMP initiators: Grubbs' and Schrock's catalysts.
The Contenders: A Comparative Overview of Grubbs' and Schrock's Initiators
The two main families of catalysts that have revolutionized the field of olefin metathesis are the ruthenium-based Grubbs' catalysts and the molybdenum-based Schrock's catalysts.[3] While both are highly effective, they exhibit distinct differences in their reactivity, functional group tolerance, and handling requirements.
Grubbs' Catalysts: The Grubbs' family of ruthenium-based initiators are celebrated for their remarkable tolerance to a wide variety of functional groups and their stability in the presence of air and moisture, making them exceptionally user-friendly.[4] This family includes several generations, each with improved activity and initiation kinetics.
-
First-Generation Grubbs' Catalyst (G1): While being the pioneering catalyst of this class, G1 generally exhibits slower initiation and propagation rates compared to its successors.[5]
-
Second-Generation Grubbs' Catalyst (G2): The incorporation of an N-heterocyclic carbene (NHC) ligand in G2 significantly enhances its catalytic activity, making it one of the most widely used ROMP initiators.[5]
-
Third-Generation Grubbs' Catalyst (G3) (and Hoveyda-Grubbs catalysts): These catalysts offer even faster initiation rates and are particularly effective for the polymerization of challenging, less-strained monomers.[5]
Schrock's Catalysts: The molybdenum-based Schrock's catalysts are known for their very high reactivity and ability to polymerize a wide range of monomers, including those with low ring strain.[3] However, their high reactivity comes at the cost of lower tolerance to functional groups and sensitivity to air and moisture, necessitating more stringent experimental conditions (e.g., glovebox techniques).[1]
Performance Comparison for this compound
Direct comparative kinetic data for the ROMP of this compound with a range of initiators is not extensively documented in a single study. However, by synthesizing information from studies on analogous oxanorbornene derivatives and considering the influence of the nitrile functionality, we can construct a robust comparative analysis.
The nitrile group is an electron-withdrawing and potentially coordinating functionality. This can influence the polymerization in two primary ways:
-
Electronic Effects: The electron-withdrawing nature of the nitrile group can modulate the reactivity of the olefin, potentially affecting the rates of initiation and propagation.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the metal center of the initiator, potentially leading to catalyst inhibition or deactivation, especially with more Lewis acidic catalysts.
| Initiator | Expected Performance with this compound | Key Considerations |
| Grubbs' First Generation (G1) | Moderate to good polymer yields are expected, though polymerization times may be longer compared to second and third-generation catalysts. Control over molecular weight and polydispersity may be less precise due to a slower initiation rate relative to propagation. | The lower activity of G1 might be advantageous in some cases to control the exothermicity of the reaction. Its tolerance to the nitrile group is generally good. |
| Grubbs' Second Generation (G2) | High polymer yields and faster polymerization rates are anticipated. Good control over molecular weight and a narrow polydispersity index (PDI) are achievable, indicative of a living polymerization.[2] | G2 offers a good balance of high activity and functional group tolerance, making it a strong candidate for this monomer. |
| Grubbs' Third Generation (G3) | Very fast initiation and polymerization are expected, leading to excellent control over the polymer architecture and low PDI values.[5] | The high activity of G3 is beneficial for achieving high monomer conversion in a short time. Its robustness towards functional groups is also a significant advantage. |
| Schrock's Molybdenum Catalysts | Potentially the highest polymerization rates. However, the nitrile group poses a significant risk of catalyst inhibition or deactivation due to coordination to the electrophilic molybdenum center. This could lead to incomplete conversion and poor control over the polymerization. | The high sensitivity of Schrock's catalysts to polar functional groups like nitriles makes them a less ideal choice for this specific monomer without special precautions or catalyst modifications.[1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the ROMP of this compound. These protocols are designed to be self-validating and are based on established procedures for similar oxanorbornene derivatives.[6]
General Materials and Methods
-
Monomer Synthesis: this compound can be synthesized via a Diels-Alder reaction between furan and acrylonitrile. The monomer should be purified by sublimation or recrystallization to remove any impurities that might affect the polymerization.
-
Solvent: Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for ROMP. Solvents should be purified using a solvent purification system or by standard distillation techniques.
-
Initiators: Grubbs' and Schrock's initiators are commercially available and should be stored under an inert atmosphere (e.g., in a glovebox).
-
Characterization: Polymer molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. Monomer conversion can be monitored by ¹H NMR spectroscopy.
Protocol 1: ROMP using Grubbs' Second Generation (G2) Initiator
-
Preparation: In a glovebox, a stock solution of G2 in anhydrous DCM is prepared (e.g., 1 mg/mL).
-
Reaction Setup: In a vial, this compound (e.g., 100 mg, 0.825 mmol) is dissolved in anhydrous DCM (e.g., 1.65 mL to achieve a 0.5 M solution).
-
Initiation: The required volume of the G2 stock solution is added to the monomer solution via syringe to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I] = 100:1).
-
Polymerization: The reaction mixture is stirred at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR.
-
Termination: Once the desired conversion is reached (or after a set time), the polymerization is terminated by adding a few drops of ethyl vinyl ether.
-
Isolation: The polymer is precipitated by adding the reaction mixture to a large volume of cold methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum.
Protocol 2: ROMP using Grubbs' Third Generation (G3) Initiator
The procedure is analogous to that for G2, with the following considerations:
-
Due to the higher activity of G3, the polymerization will likely be much faster. It is crucial to ensure efficient stirring to maintain a homogeneous reaction mixture.
-
The monomer-to-initiator ratio can be adjusted to control the molecular weight of the resulting polymer.
Mechanistic Insights and Causality
The choice of initiator has a profound impact on the polymerization kinetics and the properties of the resulting polymer. The higher activity of G2 and G3 compared to G1 is attributed to the electronic and steric properties of the N-heterocyclic carbene (NHC) ligand. The NHC ligand is a strong sigma-donor, which increases the electron density at the ruthenium center, thereby promoting the dissociation of a phosphine ligand to generate the active 14-electron species. This leads to faster initiation and propagation rates.
The potential for the nitrile group to coordinate to the ruthenium center and inhibit the catalyst is a key consideration. However, the Grubbs' catalysts, particularly the later generations, are known for their high tolerance to a wide range of functional groups, including nitriles.[6] This tolerance is attributed to the lower electrophilicity of the ruthenium center compared to the molybdenum center in Schrock's catalysts.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the ROMP of this compound.
Logical Relationship of Initiator Properties
Caption: Logical relationship between initiator choice and performance metrics.
Conclusion and Recommendations
For the Ring-Opening Metathesis Polymerization of this compound, the choice of initiator is paramount to achieving a well-defined polymer with high yield.
-
For general purposes and a balance of reactivity and ease of use, Grubbs' Second Generation (G2) initiator is highly recommended. It offers excellent functional group tolerance, including for the nitrile moiety, and provides good control over the polymerization, leading to polymers with predictable molecular weights and narrow polydispersities.
-
For applications requiring very fast polymerization rates and the highest degree of control, Grubbs' Third Generation (G3) initiator is the preferred choice. Its rapid initiation kinetics ensure a truly living polymerization.
-
Grubbs' First Generation (G1) initiator can be a viable option when slower, more controlled polymerization is desired, or for initial exploratory studies.
-
Schrock's catalysts are generally not recommended for this specific monomer due to the high probability of catalyst inhibition by the nitrile functional group. While their high reactivity is tempting, the risk of a failed or poorly controlled polymerization is significant.
This guide provides a framework for the rational selection of a ROMP initiator for this compound. It is imperative for researchers to consider the specific goals of their synthesis, such as desired molecular weight, polydispersity, and reaction time, when making their selection. The provided protocols offer a solid starting point for successful polymerization, and further optimization may be necessary depending on the specific experimental setup and desired polymer characteristics.
References
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
-
Yasir, M., Liu, P., & Tennie, I. K. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs’ second-and third-generation catalysts. Nature chemistry, 11(5), 488-494. [Link]
-
Choinopoulos, I. (2019). Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Polymers, 11(2), 298. [Link]
-
Leitgeb, A., Wappel, J., & Slugovc, C. (2010). The ROMP toolbox upgraded. Polymer, 51(14), 2927-2946. [Link]
-
Wałejko, P., Dąbrowski, M., Szczepaniak, L., Morzycki, J. W., & Witkowski, S. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo-and endo-7-oxabicyclo [2.2. 1] hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein journal of organic chemistry, 11, 1893. [Link]
-
Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru= CHR olefin metathesis catalysts: an organometallic success story. Accounts of chemical research, 34(1), 18-29. [Link]
-
Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research, 23(5), 158-165. [Link]
- Ivin, K. J., & Mol, J. C. (1997).
- Grubbs, R. H. (Ed.). (2003).
-
Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. (2002). A practical and highly active ruthenium-based catalyst that effects the cross metathesis of acrylonitrile. Angewandte Chemie International Edition, 41(21), 4035-4037. [Link]
-
Sanford, M. S., Love, J. A., & Grubbs, R. H. (2001). Mechanism and activity of ruthenium olefin metathesis catalysts. Journal of the American Chemical Society, 123(27), 6543-6554. [Link]
-
Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1, 3-dimesityl-4, 5-dihydroimidazol-2-ylidene ligands. Organic letters, 1(6), 953-956. [Link]
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-based heterocyclic carbene-coordinated olefin metathesis catalysts. Chemical reviews, 110(3), 1746-1787. [Link]
-
Al-Badri, Z. M., & Al-Lami, H. S. (2018). Ring opening metathesis polymerization of 7-oxabicyclo [2.2. 1] hept-5-ene-2, 3-dicarboxylic acid dimethyl ester. Iraqi Journal of Science, 59(1A), 1-8. [Link]
Sources
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. 20.210.105.67 [20.210.105.67]
A Comparative Spectroscopic Guide to Endo and Exo Isomers of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
In the landscape of drug discovery and materials science, the precise stereochemical characterization of molecular frameworks is paramount. The rigid, bicyclic structure of 7-oxabicyclo[2.2.1]hept-5-ene, commonly known as oxanorbornene, serves as a versatile scaffold for the synthesis of a myriad of complex molecules, including therapeutic agents and advanced polymers. The Diels-Alder reaction of furan and acrylonitrile, a common route to 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile, typically yields a mixture of two diastereomers: the endo and exo isomers. The spatial orientation of the nitrile group relative to the oxygen bridge dictates the isomer's steric and electronic properties, which in turn significantly influences its reactivity and biological activity. Consequently, the unambiguous differentiation of these isomers is a critical step in both synthesis and application.
This comprehensive guide provides a detailed spectroscopic comparison of the endo and exo isomers of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, elucidating the key spectral features that enable their distinction. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of stereochemical analysis in this important class of compounds.
The Decisive Role of Stereochemistry
The significance of stereoisomerism in pharmacology is well-established, with different enantiomers or diastereomers of a drug molecule often exhibiting vastly different efficacy and toxicity profiles. In the context of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, the endo or exo configuration of substituents can dramatically alter how the molecule interacts with biological targets such as enzymes and receptors.[1] Therefore, the ability to synthesize, separate, and definitively characterize each isomer is not merely an academic exercise but a fundamental requirement for the development of safe and effective pharmaceuticals.
Synthesis and Isomer Separation
The formation of this compound is typically achieved through a [4+2] cycloaddition reaction between furan and acrylonitrile. This reaction is known to produce a mixture of the kinetically favored endo and thermodynamically favored exo products.[2] The separation of these isomers can be readily accomplished using standard laboratory techniques such as column chromatography.[2]
¹H NMR Spectroscopy: A Window into 3D Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating the endo and exo isomers of this compound. The rigid bicyclic framework fixes the relative orientations of the protons, leading to distinct chemical shifts and coupling constants for each isomer.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of H2: The proton attached to the same carbon as the nitrile group (C2) exhibits a noticeable difference in chemical shift between the two isomers. In the exo isomer, the H2 proton is in an endo position and experiences greater shielding from the π-system of the double bond, resulting in an upfield shift (lower ppm value) compared to the H2 proton in the endo isomer (which is in an exo position).
-
Olefinic Protons (H5 and H6): The chemical shifts of the vinyl protons are also sensitive to the stereochemistry at C2. The anisotropic effect of the nearby nitrile group causes a more pronounced differentiation in the chemical shifts of H5 and H6 in one isomer compared to the other.
-
Coupling Constants: The vicinal coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Key coupling constants to analyze include:
-
J2,3: The coupling between the proton at C2 and the adjacent methylene protons at C3 will differ due to the different dihedral angles in the endo and exo configurations.
-
J1,2 and J2,4: Long-range couplings can also provide stereochemical clues. For instance, "W-coupling" (a four-bond coupling) is often observed in rigid bicyclic systems and can be characteristic of a specific isomer.
-
2D NMR Techniques for Unambiguous Assignment:
While 1D ¹H NMR provides strong indications, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) offer definitive proof of stereochemistry.
-
COSY: A COSY spectrum reveals which protons are spin-coupled to each other, helping to trace the connectivity of the entire spin system and confirm assignments made from the 1D spectrum.
-
NOESY: This technique is particularly crucial as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. In the context of the this compound isomers:
-
For the endo isomer, a NOE correlation would be expected between the exo-H2 proton and the bridgehead protons (H1 and H4).
-
For the exo isomer, the endo-H2 proton would show a NOE correlation with the methylene protons at C3.
-
¹³C NMR Spectroscopy: A Complementary Perspective
Carbon-13 NMR spectroscopy provides additional evidence for the stereochemical assignment. The chemical shifts of the carbon atoms, particularly those in close proximity to the nitrile substituent, are influenced by steric and electronic effects that differ between the endo and exo isomers.
-
C2 and C3: The carbons of the substituted ethano bridge (C2 and C3) are expected to show the most significant differences in their chemical shifts.
-
Nitrile Carbon: The chemical shift of the nitrile carbon itself may also exhibit a small but measurable difference between the two isomers.
| Spectroscopic Data Summary (Predicted/Reported Trends) | Endo Isomer | Exo Isomer |
| ¹H NMR | ||
| δ H2 (ppm) | More downfield | More upfield |
| δ Olefinic Protons (ppm) | Distinct shifts for H5 and H6 | Less differentiated shifts for H5 and H6 |
| Key Coupling Constants (Hz) | Characteristic J2,3-endo and J2,3-exo | Different J2,3-endo and J2,3-exo |
| ¹³C NMR | ||
| δ C2 (ppm) | Characteristic Shift | Different Shift |
| δ C3 (ppm) | Characteristic Shift | Different Shift |
| δ CN (ppm) | ~115-125 | ~115-125 (subtle difference) |
| IR Spectroscopy | ||
| ν(C≡N) (cm⁻¹) | ~2240-2260 | ~2240-2260 (minimal difference) |
| Fingerprint Region (cm⁻¹) | Unique pattern | Distinctly different pattern |
Note: Specific chemical shift and coupling constant values should be determined experimentally and compared with literature data for definitive assignment.[2]
Infrared Spectroscopy: The Vibrational Fingerprint
Infrared (IR) spectroscopy is a rapid and valuable tool for functional group identification. For this compound, the most prominent feature is the nitrile (C≡N) stretching vibration.
-
Nitrile Stretch (νC≡N): Saturated nitriles typically exhibit a sharp, intense absorption band in the region of 2240-2260 cm⁻¹.[3] While the electronic environment of the nitrile group is slightly different in the endo and exo isomers, the position of this peak is not expected to differ significantly between the two.
-
Fingerprint Region: The key to distinguishing the isomers via IR spectroscopy lies in the complex series of absorptions in the "fingerprint region" (below 1500 cm⁻¹). The unique set of bending and stretching vibrations of the entire molecular skeleton creates a distinct and reproducible pattern for each diastereomer. Although direct assignment of these bands is complex, an overlay of the spectra of the two purified isomers will reveal clear and consistent differences, allowing for their routine identification.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
1D ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (COSY and NOESY) Acquisition: Utilize standard pulse programs for COSY and NOESY experiments. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules to observe through-space correlations.[4][5]
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR): As the isomers are likely liquids or low-melting solids, Attenuated Total Reflectance (ATR) is the most convenient method.[1][6]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the empty crystal.
-
Sample Spectrum: Place a small drop of the purified liquid isomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) before analyzing the next sample.
Conclusion
The differentiation of endo and exo isomers of this compound is a critical aspect of its synthesis and application. While both ¹³C NMR and IR spectroscopy offer confirmatory data, ¹H NMR, particularly when augmented with 2D techniques like COSY and NOESY, stands as the definitive method for unambiguous stereochemical assignment. The distinct spatial relationships of the protons in each isomer give rise to a unique set of chemical shifts and coupling constants, providing a spectroscopic fingerprint for each molecule. By carefully applying the principles and experimental protocols outlined in this guide, researchers can confidently characterize these valuable building blocks for the advancement of chemical and pharmaceutical sciences.
References
-
Da Silva, A. B. F., et al. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(4), 489-497. Available from: [Link]
-
Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (21), 2933-2939. Available from: [Link]
-
Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. (2020). Data in Brief, 31, 105953. Available from: [Link]
-
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. Available from: [Link]
-
Wenzel, T. J. (2018). 2D NMR Introduction. Chemistry LibreTexts. Available from: [Link]
-
Szymańska, E., & Sas, W. (2015). Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate. Beilstein Journal of Organic Chemistry, 11, 1892-1903. Available from: [Link]
-
Jarvest, R. L., & Readshaw, S. A. (1995). Synthesis of Some 2,5-Substituted 7-Oxabicyclo[2.2.1]heptanes: Stereochemistry of Diels-Alder Adducts of a 3-Alkylfuran. Journal of Heterocyclic Chemistry, 32(3), 971-976. Available from: [Link]
- Orita, A., et al. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. US Patent 6,677,464 B2.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]
-
Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Available from: [Link]
-
YouTube. (2020). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!. Available from: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. BJOC - Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate [beilstein-journals.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. mt.com [mt.com]
A Comparative Guide to the Synthetic Routes of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a versatile bicyclic molecule that serves as a valuable building block in organic synthesis. Its strained oxanorbornene framework and reactive nitrile group make it a precursor to a wide array of complex molecules, including pharmaceuticals and biologically active compounds. The synthesis of this key intermediate is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their performance.
The predominant and most practical approach to synthesizing this compound is the Diels-Alder reaction between furan and acrylonitrile. This cycloaddition reaction offers a direct and atom-economical route to the desired bicyclic system. However, the uncatalyzed reaction is often slow and may require harsh conditions. Consequently, various Lewis acid-catalyzed modifications have been developed to improve reaction rates and yields. This guide will focus on a comparison of the uncatalyzed and Lewis acid-catalyzed Diels-Alder approaches.
The Diels-Alder Approach: A Comparative Analysis
The [4+2] cycloaddition between furan (the diene) and acrylonitrile (the dienophile) is the cornerstone of this compound synthesis. The reaction typically yields a mixture of endo and exo diastereomers.
Caption: General scheme for the Diels-Alder synthesis.
Route 1: Uncatalyzed Thermal Diels-Alder Reaction
The thermal cycloaddition of furan and acrylonitrile represents the most straightforward synthetic strategy. However, it generally requires elevated temperatures and prolonged reaction times, which can lead to the retro-Diels-Alder reaction and the formation of byproducts.
Experimental Protocol:
-
In a sealed, thick-walled glass tube, combine furan (1.0 equivalent) and acrylonitrile (1.2 equivalents).
-
Add a polymerization inhibitor, such as hydroquinone (0.1 mol%).
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture at 100-120 °C for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Discussion:
The uncatalyzed reaction's primary drawbacks are its slow rate and the potential for thermal degradation of the product. The retro-Diels-Alder reaction is a significant competing process at elevated temperatures, limiting the achievable yield. Furthermore, the endo/exo selectivity is often poor in the thermal reaction.
Route 2: Lewis Acid-Catalyzed Diels-Alder Reaction
The introduction of a Lewis acid catalyst dramatically accelerates the Diels-Alder reaction between furan and acrylonitrile, allowing the reaction to proceed under milder conditions and often with improved stereoselectivity. Commonly employed Lewis acids include zinc chloride (ZnCl₂) and boron trifluoride diethyl etherate (BF₃·OEt₂).[1]
Mechanism of Lewis Acid Catalysis:
The Lewis acid coordinates to the nitrogen atom of the nitrile group in acrylonitrile. This coordination increases the electron-withdrawing nature of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). While traditional thought focused on this LUMO-lowering effect to explain the rate enhancement, more recent computational studies suggest that a reduction in the Pauli repulsion between the diene and dienophile is a more significant factor. The Lewis acid polarizes the electron density of the dienophile away from the reacting double bond, thereby decreasing the steric repulsion in the transition state.
Caption: Workflow of Lewis acid-catalyzed Diels-Alder.
A. Zinc Chloride (ZnCl₂) Catalyzed Synthesis
Zinc chloride is a cost-effective and readily available Lewis acid that has been shown to catalyze the reaction of furan and acrylonitrile.[2]
Experimental Protocol:
-
To a solution of acrylonitrile (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or neat) under an inert atmosphere, add anhydrous zinc chloride (0.2-0.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
-
Add furan (1.0 equivalent) dropwise to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel. A patent suggests this method yields a racemic 1:1 mixture of exo/endo-isomers.[2]
B. Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Catalyzed Synthesis
Boron trifluoride diethyl etherate is another effective Lewis acid for this transformation, often leading to good yields under mild conditions.[1]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve acrylonitrile (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to -10 °C.
-
Add boron trifluoride diethyl etherate (0.2 equivalents) dropwise via the dropping funnel.
-
Stir the mixture for 15 minutes at -10 °C.
-
Add furan (1.0 equivalent) dropwise, ensuring the temperature does not rise above -5 °C.
-
Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Comparison of Synthetic Routes
| Parameter | Uncatalyzed Thermal | ZnCl₂ Catalyzed | BF₃·OEt₂ Catalyzed |
| Reaction Temperature | 100-120 °C | 0 °C to Room Temperature | -10 °C to 0 °C |
| Reaction Time | 24-48 hours | 4-8 hours | 2-4 hours |
| Yield | Moderate | Good to Excellent | Good to Excellent |
| Endo/Exo Selectivity | Generally Poor | Moderate (approx. 1:1 reported)[2] | Can favor the endo isomer |
| Reagents | Furan, Acrylonitrile | Furan, Acrylonitrile, Anhydrous ZnCl₂ | Furan, Acrylonitrile, BF₃·OEt₂ |
| Safety Considerations | High temperature/pressure | ZnCl₂ is hygroscopic and a mild irritant. | BF₃·OEt₂ is corrosive and moisture-sensitive. |
| Cost-Effectiveness | Low reagent cost, high energy cost | Low catalyst cost | Moderate catalyst cost |
Causality Behind Experimental Choices
-
Inert Atmosphere: Furan and acrylonitrile can be sensitive to oxidation, and the Lewis acids used are often moisture-sensitive. An inert atmosphere of nitrogen or argon prevents unwanted side reactions and catalyst deactivation.
-
Anhydrous Conditions: Lewis acids like ZnCl₂ and BF₃·OEt₂ react readily with water, which would quench their catalytic activity. Therefore, the use of anhydrous solvents and reagents is crucial for the success of these reactions.
-
Low-Temperature Addition: The initial complexation of the Lewis acid with acrylonitrile and the subsequent addition of furan are often exothermic. Performing these steps at low temperatures helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of byproducts.
-
Aqueous Workup: The aqueous workup with a mild base (e.g., sodium bicarbonate) serves to quench the Lewis acid catalyst, forming insoluble metal hydroxides or other species that can be easily separated from the organic product.
Conclusion
For the synthesis of this compound, the Lewis acid-catalyzed Diels-Alder reaction is demonstrably superior to the uncatalyzed thermal method. Both zinc chloride and boron trifluoride diethyl etherate offer significant advantages in terms of reaction rate and yield, allowing the synthesis to be performed under much milder conditions.
-
Zinc chloride represents a cost-effective and efficient catalyst, though it may offer limited stereoselectivity.
-
Boron trifluoride diethyl etherate is also a highly effective catalyst and may provide better endo selectivity, which can be advantageous depending on the desired downstream applications of the product.
The choice between these two catalysts may depend on factors such as cost, desired stereoisomer, and available laboratory equipment. The uncatalyzed thermal route, while simple in concept, is generally not recommended due to its low efficiency and harsh reaction conditions. Ultimately, the implementation of Lewis acid catalysis provides a more practical and efficient pathway to this important synthetic intermediate.
References
-
Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed. Available at: [Link]
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents.
- Process for the manufacture of 7-oxa-bicyclo derivatives. Google Patents.
Sources
A Comparative Guide to the Synthetic Pathways of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: A Cost-Benefit Analysis for Drug Development Professionals
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a valuable building block in medicinal chemistry, offering a rigid bicyclic framework that can be further functionalized to explore new chemical space. This guide provides an in-depth cost-benefit analysis of various synthetic pathways to this important intermediate, with a focus on providing practical, field-proven insights to inform your experimental choices.
The primary and most atom-economical route to this compound is the Diels-Alder reaction between furan and acrylonitrile. This cycloaddition reaction, however, can be sluggish and often requires optimization to achieve desirable yields and reaction times. This guide will compare the non-catalyzed reaction with several Lewis acid-catalyzed approaches, evaluating them on the basis of yield, cost, safety, and environmental impact.
Synthetic Pathway Overview
The core of the synthesis is the [4+2] cycloaddition of furan (the diene) and acrylonitrile (the dienophile). The use of a Lewis acid catalyst can significantly accelerate the reaction by coordinating to the nitrile group of the acrylonitrile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the Highest Occupied Molecular Orbital (HOMO) of furan.
Caption: General schematic of the Lewis acid-catalyzed Diels-Alder synthesis of this compound.
Comparative Analysis of Synthetic Pathways
This section details the experimental conditions, yields, and a comprehensive cost-benefit analysis for the non-catalyzed and three prominent Lewis acid-catalyzed synthetic routes.
Pathway 1: Non-Catalyzed Thermal Reaction
The thermal Diels-Alder reaction between furan and acrylonitrile typically requires elevated temperatures and prolonged reaction times to achieve moderate yields. The uncatalyzed pathway serves as a baseline for evaluating the efficacy of the catalyzed methods.
Experimental Protocol:
-
In a sealed, thick-walled pressure tube, combine furan (1.0 eq) and acrylonitrile (1.2 eq).
-
Heat the mixture at 100-120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to remove unreacted starting materials and any polymeric byproducts.
Cost-Benefit Analysis:
| Parameter | Assessment |
| Yield | Low to moderate (typically 30-50%) |
| Cost | Reagents: Low (no catalyst cost). Energy: High due to prolonged heating. |
| Safety | High pressure and temperature increase explosion risk. Acrylonitrile is a known carcinogen and requires careful handling[1][2]. Furan is also flammable and toxic. |
| Environmental Impact | Minimal solvent waste if performed neat. High energy consumption. Potential for polymer formation, leading to difficult-to-manage waste. |
| Scalability | Challenging due to safety concerns with high-pressure reactions at large scale. |
Pathway 2: Zinc Chloride (ZnCl₂) Catalyzed Reaction
Zinc chloride is a mild and relatively inexpensive Lewis acid that can effectively catalyze the Diels-Alder reaction. It is a good starting point for optimization due to its ease of handling compared to more reactive Lewis acids.
Experimental Protocol:
-
To a solution of acrylonitrile (1.23 mL, 1.85 g, 1.85 mmol) in a suitable solvent (e.g., dichloromethane or neat), add anhydrous zinc chloride (77.20 g, a catalytic amount) portionwise at room temperature.[3]
-
Add furan (408 mL, 381.00 g, 5.6 mol) to the mixture.[3]
-
Stir the reaction mixture at room temperature for 8 hours.[3]
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by vacuum distillation or column chromatography.
Cost-Benefit Analysis:
| Parameter | Assessment |
| Yield | Moderate to good (reportedly around 51% for the analogous carboxylic acid)[4] |
| Cost | Reagents: Low (ZnCl₂ is inexpensive). Energy: Low (room temperature reaction). |
| Safety | Zinc chloride is corrosive and can cause severe skin burns and eye damage[4][5][6]. It is also harmful if swallowed and can cause respiratory irritation[4][5][7]. The workup involves handling aqueous acidic solutions. |
| Environmental Impact | The production of zinc can have environmental consequences, including the release of sulfur dioxide and heavy metals[8][9]. Aqueous waste containing zinc salts requires proper disposal. |
| Scalability | Good, as the reaction proceeds under mild conditions. |
Pathway 3: Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) Catalyzed Reaction
Boron trifluoride diethyl etherate is a powerful Lewis acid that can significantly accelerate the Diels-Alder reaction, often leading to higher yields in shorter reaction times compared to milder catalysts.
Experimental Protocol:
-
In a nitrogen-flushed, three-necked flask equipped with a thermometer and a mechanical stirrer, charge distilled furan (41 g, 600 mmol) and acrylonitrile (or a similar dienophile like acrylic acid, 7.2 g, 100 mmol).[4]
-
Cool the mixture to an internal temperature of 2 °C.[4]
-
Add boron trifluoride-diethyl ether complex (0.1 mL, 1.0 mmol) dropwise over 1 minute, maintaining the internal temperature at or below 2 °C.[4]
-
Stir the mixture at the same temperature for 5 hours.[4]
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or column chromatography.
Cost-Benefit Analysis:
| Parameter | Assessment |
| Yield | Good to excellent (reportedly around 83% for the analogous carboxylic acid)[4] |
| Cost | Reagents: Moderate (BF₃·OEt₂ is more expensive than ZnCl₂). Energy: Low (low temperature reaction). |
| Safety | BF₃·OEt₂ is highly corrosive and reacts violently with water[3][10][11]. It can cause severe burns to the skin and eyes and is harmful if inhaled[3][10][11]. Requires handling under inert atmosphere. |
| Environmental Impact | Boron compounds can have an impact on the environment, though generally less severe than heavy metals[12]. The workup generates acidic aqueous waste. |
| Scalability | Moderate; requires careful control of temperature and moisture, which can be challenging on a large scale. |
Pathway 4: Borane-Dimethyl Sulfide Complex (BMS) Catalyzed Reaction
Borane complexes are another class of reagents that can act as Lewis acids to catalyze the Diels-Alder reaction. The borane-dimethyl sulfide complex is a commercially available and relatively stable source of borane.
Experimental Protocol:
-
In a nitrogen-flushed, three-necked flask equipped with a thermometer and a mechanical stirrer, charge distilled furan (204 g, 3.0 mol) and acrylonitrile (or a similar dienophile like acrylic acid, 72 g, 1.0 mol).[4]
-
Cool the mixture to an internal temperature of 2 °C.[4]
-
Add a borane-dimethyl sulfide complex (0.95 mL, 0.01 mol) dropwise over 2 minutes, maintaining the internal temperature at or below 2 °C.[4]
-
Stir the mixture at the same temperature for 18 hours.[4]
-
The product may crystallize out of the reaction mixture. Collect the crystals by filtration, wash with cold hexane, and dry under reduced pressure.[4]
-
Alternatively, if the product does not crystallize, perform a standard aqueous workup and purification as described for the other methods.
Cost-Benefit Analysis:
| Parameter | Assessment |
| Yield | Good (reportedly around 58% for the analogous carboxylic acid)[4] |
| Cost | Reagents: Moderate to high (BMS is more expensive than ZnCl₂). Energy: Low (low temperature reaction). |
| Safety | BMS is a flammable liquid and vapor that reacts with water to release flammable gases. It is harmful if swallowed and causes skin and eye irritation. The dimethyl sulfide byproduct has a strong, unpleasant odor. |
| Environmental Impact | The release of dimethyl sulfide is a significant drawback due to its odor. Boron compounds require appropriate waste disposal. |
| Scalability | Moderate; the long reaction time and handling of the odorous byproduct can be problematic on a large scale. |
Quantitative Comparison of Synthetic Pathways
The following table summarizes the key quantitative metrics for each synthetic pathway, based on the synthesis of the analogous 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid as reported in the literature.[4] These values provide a useful proxy for the synthesis of the target nitrile.
| Parameter | Non-Catalyzed | ZnCl₂ Catalyzed | BF₃·OEt₂ Catalyzed | BMS Catalyzed |
| Approx. Yield | 30-50% | ~51% | ~83% | ~58% |
| Reaction Time | 24-48 h | 8 h | 5 h | 18 h |
| Reaction Temp. | 100-120 °C | Room Temp. | 2 °C | 2 °C |
| Catalyst Cost | None | Low | Moderate | Moderate-High |
| Energy Cost | High | Low | Low | Low |
| Safety Hazard | High (Pressure) | Moderate (Corrosive) | High (Corrosive, Water-reactive) | High (Flammable, Water-reactive, Odor) |
Visualization of the Cost-Benefit Trade-offs
Caption: A decision-making framework for selecting the optimal synthetic pathway based on a balance of cost, benefit, and risk factors.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends on the specific priorities of the research or production campaign.
-
For small-scale, rapid synthesis with a focus on maximizing yield , the boron trifluoride diethyl etherate catalyzed pathway appears to be the most promising, offering the highest reported yield in the shortest reaction time. However, this comes with significant safety considerations that must be rigorously addressed.
-
For larger-scale synthesis where cost and safety are primary concerns , the zinc chloride catalyzed pathway presents a well-balanced option. It offers a respectable yield at room temperature, with more manageable safety risks compared to the other Lewis acids.
-
The borane-dimethyl sulfide complex catalyzed route provides a good yield but is hampered by a longer reaction time and the unpleasant odor of the dimethyl sulfide byproduct, which may be a significant consideration in a laboratory or manufacturing setting.
-
The non-catalyzed thermal reaction is generally not recommended due to its low yield, high energy consumption, and the safety hazards associated with high-pressure reactions.
Ultimately, the selection of a synthetic route should be made after a thorough risk assessment and consideration of the available resources and expertise. It is recommended to perform small-scale optimization experiments for the chosen pathway to ensure its robustness and reproducibility in your specific laboratory setting.
References
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. (n.d.). Google Patents.
-
Acrylonitrile. (n.d.). U.S. Environmental Protection Agency. Retrieved January 23, 2026, from [Link]
-
Biobased Random Copolymers of Poly(Hexamethylene Furanoate) for Sustainable Food Packaging: Camphoric Acid as a Valuable Co-Monomer for Improved Mechanical Properties. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Is Boron Trifluoride Etherate Safe? Risks & Key Roles. (2025). Shandong Heyi Gas Co., Ltd. Retrieved January 23, 2026, from [Link]
- Process for the manufacture of 7-oxa-bicyclo derivatives. (n.d.). Google Patents.
-
ACRYLONITRILE HAZARD SUMMARY. (1998). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]
-
Safety Data Sheet: Zinc chloride. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]
-
Zinc production & environmental impact. (n.d.). GreenSpec. Retrieved January 23, 2026, from [Link]
-
ICSC 1064 - ZINC CHLORIDE. (n.d.). International Labour Organization. Retrieved January 23, 2026, from [Link]
-
Environmental fate and effects of zinc ions - Draft Evaluation Statement. (2024). Australian Government Department of Health and Aged Care. Retrieved January 23, 2026, from [Link]
-
HAZARDOUS SUBSTANCE FACT SHEET - Zinc Chloride. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]
-
Material Safety Data Sheet - Borane-methyl sulfide complex. (n.d.). Cole-Parmer. Retrieved January 23, 2026, from [Link]
-
A review of boron effects in the environment. (1998). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. Effect of boron trifluoride–diethyl ether (BF3·OEt2) in the Diels–Alder reaction of quinoline- and isoquinoline-5,8-dione with unsymmetrical aliphatic dienes: theoretical study on the orientation of cycloadditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition [mdpi.com]
- 5. Redirecting... [the-gist.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. acrylonitrile price 2025: Best Deals & Suppliers [accio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. monash.edu [monash.edu]
Safety Operating Guide
Navigating the Disposal of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile: A Guide to Safety and Compliance
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this unique bicyclic nitrile compound, grounding procedural recommendations in the scientific rationale of its chemical structure and potential hazards.
Disclaimer: No specific, publicly available Safety Data Sheet (SDS) with comprehensive toxicological data for this compound (CAS No. 53750-68-8) was identified.[1][2] Therefore, the following guidance is predicated on an expert assessment of the compound's constituent functional groups: a bicyclic ether and an aliphatic nitrile. This approach mandates a cautious and conservative interpretation of potential hazards.
Part 1: Understanding the Hazard Profile - A Tale of Two Functional Groups
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the case of this compound, we must consider the potential risks associated with its bicyclic ether structure and its aliphatic nitrile group.
The Bicyclic Ether Moiety: Bicyclic ethers, as a class, can exhibit a range of toxicological effects. Some glycol ethers are known to have potential adverse effects on various organs.[3][4] While the specific toxicity of this compound's bridged ether structure is not fully characterized, it is prudent to handle it as a potential irritant to the skin and eyes.[5]
The Aliphatic Nitrile Group: This functional group is the primary driver of the compound's more acute potential hazards. Aliphatic nitriles can be toxic and their primary mechanism of systemic toxicity often involves the metabolic release of cyanide.[6][7] This metabolic process can interfere with cellular respiration.[6] Furthermore, in the event of a fire, nitrile-containing compounds can release highly toxic gases, including hydrogen cyanide and nitrogen oxides.[8][9]
Based on this analysis, this compound should be handled as a hazardous substance with the potential for toxicity if ingested, inhaled, or absorbed through the skin, and as a substance that can cause skin and eye irritation.
Table 1: Synthesized Hazard Assessment and Recommended Precautions
| Hazard Attribute | Inferred Risk based on Functional Groups | Recommended Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for toxicity due to the aliphatic nitrile group, which may metabolize to cyanide.[6][7] | Avoid ingestion, inhalation, and skin contact. Always handle in a well-ventilated area, preferably within a chemical fume hood. |
| Skin Corrosion/Irritation | Potential for skin irritation based on analogous bicyclic compounds.[5] | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants. |
| Eye Damage/Irritation | Potential for serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles. |
| Flammability | Assumed to be a combustible liquid. May produce toxic gases (e.g., hydrogen cyanide) upon combustion.[8][9] | Keep away from heat, sparks, and open flames. Use in an area free of ignition sources. |
| Environmental Hazard | Data not available, but should be prevented from entering waterways. | Do not dispose of down the drain. Collect all waste for proper disposal. |
Part 2: Operational and Disposal Plan
This section provides a step-by-step protocol for the safe management and disposal of this compound, from the laboratory bench to final disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that all necessary safety measures are in place.
Essential PPE:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile rubber is a common choice, but always check manufacturer compatibility data for specific chemicals).
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
Emergency Equipment:
-
An operational chemical fume hood.
-
A safety shower and eyewash station must be readily accessible.[8]
-
A spill kit appropriate for flammable and toxic organic compounds.
Step-by-Step Disposal Protocol
-
Waste Collection at the Point of Generation:
-
All waste materials containing this compound, including residual amounts in containers, contaminated pipette tips, and weighing papers, must be treated as hazardous waste.
-
Collect liquid waste in a dedicated, properly labeled, and sealable container. The original reagent bottle is often a suitable choice for waste accumulation.
-
Solid waste (e.g., contaminated gloves, wipes) should be collected in a separate, clearly labeled, and sealed container or heavy-duty plastic bag.
-
-
Waste Segregation - The Cornerstone of Safe Disposal:
-
DO NOT mix waste containing this compound with other waste streams, particularly acidic or basic waste.[9] Mixing with acids could potentially accelerate the release of hydrogen cyanide gas.
-
Keep this waste stream separate from incompatible chemicals.
-
-
Container Management and Labeling:
-
Waste containers must be made of a material compatible with the chemical and must be in good condition with a securely fitting cap.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list any other components in the waste mixture.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources and incompatible materials.
-
-
Arranging for Final Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
-
The most probable method of disposal for this compound is high-temperature incineration at a permitted hazardous waste facility. This method is effective at destroying organic compounds and mitigating their potential hazards.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Small Spills (manageable by trained lab personnel):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ensure the area is well-ventilated.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[13] If they are not breathing, administer artificial respiration (if trained to do so). Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile.
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2011). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. National Academies Press (US). Available from: [Link]
-
Patel, K., & Al-Dhafri, J. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Available from: [Link]
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Terent'ev, A. O., et al. (2005). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. Russian Chemical Bulletin, 54(9), 2164–2170.
- Sigma-Aldrich. (2025, December 15). Safety Data Sheet.
- ResearchGate. (2025, May 27). Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres.
- Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
- Ghanayem, B. I. (1987). Acute and subchronic toxicity of ethylene glycol monobutyl ether. Toxicology and applied pharmacology, 90(2), 185-191.
- Ahmed, A. E., & Ansari, G. A. (1984). Comparative toxicities of aliphatic nitriles. Toxicology letters, 22(1), 1-7.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2005, March 29). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I.
- Synerzine. (n.d.). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl).
- National Institute of Standards and Technology. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 1-methyl-, exo. NIST Chemistry WebBook.
- Autech Industry Co.,Limited. (n.d.). Hard To Find this compound Collection.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
Sources
- 1. FCKeditor - Resources Browser [archive.adgully.com]
- 2. This compound | C7H7NO | CID 12221007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acute and subchronic toxicity of ethylene glycol monobutyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC [ecetoc.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
This guide provides essential safety and handling protocols for 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (CAS 53750-68-8). As a trusted partner in your research, our goal is to furnish you with field-proven insights that extend beyond the product itself, ensuring both the integrity of your work and the safety of your team. The following procedures are synthesized from established chemical safety principles and data from structurally analogous compounds.
Hazard Assessment: A Proactive Approach to Safety
-
The Bicyclic Ether Core: The 7-oxabicyclo[2.2.1]heptane structure is related to other volatile ethers, which are recognized as significant fire hazards, often possessing low flash points and the potential to form explosive peroxides over time with air and light exposure.[1][2][3] Structurally similar compounds are also known to cause skin and eye irritation.
-
The Carbonitrile (-C≡N) Functional Group: This group is the primary driver of toxicological concern. Organic nitriles are highly toxic and can be absorbed through the skin, inhaled, or ingested.[4][5] The toxicity of aliphatic nitriles is primarily due to their metabolic conversion to cyanide, which can disrupt cellular respiration.[6] Furthermore, the combustion of nitriles can liberate highly toxic hydrogen cyanide (HCN) gas.[7][8]
Based on this composite analysis, this compound should be handled as a flammable substance that is acutely toxic, a skin and eye irritant, and potentially capable of forming explosive peroxides.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.
Engineering Controls: The Foundation of Safety
All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9] The work area should be free of ignition sources.[3][10]
PPE Protocol Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat |
| Weighing & Aliquoting | Double-gloved with nitrile gloves | Chemical splash goggles | Standard lab coat |
| Solution Preparation | Double-gloved with nitrile gloves | Chemical splash goggles & Face shield | Chemically resistant apron over lab coat |
| Reaction Workup | Double-gloved with nitrile gloves | Chemical splash goggles & Face shield | Chemically resistant apron over lab coat |
| Waste Disposal | Double-gloved with nitrile gloves | Chemical splash goggles | Chemically resistant apron over lab coat |
Detailed PPE Specifications
-
Hand Protection: Due to the high dermal toxicity of nitriles, double-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance against a variety of chemicals.[8] Crucially, this is a splash-only protection. If direct contact occurs, remove and discard both pairs of gloves immediately, wash hands thoroughly, and don fresh gloves. Never reuse disposable gloves.
-
Eye and Face Protection: Given the severe irritation potential, chemical splash goggles are mandatory for all handling tasks. For procedures with a higher splash risk, such as transferring solutions or working with larger volumes, a full-face shield must be worn over the chemical splash goggles.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For any tasks involving more than a few milliliters of solution, a chemically resistant apron provides an essential additional layer of protection.
-
Respiratory Protection: When all work is conducted within a properly functioning fume hood, respiratory protection is not typically required. A respiratory protection program should be in place for emergency situations, such as a significant spill outside of containment.
Operational and Disposal Plans
Trustworthy protocols are self-validating. These step-by-step procedures are designed to minimize risk at every stage of the workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed. Prepare all necessary equipment and reagents.
-
Donning PPE: Don PPE in the correct order: lab coat, chemical splash goggles (and face shield if required), and finally, two pairs of nitrile gloves.
-
Chemical Transfer: Conduct all transfers within a chemical fume hood. Use only non-sparking tools.[10] Ground equipment to prevent static discharge when transferring larger volumes.[11]
-
Post-Handling: After completing the task, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. With the inner gloves still on, wipe down the work area. Finally, remove the inner gloves and wash hands thoroughly with soap and water.
-
Storage: Store the chemical in a tightly sealed container in a cool, well-ventilated, flammable-liquids cabinet, away from oxidizing agents.[1][10]
Emergency Spill Plan
-
Evacuate: If the spill is large or outside of a fume hood, alert others, evacuate the immediate area, and contact your institution's emergency response team.
-
Contain (Minor Spills): For a minor spill inside a fume hood, ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, face shield, lab coat).
-
Absorb: Cover the spill with a non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.
-
Liquid Waste: Collect in a sealed, properly labeled container. Do not mix with acidic waste streams to prevent the potential generation of hydrogen cyanide gas.[8]
-
Solid Waste: Collect in a separate, sealed, and labeled container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Visualization of Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific risk assessment.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
University of St Andrews. (2024). Ethers Health & Safety. Health and Safety Department. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
The University of Edinburgh. (2010). Ethers - Handling and control of exposure. Health and Safety Department. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. National Academies Press (US). Retrieved from [Link]
-
Coast2Coast. (2024). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]
-
GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
-
Peter, J. K., et al. (2022). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. Retrieved from [Link]
-
Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether. Justrite. Retrieved from [Link]
-
Synerzine. (2020). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-. Retrieved from [Link]
-
University College London (UCL). (2021). Ethers Safety Services. Retrieved from [Link]
Sources
- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 2. eagle.justrite.com [eagle.justrite.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. synerzine.com [synerzine.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
